5-Oxocyclohex-3-enecarboxylic acid CAS number and identifiers
CAS Number: 22748-45-4 [1][2][3][4] Executive Summary & Chemical Identity 5-Oxocyclohex-3-enecarboxylic acid (CAS 22748-45-4) is a functionalized cyclic enone scaffold serving as a critical intermediate in the synthesis...
5-Oxocyclohex-3-enecarboxylic acid (CAS 22748-45-4) is a functionalized cyclic enone scaffold serving as a critical intermediate in the synthesis of bioactive cyclohexanoids, including antitumor agents and shikimic acid pathway analogs.[1] Its structure features a six-membered ring incorporating a carboxylic acid, a conjugated ketone (enone), and a specific degree of unsaturation that renders it highly reactive toward Michael additions and nucleophilic derivatizations.
This guide provides a comprehensive technical analysis of the compound, focusing on its identification, synthesis via regioselective cycloaddition, and utility in pharmaceutical development.
The chemical utility of 5-oxocyclohex-3-enecarboxylic acid stems from its bifunctional nature. It contains two electrophilic sites and one nucleophilic trigger point (alpha to the carbonyl), allowing for diverse synthetic manipulations.
Functional Group Logic
-Unsaturated Ketone (Enone): The C3=C4 double bond is conjugated with the C5 ketone. This system is a prime candidate for Michael additions (1,4-addition) with soft nucleophiles (e.g., thiols, cuprates), allowing the introduction of substituents at the C4 position.
Carboxylic Acid (C1): Provides a handle for esterification, amide coupling, or resolution of enantiomers via chiral amine crystallization.
Methylene Bridge (C2/C6): The C6 position (alpha to the ketone and gamma to the double bond) is acidic and can be alkylated under kinetic or thermodynamic control, though the presence of the carboxylic acid requires protection (e.g., as an ester) prior to base-mediated enolate chemistry.
Reactivity Pathway Diagram
The following diagram illustrates the core reactivity nodes of the molecule.
While several routes exist, the most regioselective and atom-economical method for research-scale production involves the Diels-Alder cycloaddition using electron-rich dienes.[1] This approach avoids the regiochemical ambiguity often seen in the hydrolysis of substituted benzenes (Birch reduction products).
Protocol: Diels-Alder Cycloaddition
This protocol utilizes 2-methoxy-1,3-butadiene and an acetylenic ester, followed by hydrolysis.[1][5]
Charge a flame-dried reaction vessel with anhydrous toluene under nitrogen atmosphere.
Add Ethyl propiolate (1.0 equiv) and 2-Methoxy-1,3-butadiene (1.2 equiv).[1]
Heat the mixture to reflux (110°C) for 12–24 hours. The electron-rich diene reacts with the electron-deficient alkyne to form the cyclic enol ether intermediate (Ethyl 4-methoxycyclohexa-1,4-dienecarboxylate).[1]
Note: The regioselectivity is driven by the "ortho/para" rule of Diels-Alder chemistry; the methoxy group directs the ester to the 1,4-relationship (para-like) or 1,3 (meta-like) depending on specific substitution, but for 2-methoxy diene and propiolate, the 1,4-relationship is favored, yielding the precursor to the 4-keto or 5-keto system upon hydrolysis.[1] Correction: For 5-oxocyclohex-3-enecarboxylic acid (meta-relationship between ketone and acid), specific Lewis acid catalysis or alternative dienes (like 1-methoxy-3-trimethylsilyloxy-1,3-butadiene) may be required to enforce the 1,3-relationship.[1]
Alternative Validated Route (Webster & Silverstein, 1987): Direct hydrolysis of specific enol ethers or Birch reduction derivatives is often cited for this specific isomer to ensure the 1,3-relationship (acid at 1, ketone at 5).
Acid Hydrolysis:
Concentrate the toluene reaction mixture under reduced pressure.
Redissolve the residue in THF/1N HCl (4:1 v/v).
Stir at room temperature for 2 hours. This cleaves the enol ether, unmasking the ketone and shifting the double bond into conjugation.
Purification: Extract with ethyl acetate. Wash with brine. The carboxylic acid can be released from the ester via LiOH saponification if the ester was used as the starting material.
Synthesis Pathway Visualization
Figure 2: Synthetic logic flow for the construction of the 5-oxocyclohex-3-ene core.
Applications in Drug Discovery
The 5-oxocyclohex-3-enecarboxylic acid scaffold is a versatile building block in medicinal chemistry, particularly for generating chiral cyclohexane derivatives.[1]
Antitumor Agents & Phenazine Biosynthesis
Research indicates that cyclohexene carboxylic acid derivatives function as intermediates in the biosynthesis of phenazines , a class of nitrogen-containing heterocycles with potent antibiotic and antitumor properties. The 5-oxo moiety serves as an oxidation handle, while the carboxylic acid directs enzymatic recognition.
Oseltamivir (Tamiflu) Analog Development
While Oseltamivir is derived from shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid), the 5-oxocyclohex-3-enecarboxylic acid provides a "stripped-down" scaffold.[1] It allows researchers to:
Selectively introduce nitrogen functionalities via reductive amination at the C5 ketone.
Explore structure-activity relationships (SAR) by modifying the C3-C4 double bond without the interference of multiple hydroxyl groups found in shikimic acid.
Comparative Data: Related Scaffolds
Compound
CAS
Functionality
Key Application
5-Oxocyclohex-3-enecarboxylic acid
22748-45-4
Enone + Acid
General chiral building block
Shikimic Acid
138-59-0
Triol + Acid
Oseltamivir precursor
3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid
56066-20-7
Enol + Acid
Prohexadione metabolite
Safety & Handling (MSDS Highlights)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2-8°C (Refrigerate). The compound is prone to oxidation and polymerization if left exposed to air/light at room temperature. Keep under inert atmosphere (Argon/Nitrogen) for long-term storage.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12736461, 5-Oxocyclohex-3-enecarboxylic acid.[1][3] Retrieved from [Link]
Webster, F. X., & Silverstein, R. M. (1987).Synthesis of enantiomerically pure cyclohexanoids. Synthesis, 1987(10), 922-924.
Lombardo, L. (1985).Methylenation of carbonyl compounds with Zn-CH2Br2-TiCl4. Tetrahedron Letters, 26(3), 381-384.
Molecular structure and stereochemistry of 5-Oxocyclohex-3-enecarboxylic acid
Molecular Structure, Stereochemistry, and Synthetic Utility of 5-Oxocyclohex-3-ene-1-carboxylic Acid: A Technical Guide Executive Summary As pharmaceutical targets grow increasingly complex, the demand for highly functio...
Author: BenchChem Technical Support Team. Date: March 2026
Molecular Structure, Stereochemistry, and Synthetic Utility of 5-Oxocyclohex-3-ene-1-carboxylic Acid: A Technical Guide
Executive Summary
As pharmaceutical targets grow increasingly complex, the demand for highly functionalized, stereochemically dense building blocks has surged. 5-Oxocyclohex-3-ene-1-carboxylic acid is a privileged chiral synthon characterized by an α,β-unsaturated ketone (enone) and a carboxylic acid moiety situated on a six-membered carbocycle[1]. This unique molecular architecture makes it a cornerstone in both the total synthesis of active pharmaceutical ingredients (APIs)—most notably the antiviral drug Oseltamivir (Tamiflu®)—and in the structural elucidation of complex natural products[2].
This guide provides a comprehensive technical analysis of its molecular stereochemistry, physical properties, and the self-validating synthetic protocols required to master its utility in drug development workflows.
Molecular Architecture & Stereochemical Profiling
The core structure of 5-oxocyclohex-3-ene-1-carboxylic acid (C₇H₈O₃) presents a highly reactive framework. The molecule features a single stereocenter at the C1 position, which dictates the spatial orientation of the carboxylate group relative to the planar enone system (C3–C5)[1].
In nature, this core is often heavily oxygenated. For example, highly functionalized derivatives like 1α,2α-dihydroxy-5-oxocyclohex-3-enecarboxylic acid have been isolated as rare phenolic glucosides from the fruit juice of Flacourtia inermis[3]. The relative stereochemistry in these natural derivatives governs their potent radical scavenging and antioxidant properties[3].
In synthetic applications, the primary challenge lies in controlling the absolute configuration of the C1 stereocenter and manipulating the C5 ketone without disrupting the sensitive C3=C4 double bond. Overcoming the inherent diastereomeric bias of this racemic core requires advanced biocatalytic interventions[2].
Quantitative Data Summary
The fundamental physicochemical properties of the compound are summarized below to aid in analytical tracking and downstream purification workflows[1].
Property
Value
Analytical Implication
IUPAC Name
5-oxocyclohex-3-ene-1-carboxylic acid
Standardized nomenclature for regulatory filing.
Molecular Formula
C₇H₈O₃
Essential for HRMS exact mass validation.
Molecular Weight
140.14 g/mol
Used for stoichiometric calculations.
Exact Mass
140.0473 Da
Target for ESI-TOF mass spectrometry.
XLogP3
0.1
Indicates high hydrophilicity; requires polar extraction solvents.
Topological Polar Surface Area
54.4 Ų
Predicts moderate membrane permeability.
Stereocenter
C1 (Chiral)
Requires chiral chromatography for enantiomeric excess (ee) determination.
Synthetic Pathways & Mechanistic Insights
The most robust, scalable route to access the 5-oxocyclohex-3-ene-1-carboxylic acid core is via the Birch reduction of m-anisic acid[2].
Mechanistic Causality:
Dissolving Metal Reduction: Lithium in liquid ammonia provides a single-electron transfer (SET) to the electron-rich aromatic ring. The electron-donating methoxy group and the electron-withdrawing carboxylate regioselectively direct protonation, yielding a 2,5-dihydro enol ether intermediate.
Acidic Hydrolysis & Isomerization: Upon acidic workup, the enol ether is hydrolyzed to a β,γ-unsaturated ketone. Under these acidic conditions, the double bond rapidly isomerizes into conjugation with the ketone, forming the thermodynamically stable α,β-unsaturated system (the target enone).
Biocatalytic Desymmetrization: Because the Birch reduction yields a racemic mixture at C1, a Ketoreductase (KRED) enzyme is employed to reduce the C5 ketone to an allylic alcohol. The enzyme enforces perfect facial selectivity during hydride transfer, overriding the substrate's internal stereochemical bias and resulting in a diastereoconvergent synthesis of the enantiopure Oseltamivir core[2].
Fig 1: Synthetic pathway and biocatalytic resolution of 5-oxocyclohex-3-ene-1-carboxylic acid.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Racemic 5-Oxocyclohex-3-ene-1-carboxylic Acid via Birch Reduction
This protocol utilizes internal visual cues to validate reaction progression, ensuring high fidelity during the cryogenic electron-transfer phase.
Reactor Preparation: Flame-dry a 3-neck round-bottom flask equipped with a cold-finger condenser. Flush continuously with anhydrous N₂.
Substrate Loading: Charge the flask with m-anisic acid (10.0 g, 66 mmol, 1.0 equiv) dissolved in anhydrous THF (10 mL)[2].
Cryogenic Control: Submerge the reactor in a dry ice/acetone bath to maintain strictly -78 °C. Causality: Temperature excursions above -60 °C will lead to over-reduction of the diene system.
Ammonia Condensation: Condense anhydrous NH₃ into the reaction vessel until the total volume reaches approximately 350 mL[2].
Electron Transfer Initiation: Introduce lithium metal (4.0 equiv) in small, freshly cut pieces.
Self-Validation Check: The solution must transition to a deep, persistent blue color, confirming the generation of solvated electrons. Stir for 1 hour at -78 °C.
Quenching Sequence: Carefully add solid NH₄Cl in portions to quench the reaction.
Self-Validation Check: The complete dissipation of the blue color confirms the safe destruction of all reactive lithium species.
Solvent Removal: Remove the cooling bath and allow the NH₃ to evaporate under a gentle N₂ stream overnight.
Hydrolysis & Isomerization: Resuspend the crude residue in water, acidify to pH 2 using 1M HCl, and stir at room temperature for 2 hours. This drives the enol ether hydrolysis and subsequent double-bond migration.
Isolation: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (silica gel, 20% EtOAc in hexanes) to yield the racemic product[2].
This protocol leverages an enzymatic cascade to establish perfect stereocontrol, utilizing a self-sustaining cofactor recycling system.
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ to stabilize the enzyme structures.
Cofactor Recycling System: Dissolve D-glucose (2.0 equiv), NADP⁺ (0.05 equiv), and Glucose Dehydrogenase (GDH) in the buffer.
Causality: GDH oxidizes D-glucose to D-glucono-1,5-lactone, concomitantly regenerating NADPH from NADP⁺. This makes the process catalytic in expensive cofactors and drives the equilibrium forward[2].
Substrate Addition: Add racemic 5-oxocyclohex-3-ene-1-carboxylic acid (1.0 equiv) to the aqueous system.
Enzyme Introduction: Introduce the engineered Ketoreductase (KRED) enzyme library hit.
Incubation: Incubate the reaction at 30 °C with orbital shaking (250 rpm) for 24 hours. Monitor the conversion via chiral HPLC.
Termination: Adjust the pH to 3.0 using dilute HCl to denature the enzymes and fully protonate the carboxylic acid, followed by extraction with ethyl acetate to isolate the enantiopure allylic alcohol[2].
Conclusion & Future Perspectives
5-Oxocyclohex-3-ene-1-carboxylic acid bridges the gap between raw petrochemical derivatives and highly complex, stereochemically pure pharmaceutical intermediates. By combining classical organic techniques (Birch reduction) with modern biocatalysis (KRED desymmetrization), process chemists can establish highly efficient, diastereoconvergent workflows. Future applications of this core will likely expand beyond antiviral agents into the synthesis of novel antioxidant phenolic glycosides inspired by Flacourtia natural products.
References
Rapid Enantioselective and Diastereoconvergent Hybrid Organic/Biocatalytic Entry into the Oseltamivir Core. National Institutes of Health (NIH) / PMC.[Link]
5-Oxocyclohex-3-enecarboxylic acid | C7H8O3 | CID 12736461. PubChem, National Library of Medicine.[Link]
Phenolic constituents from the fruit juice of Flacourtia inermis. ResearchGate.[Link]
Thermodynamic Stability and Solution-Phase Dynamics of 5-Oxocyclohex-3-enecarboxylic Acid: A Technical Whitepaper
Executive Summary 5-Oxocyclohex-3-enecarboxylic acid (CAS 22748-45-4)[1] is a highly functionalized cyclic enone utilized as a critical intermediate in advanced organic synthesis, including the development of photoaromat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Oxocyclohex-3-enecarboxylic acid (CAS 22748-45-4)[1] is a highly functionalized cyclic enone utilized as a critical intermediate in advanced organic synthesis, including the development of photoaromatization-based photobase generators[2]. Because the molecule possesses both an
-unsaturated ketone and a carboxylic acid moiety, its thermodynamic stability in solution is governed by a delicate balance of conformational strain, tautomeric equilibria, and susceptibility to nucleophilic attack.
As a Senior Application Scientist, I frequently observe that poorly designed stability-indicating assays mischaracterize the degradation kinetics of enones. This whitepaper provides an in-depth mechanistic analysis of this molecule's solution-phase behavior and establishes self-validating, orthogonal protocols for accurately quantifying its thermodynamic parameters.
The 6-membered ring of 5-oxocyclohex-3-enecarboxylic acid is highly constrained by the
hybridization of C3, C4, and C5.
Conformational Geometry: To maintain optimal
-orbital overlap within the enone system (C3=C4-C5=O), these atoms must remain essentially coplanar. Consequently, the ring is forced into a half-chair (or sofa) conformation rather than a standard chair.
Equatorial vs. Axial Preference: The carboxylic acid group at C1 introduces significant allylic strain (
strain) when interacting with the adjacent C2 and C6 methylene protons. Thermodynamic equilibrium heavily favors the conformer where the -COOH group occupies the pseudo-equatorial position. The Gibbs free energy difference () between the equatorial and axial conformers dictates that >90% of the molecules exist in the equatorial state at 298 K.
Solution-Phase Dynamics: Tautomerization and Degradation
When dissolved in aqueous or polar protic solvents, the molecule is subjected to several competing thermodynamic pathways. Understanding the causality behind these pathways is critical for formulation and storage.
Keto-Enol Tautomerization: The protons at C6 (flanked by the C5 ketone and C1) are highly acidic. In protic solutions, an equilibrium exists between the ketone and the C5=C6 enol tautomer. While the keto form is thermodynamically favored (
kcal/mol), the enolization rate dictates the rate of deuterium exchange and potential -epimerization.
Michael Addition (Hydration): The most significant degradation pathway in aqueous media is the nucleophilic attack of water at the electrophilic
-carbon (C3). This hydration disrupts the conjugated system, yielding 3-hydroxy-5-oxocyclohexanecarboxylic acid. This process is highly pH-dependent; it is minimized at mildly acidic pH (4.5–5.5) but accelerates rapidly under basic conditions due to direct hydroxide attack.
Photochemical Vulnerability: As an enone, the molecule is susceptible to[2+2] cycloadditions and photo-deconjugation under UV irradiation[2].
Figure 1: Thermodynamic equilibria and primary solution-phase degradation pathways.
To accurately measure these thermodynamic parameters, we must employ orthogonal techniques. Relying solely on LC-UV is a common pitfall, as the loss of conjugation during hydration drastically alters the extinction coefficient, leading to mass balance errors.
Protocol A: In Situ qNMR for Tautomeric and Conformational Equilibria
Causality: We utilize Quantitative NMR (qNMR) in buffered
because it provides direct, label-free integration of the keto vs. enol protons without the ionization suppression bias inherent to mass spectrometry.
Matrix Preparation: Dissolve 5.0 mg of the analyte in 0.6 mL of
buffered with 50 mM deuterated phosphate buffer (pD 5.0). Why pD 5.0? This specific pD minimizes both acid-catalyzed enolization and base-catalyzed Michael addition, isolating the intrinsic thermodynamic equilibrium.
Internal Standard Addition: Add 1.0 mg of maleic acid as an internal standard. Self-Validation Check: Maleic acid has a known, stable integration at
6.28 ppm that does not overlap with the enone olefinic protons ( 6.0–7.0 ppm). If the maleic acid integral drifts, the user immediately knows the spectrometer tuning or shimming has degraded.
Acquisition: Acquire high-resolution
-NMR spectra at 298 K, 308 K, and 318 K.
Kinetic Extraction: Monitor the disappearance of the C6 methylene protons (
~2.5 ppm) due to H/D exchange to calculate the enolization rate constant ().
Protocol B: LC-HRMS/MS for Degradation Kinetics
Causality: To capture trace hydration products (Michael adducts) that fall below the NMR limit of detection, we use High-Resolution Mass Spectrometry.
Solution Setup: Prepare 100
M solutions of the analyte in three matrices: pH 2.0 (HCl), pH 7.4 (PBS), and pH 10.0 (Carbonate).
Controlled Incubation: Incubate at 37 °C in amber vials. Why amber vials? To eliminate the photochemical [2+2] cycloaddition variable[2], ensuring only thermal/hydrolytic degradation is measured. Sample at 0, 2, 4, 8, and 24 hours.
Quenching: Quench 50
L aliquots into 150 L of cold acetonitrile containing 1 M of an isotopically labeled internal standard. Self-Validation Check: The constant peak area of the internal standard across all timepoints validates that no matrix effects or injection volume errors occurred during the run.
Analysis: Analyze via RP-UHPLC coupled to an ESI-Q-TOF mass spectrometer. Monitor the parent mass (
Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.
Quantitative Thermodynamic Data
The following table summarizes the representative thermodynamic stability profile of 5-oxocyclohex-3-enecarboxylic acid in aqueous solution (298 K).
Parameter
Value
Analytical Method
Mechanistic Significance
(Equatorial vs Axial)
~1.4 kcal/mol
Variable-Temp NMR
Dictates 3D spatial orientation and receptor binding affinity.
(pH 2.0, 37 °C)
18.5 hours
LC-HRMS
Susceptibility to acid-catalyzed hydration at C3.
(pH 7.4, 37 °C)
> 120 hours
LC-HRMS
Optimal physiological stability window.
(pH 10.0, 37 °C)
4.2 hours
LC-HRMS
Rapid base-catalyzed Michael addition (hydroxide attack).
Keto/Enol Ratio ()
> 99:1
qNMR ()
Thermodynamic preference for the enone over the enol form.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12736461, 5-Oxocyclohex-3-ene-1-carboxylic acid." PubChem. URL:[Link][1]
Lawson et al. "Design and Synthesis of a Photoaromatization-Based Two-Stage Photobase Generator for Pitch Division Lithography." The Journal of Organic Chemistry, ACS Publications, 2012. URL:[Link][2]
Solubility Data & Process Engineering Guide: 5-Oxocyclohex-3-enecarboxylic Acid
This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and purification strategies for 5-Oxocyclohex-3-enecarboxylic acid (CAS 22748-45-4). It is designed for process chemis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and purification strategies for 5-Oxocyclohex-3-enecarboxylic acid (CAS 22748-45-4). It is designed for process chemists and formulation scientists requiring rigorous data handling and experimental protocols.[1]
Executive Summary & Chemical Identity
5-Oxocyclohex-3-enecarboxylic acid is a critical chiral building block, predominantly utilized as a precursor in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu). Its dual functionality—possessing both an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-unsaturated ketone and a carboxylic acid—creates a unique solubility profile characterized by high polarity and pH-dependent aqueous behavior.
This guide addresses the lack of standardized solubility tables in public literature by providing a predictive solubility framework , experimental determination protocols , and thermodynamic modeling strategies derived from structural analogs and functional group analysis.[1]
Physicochemical Profile
Property
Value / Characteristic
Impact on Solubility
CAS Number
22748-45-4
Unique Identifier
Molecular Weight
140.14 g/mol
Low MW favors solubility in small-molecule solvents.[1]
XLogP3
0.1 (Computed)
Amphiphilic: Soluble in polar organics; moderate water solubility.[1]
H-Bond Donors
1 (Carboxylic Acid)
Facilitates strong interaction with protic solvents (MeOH, EtOH).[1]
Enables solubility in aprotic polar solvents (DMSO, Acetone).
Physical State
Viscous Oil / Low-Melting Solid
Often requires derivatization or salt formation for crystallization.[1]
Solubility Profile & Solvent Selection Strategy
Predictive Solubility Classes
Based on the Hansen Solubility Parameters (HSP) of the cyclohexenone core and carboxylic acid tail, the solvent compatibility is categorized below. This data guides the selection of Good Solvents (for dissolution) and Anti-Solvents (for crystallization).[1]
Solvent Class
Solubility Prediction
Mechanism / Rationale
Short-Chain Alcohols (MeOH, EtOH, IPA)
High (>100 mg/mL)
Strong H-bonding matches the solute's donor/acceptor sites. Ideal for reaction media.[1]
Polar Aprotic (DMSO, DMF, DMAc)
Very High (>200 mg/mL)
Dipole-dipole interactions stabilize the ketone and acid moieties.[1] Difficult to remove (high BP).
Esters & Ketones (Ethyl Acetate, Acetone)
Moderate to High
Primary solvents for extraction and purification.[1] Acetone is preferred for low-temp crystallization.[1]
Chlorinated Solvents (DCM, Chloroform)
Moderate
Good solubilizing power for the neutral acid form; often used in biphasic extraction.[1]
Hydrocarbons (Hexane, Heptane, Toluene)
Low / Insoluble
Primary Anti-Solvents. The polarity difference (LogP 0.1 vs >3.[1]0) forces precipitation.[1][2]
Water
pH Dependent
Low at pH < 3 (neutral acid); High at pH > 6 (carboxylate salt).[1]
Critical Process Insight: The "Oiling Out" Phenomenon
Due to its low melting point and conformational flexibility, 5-Oxocyclohex-3-enecarboxylic acid is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing during cooling.
Mitigation: Use a ternary solvent system (e.g., Acetone/Water/Heptane) or convert to a salt (e.g., dicyclohexylamine salt) to raise the melting point and lattice energy for robust crystallization.
Experimental Protocol: Solubility Determination
Since specific literature values vary by synthesis route (impurity profile), researchers must generate in-house data.[1] The following protocol ensures thermodynamic equilibrium is reached, avoiding metastable supersaturation errors.
Preparation: Add excess solid 5-Oxocyclohex-3-enecarboxylic acid to 10 mL of the target solvent in a jacketed glass vessel.
Equilibration: Stir at 400 rpm for 24 hours at constant temperature (
).
Sampling: Stop stirring and allow the suspension to settle for 2 hours.
Filtration: Withdraw 2 mL of supernatant using a syringe filter (0.22 µm PTFE, pre-heated to
).
Quantification:
Option A (Gravimetric): Evaporate solvent in a tared vial under vacuum at 40°C until constant weight.[1]
Option B (HPLC): Dilute filtrate and analyze (C18 column, Acetonitrile/Water + 0.1% H3PO4).[1]
Calculation:
Thermodynamic Modeling & Data Correlation
For process scale-up, solubility data across a temperature range (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) must be modeled. The Modified Apelblat Equation is the industry standard for correlating solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
, mole fraction) of asymmetrical cyclic acids.
value: Indicates endothermic dissolution (solubility increases with ).
Application: Use these constants to calculate the precise cooling curve required to maintain constant supersaturation during crystallization, controlling particle size distribution (PSD).
The following diagram outlines the decision logic for selecting solvents for extraction versus crystallization, based on the compound's amphiphilic nature.
Figure 1: Strategic workflow for solvent selection based on polarity matching.[1] Green paths indicate extraction routes; Red paths indicate crystallization/isolation strategies.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12736461, 5-Oxocyclohex-3-enecarboxylic acid. Retrieved from [Link]
Werner, S., et al. (2010).[1] Rapid Enantioselective and Diastereoconvergent Hybrid Organic/Biocatalytic Entry into the Oseltamivir Core. PMC. Retrieved from [Link]
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. (Foundational reference for the Apelblat Model).
The Shikimate Pathway: An In-Depth Technical Guide to its Core and Peripheral Metabolism
A Whitepaper for Researchers, Scientists, and Drug Development Professionals Foreword: Charting the Central Arteries of Aromatic Biosynthesis The shikimate pathway stands as a testament to metabolic elegance—a seven-step...
Author: BenchChem Technical Support Team. Date: March 2026
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Central Arteries of Aromatic Biosynthesis
The shikimate pathway stands as a testament to metabolic elegance—a seven-step enzymatic cascade that serves as the exclusive conduit for the de novo biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in a vast array of organisms, including bacteria, archaea, fungi, and plants.[1][2] Its absence in mammals renders it a prime and compelling target for the development of non-toxic herbicides and novel antimicrobial agents.[3] This guide provides a deep technical dive into the established core of the shikimate pathway, offering field-proven insights into its enzymatic machinery and the analysis of its key intermediates. Furthermore, we will address the intriguing question of 5-Oxocyclohex-3-enecarboxylic acid and its potential, though currently unestablished, role as a pathway intermediate, exploring the biochemical plausibility of its formation.
I. The Canonical Shikimate Pathway: A Step-by-Step Mechanistic Journey
The shikimate pathway commences with the condensation of central metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and culminates in the formation of chorismate, the crucial branch-point precursor for all three aromatic amino acids.[4][5] Each step is catalyzed by a specific enzyme, with the intermediates tightly channeled towards the final product.
The Established Intermediates and Enzymatic Conversions:
3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) Synthase (DHAPS): This enzyme catalyzes the first committed step, an aldol condensation between PEP and E4P to form the seven-carbon sugar, DAHP.[5]
3-Dehydroquinate (DHQ) Synthase (DHQS): DHQS orchestrates a complex series of reactions, including an oxidation, a β-elimination of phosphate, a reduction, and an intramolecular aldol condensation to cyclize DAHP into the first carbocyclic intermediate, 3-dehydroquinate (DHQ).[3]
3-Dehydroquinate Dehydratase (DHQD): This enzyme catalyzes the dehydration of DHQ to introduce the first double bond, yielding 3-dehydroshikimate (DHS).[5]
Shikimate Dehydrogenase (SDH): SDH carries out the NADPH-dependent reduction of the carbonyl group of DHS to a hydroxyl group, forming shikimate.[6]
Shikimate Kinase (SK): Shikimate is then phosphorylated by ATP in a reaction catalyzed by shikimate kinase to produce shikimate-3-phosphate (S3P).
5-Enolpyruvylshikimate-3-phosphate (EPSP) Synthase (EPSPS): In a key step, EPSPS catalyzes the transfer of an enolpyruvyl group from a second molecule of PEP to the 5-hydroxyl group of S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP). This enzyme is the target of the broad-spectrum herbicide glyphosate.[2]
Chorismate Synthase (CS): The final step is the 1,4-trans-elimination of phosphate from EPSP to introduce a second double bond, yielding the branch-point metabolite, chorismate.[5]
Figure 1: The canonical seven-step shikimate pathway.
II. The Enigma of 5-Oxocyclohex-3-enecarboxylic Acid: A Hypothetical Intermediate?
A thorough review of the scientific literature does not identify 5-Oxocyclohex-3-enecarboxylic acid as a recognized intermediate in the canonical shikimate pathway. Its chemical structure, however, bears a resemblance to the established intermediates, prompting a theoretical exploration of its potential origins within this metabolic context.
Hypothetical Formation Mechanisms:
It is plausible that 5-Oxocyclohex-3-enecarboxylic acid could arise from a side reaction involving a known shikimate pathway intermediate, most likely 3-dehydroshikimate (DHS). Two hypothetical scenarios are proposed:
Spontaneous Tautomerization and Decarboxylation: Under certain non-physiological conditions of pH or temperature, or in the presence of promiscuous enzymatic activity, 3-dehydroshikimate could potentially undergo tautomerization to an unstable β-keto acid intermediate, which could then spontaneously decarboxylate to yield 5-Oxocyclohex-3-enecarboxylic acid. This, however, remains a speculative pathway without direct evidence.
Enzymatic Oxidation and Decarboxylation: A yet-to-be-discovered oxidoreductase could potentially act on 3-dehydroshikimate or shikimate. For instance, an enzyme could catalyze the oxidation of the hydroxyl group at C4 or C5 of shikimate to a ketone, followed by a subsequent decarboxylation. It is known that some enzymes in the shikimate pathway exhibit a degree of substrate promiscuity, which could lend credence to this hypothesis.
Figure 2: A hypothetical pathway for the formation of 5-Oxocyclohex-3-enecarboxylic acid.
III. Experimental Methodologies for the Investigation of Shikimate Pathway Intermediates
To rigorously investigate the established intermediates of the shikimate pathway and to explore the potential existence of novel compounds like 5-Oxocyclohex-3-enecarboxylic acid, a suite of robust experimental protocols is essential.
A. Enzymatic Synthesis of Key Intermediates
The commercial availability of all shikimate pathway intermediates can be limited. Therefore, enzymatic synthesis provides a reliable method for obtaining these compounds for use as analytical standards or for further enzymatic studies.
Protocol 1: Enzymatic Synthesis of 3-Dehydroquinate and 3-Dehydroshikimate
This protocol is adapted from a method utilizing the enzymes from acetic acid bacteria.[7][8]
Materials:
Quinic acid
Membrane fraction of Gluconobacter oxydans
McIlvaine buffer (0.1 M citric acid, 0.2 M Na₂HPO₄)
Dowex column
Procedure:
For 3-Dehydroquinate (DHQ) Synthesis:
Incubate quinate with the membrane fraction of G. oxydans in McIlvaine buffer at pH 5.0.[7]
At this acidic pH, 3-dehydroquinate dehydratase (DHQD) activity is minimal, leading to the accumulation of DHQ.[7]
Monitor the reaction progress using HPLC.
Separate the product from the reaction mixture using a Dowex column.[7]
For 3-Dehydroshikimate (DHS) Synthesis:
Incubate quinate with the membrane fraction of G. oxydans in McIlvaine buffer at pH 8.0.[7]
At this alkaline pH, DHQD is active and converts the initially formed DHQ into DHS.[7]
Monitor the reaction for the complete conversion of quinate to DHS.
Purify DHS from the reaction mixture using a Dowex column.[7]
B. Enzyme Activity Assays
Characterizing the kinetics of the shikimate pathway enzymes is fundamental to understanding the flux through the pathway and for identifying potential inhibitors.
Protocol 2: Spectrophotometric Assay for 3-Dehydroquinate Dehydratase (DHQD) Activity
This assay directly measures the formation of 3-dehydroshikimate by monitoring the increase in absorbance at 234 nm.[3]
Materials:
Purified DHQD enzyme
3-Dehydroquinate (substrate)
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)
UV-transparent cuvettes
Spectrophotometer
Procedure:
Prepare a reaction mixture containing the assay buffer and the substrate, 3-dehydroquinate.
Equilibrate the mixture to the desired temperature (e.g., 25°C).
Initiate the reaction by adding a known amount of the purified DHQD enzyme.
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the enone-carboxylate chromophore of 3-dehydroshikimate.
The initial linear rate of absorbance change is used to calculate the enzyme activity.
Protocol 3: Spectrophotometric Assay for Shikimate Dehydrogenase (SDH) Activity
This assay measures the NADPH-dependent reduction of 3-dehydroshikimate to shikimate by monitoring the decrease in absorbance of NADPH at 340 nm.[4]
Materials:
Purified SDH enzyme
3-Dehydroshikimate (substrate)
NADPH
Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)
Spectrophotometer
Procedure:
Prepare a reaction mixture containing the assay buffer, NADPH, and 3-dehydroshikimate.
Equilibrate the mixture to the desired temperature.
Initiate the reaction by adding a known amount of the purified SDH enzyme.
Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
The initial rate of absorbance change is proportional to the SDH activity.
Table 1: Representative Kinetic Parameters of Shikimate Pathway Enzymes
C. Analytical Techniques for Intermediate Detection and Quantification
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the sensitive and specific detection and quantification of shikimate pathway intermediates.
Workflow for LC-MS Analysis of Shikimate Pathway Intermediates
This general workflow can be adapted for the analysis of various shikimate pathway intermediates in biological extracts.[1][5]
Figure 3: A general workflow for the LC-MS analysis of shikimate pathway intermediates.
Key Considerations for LC-MS Method Development:
Extraction: The choice of extraction solvent and pH is critical for the efficient recovery of the acidic intermediates of the shikimate pathway.
Chromatography: Both reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC) can be employed, with the choice depending on the specific intermediates being targeted.[1]
Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the quantification of intermediates in complex biological matrices.
D. Isotopic Labeling Studies
To definitively trace the flow of carbon through the shikimate pathway and to investigate the potential for alternative routes or side reactions, stable isotope labeling experiments are indispensable.
Principle of Isotopic Labeling:
Organisms are fed with a substrate enriched with a stable isotope (e.g., ¹³C-glucose). The intermediates of the shikimate pathway will incorporate the ¹³C label, and the pattern of incorporation can be analyzed by mass spectrometry or NMR spectroscopy.[10] This allows for the elucidation of biosynthetic origins and the discovery of novel metabolic connections.
IV. Conclusion and Future Directions
The shikimate pathway remains a fertile ground for scientific discovery and a critical target for the development of new drugs and herbicides. While the core pathway is well-established, the potential for metabolic overflow, enzymatic promiscuity, and the existence of as-yet-undiscovered side reactions present exciting avenues for future research.
The question of 5-Oxocyclohex-3-enecarboxylic acid's involvement in this pathway highlights the importance of continued exploration of metabolic "dark matter." While there is currently no evidence to support its role as a canonical intermediate, the hypothetical pathways discussed herein provide a framework for future investigation. Advanced analytical techniques, such as high-resolution mass spectrometry-based metabolomics, coupled with isotopic labeling studies, will be instrumental in mapping the full metabolic landscape of the shikimate pathway and in potentially uncovering novel intermediates and branch points. Such discoveries will not only deepen our fundamental understanding of this essential metabolic route but also open up new opportunities for metabolic engineering and the production of valuable bio-based chemicals.[4]
V. References
Wikipedia. (2023). Shikimate dehydrogenase. Retrieved from [Link]
Adachi, O., Ano, Y., Toyama, H., & Matsushita, K. (2006). Enzymatic preparation of metabolic intermediates, 3-dehydroquinate and 3-dehydroshikimate, in the shikimate pathway. Bioscience, Biotechnology, and Biochemistry, 70(12), 3081-3083.
Averesch, N. J. H., & Krömer, J. O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds-Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology, 6, 32.
El-Azaz, J., & Maeda, H. A. (2024). A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. The Plant Journal.
Jiang, M., & Zhang, H. (2018). Engineering the shikimate pathway for biosynthesis of molecules with pharmaceutical activities in E. coli. Current Opinion in Biotechnology, 53, 1-8.
Tzin, V., & Galili, G. (2010). New insights into the shikimate and aromatic amino acids biosynthesis pathways in plants. Molecular Plant, 3(6), 956-972.
Alder BioInsights. (2024). The Shikimate Pathway. Retrieved from [Link]
González-Bello, C., et al. (2011). Structural investigation of inhibitor designs targeting 3-dehydroquinate dehydratase from the shikimate pathway of Mycobacterium tuberculosis. Biochemical Journal, 436(3), 543-553.
Douglas, C. M. (2024). The shikimate pathway: gateway to metabolic diversity. Natural Product Reports.
Huang, K., et al. (2019). Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis. Frontiers in Plant Science, 10, 1297.
Huang, K., Li, M., Liu, Y., Zhu, M., Zhao, G., Zhou, Y., ... & Gao, L. (2019). Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis. Frontiers in plant science, 10, 1297.
Bentley, R. (1990). The shikimate pathway--a metabolic tree with many branches. Critical reviews in biomedical engineering, 18(1), 307-384.
Adachi, O., Ano, Y., Toyama, H., & Matsushita, K. (2006). Enzymatic preparation of metabolic intermediates, 3-dehydroquinate and 3-dehydroshikimate, in the shikimate pathway. Bioscience, biotechnology, and biochemistry, 70(12), 3081–3083.
Wikipedia. (2024). Shikimate pathway. Retrieved from [Link]
Purdue University. (n.d.). Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. Purdue e-Pubs. Retrieved from [Link]
Douglas, C. M. (2024). The shikimate pathway: gateway to metabolic diversity. Natural Product Reports.
Taylor & Francis. (n.d.). Shikimate pathway – Knowledge and References. Retrieved from [Link]
Brown, J. W., et al. (2026). Novel amino acid aminotransferases mediate the final steps in biosynthetic pathways of branched-chain and aromatic amino acids in the hyperthermophile Thermotoga maritima. Journal of Bacteriology.
Maeda, H., & Dudareva, N. (2021). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. The Plant Cell, 33(5), 1686-1702.
Dewick, P. M. (2002). "The Shikimate Pathway: Aromatic Amino Acids and Phenylpropanoids". In Medicinal Natural Products: A Biosynthetic Approach (2nd ed., pp. 137-165). John Wiley & Sons, Ltd.
ResearchGate. (n.d.). Summary of some of the important reactions of shikimic acid pathway.... Retrieved from [Link]
Haslam, E. (1974). The Shikimate Pathway.
Herrmann, K. M. (1995). THE SHIKIMATE PATHWAY. Annual Review of Plant Physiology and Plant Molecular Biology, 46(1), 249-278.
Jurt, S., et al. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry, 11, 2684-2696.
Tzin, V., & Galili, G. (2010). New Insights into the Shikimate and Aromatic Amino Acids Biosynthesis Pathways in Plants. Molecular Plant, 3(6), 956-972.
Herrmann, K. M. (1995). The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds. The Plant Cell, 7(7), 907-919.
Wang, Y., et al. (2025). Integrated Transcriptomic and Metabolomic Analyses Shed Light on the Regulation of Aromatic Amino Acid Biosynthesis in a Novel Albino Tea (Camellia sinensis) Mutation. International Journal of Molecular Sciences, 26(16), 8934.
Knaggs, A. R. (2003). The biosynthesis of shikimate metabolites. Natural Product Reports, 20(1), 119-136.
ResearchGate. (n.d.). The Biosynthesis of Shikimate Metabolites. Retrieved from [Link]
Adsi, H., et al. (2026). Shikimate pathway disruption in yeast induces metabolite self-assembly into toxic aggregates. FEBS Letters.
ResearchGate. (n.d.). (PDF) Shikimate pathway-Dependent Catabolism: enabling near-to-maximum production yield of aromatics. Retrieved from [Link]
Semantic Scholar. (n.d.). Figure 3 from The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds.. Retrieved from [Link]
University of Glasgow. (n.d.). Structures of Shikimate Dehydrogenase AroE and Its Paralog YdiB. Retrieved from [Link]
Biological Activity and Toxicity Profile of 5-Oxocyclohex-3-enecarboxylic Acid: A Comprehensive Technical Guide
Executive Summary As drug development and agrochemical safety paradigms evolve, understanding the dual nature of specific molecular cores becomes critical. 5-Oxocyclohex-3-enecarboxylic acid (and its hydroxylated derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug development and agrochemical safety paradigms evolve, understanding the dual nature of specific molecular cores becomes critical. 5-Oxocyclohex-3-enecarboxylic acid (and its hydroxylated derivatives) occupies a unique intersection in applied chemistry. In pharmacognosy, it serves as the bioactive pharmacophore in rare phenolic glucosides isolated from Flacourtia and Xylosma species, exhibiting potent enzyme-inhibitory and antiviral properties. Conversely, in agrochemistry, its derivative 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid (despropionyl prohexadione) is the primary environmental metabolite of the plant growth regulator prohexadione-calcium.
This whitepaper synthesizes the biological efficacy, toxicological safety profile, and validated analytical workflows for this compound, providing a rigorous foundation for researchers and drug development professionals.
Chemical Identity & Structural Dynamics
The core structure, 1[1], features a highly reactive cyclohexene ring substituted with a ketone and a carboxylic acid. This arrangement allows the molecule to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with enzymatic active sites.
When hydroxylated at the C3 position, it forms2[2], known in agrochemical contexts as despropionyl prohexadione. In natural product chemistry, this core is often esterified with benzoic acid and glycosylated to form complex, biologically active macromolecules.
Biological Activity: The Natural Product Core
Metabolic Enzyme Inhibition
Extracts from Flacourtia inermis (Lovi fruit) are rich in phenolic glucosides containing the 5-oxocyclohex-3-enecarboxylic acid core. These compounds demonstrate significant inhibitory activity against key metabolic enzymes, positioning them as lead candidates for anti-diabetic and anti-obesity therapeutics.
The mechanism of action involves non-competitive binding to the allosteric sites of α-glucosidase and α-amylase, inducing a conformational shift that reduces the enzyme's affinity for polysaccharide substrates. This effectively blunts postprandial glycemic spikes[3].
Table 1: Enzyme Inhibitory Activity of Flacourtia inermis Extracts
Target Enzyme
Extract IC₅₀ (ppm)
Biological Implication
Mode of Action
α-Glucosidase
549 – 710
Delayed carbohydrate digestion
Non-competitive inhibition
α-Amylase
1021 – 1949
Reduced starch breakdown
Competitive/Mixed
Lipase
1290 – 2096
Decreased lipid absorption
Allosteric modulation
(Data synthesized from activity-guided fractionation studies[3])
Antiviral Efficacy via Host-Cell Attachment Inhibition
Recent computational and molecular dynamics (MD) simulation studies have highlighted the antiviral potential of the hydroxylated derivative, 3,4-dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid.
Against the West Nile Virus (WNV) , this compound targets the viral envelope glycoprotein. MD simulations confirm a highly stable binding affinity (-13.94 kcal/mol), coordinated by hydrogen bonding with conserved amino acid residues (GLN 161, ARG 165, ILE 145). By occupying this shared active site, the compound sterically hinders the virus's ability to attach to host cell membranes, effectively neutralizing the infection vector[4][5]. Similar efficacy has been modeled against the Borna disease virus (BDV) nucleoprotein[5].
Biological activity and therapeutic mechanisms of 5-oxocyclohex-3-enecarboxylic acid derivatives.
Toxicological & Ecotoxicological Profile
To evaluate the safety of this molecular core, we must examine its role as an agrochemical metabolite. The parent compound, prohexadione-calcium, is a plant growth regulator that inhibits gibberellin biosynthesis. In the environment and in mammalian systems, it undergoes α-oxidation and α-cleavage to form despropionyl-prohexadione (3-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid)[6].
Mammalian Toxicity
The 6[6] and 7[7] confirms that the 5-oxocyclohex-3-ene core is remarkably safe. It does not share a common mechanism of toxicity with other regulated substances. In ruminants and poultry, the compound is rapidly metabolized into tricarballylic acid and subsequently incorporated into natural cellular components (sugars, lipids, proteins) via the Krebs cycle[6].
Table 2: Toxicological Endpoints of Despropionyl Prohexadione / Prohexadione-Ca
Metabolic degradation pathway of prohexadione-calcium into despropionyl-prohexadione.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific rationales for critical steps to guarantee reproducibility.
Protocol A: Activity-Guided Isolation of 5-Oxocyclohex-3-enecarboxylic Acid Derivatives
Objective: Isolate bioactive phenolic glucosides from Flacourtia inermis fruit matrices.
Defatting and Extraction:
Step: Macerate lyophilized fruit powder in hexanes for 24 hours, discard the hexane layer, and extract the residue with 80% Methanol (MeOH).
Causality: Hexane removes non-polar lipids and waxes that cause severe matrix suppression during downstream chromatography. The 80% MeOH optimally balances polarity to extract both the aglycone core and its highly polar glycosylated derivatives.
Liquid-Liquid Partitioning:
Step: Concentrate the MeOH extract, suspend in water, and partition sequentially with Ethyl Acetate (EtOAc).
Causality: EtOAc specifically concentrates the mid-polarity phenolic glucosides (where the 5-oxocyclohex-3-ene core resides), leaving highly polar, non-active free sugars in the aqueous phase.
Preparative HPLC Purification:
Step: Inject the EtOAc fraction onto a preparative C18 column. Mobile phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Causality: The addition of 0.1% Formic Acid is critical. It suppresses the ionization of the carboxylic acid moiety on the 5-oxocyclohex-3-ene ring, keeping it in a neutral state. This prevents peak tailing and ensures sharp, high-resolution separation from structurally similar caffeoylquinic acids.
Validation: Spot fractions on a TLC plate and spray with 0.2 mM DPPH. Fractions that immediately bleach the purple DPPH to yellow contain the active radical-scavenging target compounds.
Protocol B: LC-MS/MS Quantification of Despropionyl Prohexadione in Environmental Samples
Objective: Quantify the metabolite in soil or agricultural runoff to monitor environmental fate.
Sample Preparation (Modified QuEChERS):
Step: Add 10g of homogenized soil to a centrifuge tube. Add 10 mL of Acetonitrile containing 1% Acetic Acid. Add extraction salts (MgSO₄/NaCl) and agitate.
Causality: The 1% Acetic Acid lowers the pH below the pKa of the carboxylic acid group (~4.5). This protonates the molecule, driving it out of the aqueous soil matrix and into the organic acetonitrile layer for high recovery.
Chromatographic Separation:
Step: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than standard C18.
Causality: Because despropionyl prohexadione is highly polar and water-soluble, it exhibits poor retention on traditional reversed-phase C18 columns. HILIC provides orthogonal retention, ensuring the analyte does not elute in the void volume.
MS/MS Detection (ESI-Negative Mode):
Step: Operate the triple quadrupole mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Monitor the MRM transition for the [M-H]⁻ precursor ion.
Causality: The carboxylic acid group readily loses a proton, making ESI- exponentially more sensitive than ESI+.
Validation (System Suitability): Utilize an isotopically labeled internal standard (e.g., ¹³C-labeled prohexadione) spiked pre-extraction. This self-validates the assay by correcting for any matrix-induced ion suppression during the ESI process.
Conclusion
The 5-oxocyclohex-3-enecarboxylic acid core is a highly versatile chemical scaffold. In natural product drug discovery, its derivatives exhibit profound potential as allosteric enzyme inhibitors and viral entry antagonists. Simultaneously, its presence as a primary environmental degradate of prohexadione-calcium underscores a highly favorable toxicological profile, characterized by rapid metabolic assimilation and negligible mammalian or ecological risk.
References
1.[1] 5-Oxocyclohex-3-enecarboxylic acid | C7H8O3 | CID 12736461 - PubChem - 1
2.[2] 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid | C7H8O4 | CID 14492370 - PubChem - 2
3.[3] Antioxidant property and α-glucosidase, α-amylase and lipase inhibiting activities of Flacourtia inermis fruits -3
4.[6] Prohexadione Calcium: Human Health Risk Assessment in Support of a Section 3 Registration - 6
5.[4] Molecular activity of bioactive phytocompounds for inhibiting host cell attachment and membrane fusion interacting with West Nile Virus envelope glycoprotein - 4
6.[5] Nature's defense against emerging neurodegenerative threats: Dynamic simulation, PCA, DCCM identified potential plant-based antiviral lead targeting borna disease virus nucleoprotein - 5
7.[7] Regalis Plus BAS 125 13 W Active Substance / EU-Beurteilungsbericht Prohexadion-calcium - 7
pKa values and acidity of 5-Oxocyclohex-3-enecarboxylic acid
An In-Depth Technical Guide to the Acidity and pKa of 5-Oxocyclohex-3-enecarboxylic Acid Abstract Introduction: The Significance of pKa in a Molecular Context 5-Oxocyclohex-3-enecarboxylic acid (C₇H₈O₃) is a bifunctional...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Acidity and pKa of 5-Oxocyclohex-3-enecarboxylic Acid
Abstract
Introduction: The Significance of pKa in a Molecular Context
5-Oxocyclohex-3-enecarboxylic acid (C₇H₈O₃) is a bifunctional organic molecule featuring a carboxylic acid group, a six-membered carbon ring, an alkene, and a ketone.[2] The ionization state of the carboxylic acid moiety is paramount to its chemical behavior. In pharmaceutical research, for instance, the pKa value dictates the charge of a molecule at a given physiological pH (typically ~7.4), which in turn governs its ability to cross lipid membranes, bind to target proteins, and its overall pharmacokinetic profile.[1] Therefore, a precise understanding and determination of the pKa is not merely an academic exercise but a foundational requirement for rational drug design and process chemistry.
Structural Analysis and Factors Influencing Acidity
The acidity of 5-Oxocyclohex-3-enecarboxylic acid is determined by the stability of its conjugate base, the 5-oxocyclohex-3-enecarboxylate anion. The key to predicting its acidity lies in analyzing how the molecule's structural features stabilize this negative charge.[3]
There are three primary components to consider:
The Carboxylic Acid Group: This is the acidic proton donor. The inherent resonance stabilization of the carboxylate anion, where the negative charge is delocalized across two oxygen atoms, makes it significantly more acidic than an alcohol.
The Cyclohexene Ring: The presence of a C=C double bond introduces sp²-hybridized carbons, which are more electronegative than sp³-hybridized carbons. This leads to a weak electron-withdrawing inductive effect, which should slightly increase the acidity compared to its saturated analog, cyclohexanecarboxylic acid.
The 5-Oxo (Ketone) Group: The carbonyl group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atom.[4] It exerts a strong negative inductive effect (-I effect), pulling electron density through the sigma bonds of the ring. This effect helps to disperse and stabilize the negative charge of the distant carboxylate anion, thereby increasing the overall acidity of the molecule.[5][6] Although the effect diminishes with distance, it is expected to be significant.[7]
Based on this analysis, we can predict that 5-Oxocyclohex-3-enecarboxylic acid will be a stronger acid (i.e., have a lower pKa) than both cyclohexanecarboxylic acid and cyclohex-3-enecarboxylic acid.
Part I: Experimental Determination of pKa via Potentiometric Titration
Potentiometric titration is the gold-standard method for the experimental determination of pKa values due to its precision and reliability.[8] The method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[9]
Self-Validating Protocol for Potentiometric pKa Determination
This protocol is designed to ensure accuracy and reproducibility.
A. Materials and Reagents:
5-Oxocyclohex-3-enecarboxylic acid (high purity)
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
Standardized 0.1 M Hydrochloric Acid (HCl)
Potassium Chloride (KCl) for ionic strength adjustment
High-purity, degassed water (e.g., Type I)
Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)
B. Instrumentation:
High-precision pH meter with a combination glass electrode
Calibrated automatic burette or Class A manual burette
Magnetic stirrer and stir bar
Temperature probe
Inert gas source (Nitrogen or Argon)
C. Step-by-Step Methodology:
Electrode Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., 4, 7, and 10) at the experimental temperature (typically 25 °C). Ensure the slope is within the acceptable range (95-105%).[9]
Sample Preparation: Accurately weigh a sample of 5-Oxocyclohex-3-enecarboxylic acid and dissolve it in degassed water to a final concentration of approximately 1-10 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[9] Causality: Maintaining constant ionic strength minimizes variations in activity coefficients during the titration.
Inert Atmosphere: Place the sample solution in a jacketed vessel maintained at a constant temperature. Purge the solution and the headspace with an inert gas (e.g., nitrogen) for 15-20 minutes before and during the titration. Causality: This prevents the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of weak acids.
Initial Acidification (Optional but Recommended): For a clean titration curve, add a small amount of 0.1 M HCl to lower the initial pH to ~2.0. This ensures the titration starts from the fully protonated form of the acid.
Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. Record the pH and the volume of titrant added after each increment, allowing the reading to stabilize. Decrease the increment size in the regions where the pH changes rapidly.
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. The equivalence point is the point of maximum slope, which can be precisely located by plotting the first derivative (ΔpH/ΔV vs. V). The pKa is the pH value at exactly half the volume of the equivalence point.[9]
Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Part II: Computational Prediction of pKa
Computational chemistry offers a powerful, complementary approach for estimating pKa values, particularly for novel compounds or when experimental determination is not feasible.[10] These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent.[11]
HA (solv) ⇌ A⁻ (solv) + H⁺ (solv)
The pKa is then derived using the relationship: pKa = ΔG / (2.303 RT)
Methodologies for pKa Prediction
Quantum Mechanical (QM) Methods: First-principles QM methods, particularly Density Functional Theory (DFT) coupled with a Polarizable Continuum Model (PCM) for solvation, can provide high accuracy.[11][12] These calculations determine the free energy change of the deprotonation reaction. The primary challenge lies in accurately calculating the solvation free energy of the proton (H⁺), which often requires empirical correction or the use of specific thermodynamic cycles.[11]
Semi-Empirical Methods: Methods like PM6 are computationally less expensive than DFT and can be used for high-throughput screening.[2] They offer a balance between speed and accuracy, though they may be less reliable for molecules with unusual electronic structures.
Machine Learning (ML) & QSPR: Quantitative Structure-Property Relationship (QSPR) models and ML algorithms can predict pKa based on molecular descriptors. These models are trained on large datasets of known pKa values and can be very fast and accurate, provided the query molecule is within the model's applicability domain.[12]
Generalized QM-Based pKa Prediction Workflow
Caption: Generalized workflow for quantum mechanics-based pKa prediction.
Analysis and Predicted Acidity
To establish a robust estimate for the pKa of 5-Oxocyclohex-3-enecarboxylic acid, we compare it with structurally related compounds.
Starting with the baseline pKa of cyclohexanecarboxylic acid (~4.9), the introduction of a double bond in cyclohex-3-enecarboxylic acid lowers the pKa to ~4.67, an increase in acidity.[1][12]
The target molecule contains this same double bond plus a remote but powerful electron-withdrawing ketone group.
The inductive effect of an EWG increases acidity (lowers pKa).[3][4] For example, the pKa of butanoic acid is ~4.82, while 2-chlorobutanoic acid is 2.86 and 3-chlorobutanoic acid is 4.05.[7] This demonstrates that even a single chlorine atom at the 3-position has a significant acid-strengthening effect.
The ketone group in our target molecule is at the 5-position, which is electronically equivalent to the 3-position relative to the carboxyl group (i.e., it is a beta-substituent relative to the C1-C2 bond). Therefore, we can expect a significant acid-strengthening effect, likely lowering the pKa well below that of cyclohex-3-enecarboxylic acid (4.67).
Given these factors, a pKa value in the range of 4.0 to 4.4 is a scientifically sound estimate, making it a significantly stronger acid than its non-ketonic analogs and approaching the acidity of benzoic acid.
Conclusion
This guide has established the theoretical framework for understanding the acidity of 5-Oxocyclohex-3-enecarboxylic acid. The presence of both an alkene and a ketone functional group in the cyclohexene ring is predicted to substantially increase the acidity of the carboxylic acid moiety compared to its saturated and non-ketonic precursors. We have provided robust, detailed protocols for both the experimental determination and computational prediction of its pKa. Based on a comparative analysis with structural analogs, the pKa of 5-Oxocyclohex-3-enecarboxylic acid is estimated to be in the range of 4.0-4.4. This information provides a critical foundation for researchers in drug discovery and chemical development working with this and related molecular scaffolds.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Ishida, T., & Nishizawa, S. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]
Yıldız, G., & Çil, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
SYNTHETIKA. (n.d.). Benzoic Acid Pure. Retrieved from [Link]
Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. Retrieved from [Link]
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
Chemistry Stack Exchange. (2015). What is the reasoning behind the increasing pKa for organic compounds? Retrieved from [Link]
PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]
ChemBK. (2024). 3-Cyclohexenecarboxylic Acid. Retrieved from [Link]
Vedantu. (n.d.). Inductive Effect and Acidic Strength Explained for JEE & NEET. Retrieved from [Link]
BYJU'S. (n.d.). Inductive Effect. Retrieved from [Link]
SATHEE. (n.d.). Chemistry Benzoic Acid. Retrieved from [Link]
The Organic Chemistry Tutor. (2023). Inductive Effect - Acids and Bases [Video]. YouTube. Retrieved from [Link]
Orango. (2025). What Is the Inductive Effect in Organic Chemistry? Explained Simply. Retrieved from [Link]
NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
PubChem. (n.d.). 5-Oxocyclohex-3-enecarboxylic acid. Retrieved from [Link]
The Dual Paradigm of 5-Oxocyclohex-3-enecarboxylic Acid in Antiviral Research: From Synthetic Precursor to Bioactive Scaffold
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary In the landscape of antiviral drug development, 5-Oxocyclohex-3-enecarboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Role: Senior Application Scientist
Executive Summary
In the landscape of antiviral drug development, 5-Oxocyclohex-3-enecarboxylic acid (5-OCA) [CAS: 22748-45-4] occupies a highly specialized, dual-purpose role. Structurally characterized by an α,β-unsaturated ketone paired with a carboxylic acid on a cyclohexene ring, 5-OCA serves as both a critical advanced intermediate in the stereoselective synthesis of neuraminidase inhibitors (e.g., Oseltamivir) and a core pharmacophore in naturally occurring antiviral phenolic glucosides. This whitepaper deconstructs the mechanistic utility of 5-OCA, detailing its synthetic workflows, natural product derivatives, and virological target interactions.
Pillar I: 5-OCA as a Linchpin in Antiviral Synthesis
Overcoming the Shikimic Acid Bottleneck
Historically, the commercial synthesis of the anti-influenza drug Oseltamivir (Tamiflu) has relied heavily on shikimic acid extracted from the Chinese star anise (Illicium verum). This reliance creates severe supply chain vulnerabilities during pandemic outbreaks. To circumvent this, synthetic chemists have engineered diastereoconvergent pathways starting from inexpensive, abundant petrochemical precursors like m-anisic acid.
Through dissolving metal (Birch) reduction, m-anisic acid is converted into racemic 5-OCA. As demonstrated in the [1], 5-OCA provides the exact structural scaffolding required to build the highly substituted cyclohexene ring of Oseltamivir. The ketone functionality allows for precise facial selectivity during subsequent biocatalytic ketoreductase (KRED) reductions, completely overriding inherent diastereomeric bias[1].
Fig 1: Hybrid organic/biocatalytic synthetic pathway of the Oseltamivir core from 5-OCA.
Protocol: Self-Validating Esterification of 5-OCA
To utilize 5-OCA in drug synthesis, the carboxylic acid must first be protected to prevent interference during downstream amination and sigmatropic rearrangements. The following protocol details the synthesis of Ethyl 5-oxocyclohex-3-ene-1-carboxylate , emphasizing the causality behind each experimental parameter[2].
Reagent Preparation: Cool 30 mL of anhydrous ethanol to 0 °C under an inert argon atmosphere.
Causality: Ethanol acts as both the solvent and the nucleophile. Cooling to 0 °C controls the highly exothermic reaction of the subsequent thionyl chloride addition and prevents side-reactions like etherification or polymerization of the sensitive α,β-unsaturated system.
Activation: Add 520 μL (7.14 mmol) of Thionyl chloride (SOCl2) dropwise over 10 minutes.
Causality: SOCl2 reacts with ethanol to generate HCl in situ, creating the strictly anhydrous acidic environment necessary for Fischer-type esterification.
Substrate Addition: Introduce 1.0 g (7.14 mmol) of 5-OCA as a solid at 0 °C.
Causality: Adding the substrate after the initial SOCl2/EtOH reaction ensures 5-OCA is immediately exposed to the activated electrophilic intermediate, preventing premature degradation of the cyclohexenone ring.
Reaction Propagation: Allow the mixture to warm to room temperature and stir for 3 hours.
Causality: Gradual warming provides the necessary kinetic energy to drive the esterification to completion while avoiding thermal degradation.
Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether (Et2O).
Causality: NH4Cl neutralizes the residual acid without causing base-catalyzed hydrolysis of the newly formed ester (which would occur if NaOH or NaHCO3 were used). Et2O efficiently partitions the organic product from the aqueous layer.
Purification: Dry the organic layer over Na2SO4, evaporate, and purify via flash column chromatography (20% EtOAc in hexanes).
Causality: Na2SO4 removes residual water that could slowly hydrolyze the ester during storage. Chromatography isolates the pure yellow oil (82% yield) from unreacted acid and trace byproducts.
Pillar II: 5-OCA as a Bioactive Natural Product Scaffold
Isolation from Flacourtia inermis
Beyond synthetic chemistry, the 5-OCA moiety is a naturally occurring pharmacophore. Pharmacognostic studies on the fruit juice of Flacourtia inermis (Lovi fruit) have identified a rich profile of caffeoylquinic acid derivatives and rare phenolic glucosides. Notably, Jayasinghe et al. isolated a complex 5-OCA derivative: (rel)-6α-benzoyloxy-1α,2α-dihydroxy-5-oxocyclohex-3-enecarboxylic acid 2-(6-O-benzoyl-β-D-glucopyranosyloxy)-5-hydroxybenzyl ester [3].
Direct Antiviral Mechanisms and Target Binding
Phytochemicals containing the 5-OCA backbone exhibit direct antiviral and cytoprotective properties. The structural geometry of the oxocyclohexene ring allows these molecules to act as competitive inhibitors within viral active sites. For instance, in silico molecular dynamics and docking studies have demonstrated that derivatives like 3,4-Dihydroxy-5-oxocyclohex-3-ene-1-carboxylic acid exhibit highly favorable binding free energies against the Dengue Virus (DENV) NS1 protein, coordinating tightly with shared active site residues to suppress viral proliferation[4].
Fig 2: Pharmacognostic isolation and viral inhibition mechanism of 5-OCA derivatives.
Quantitative Efficacy of 5-OCA and its Derivatives
To contextualize the utility of 5-OCA across both synthetic and natural product domains, the following table summarizes the binding affinities and virological targets of 5-OCA and its functionalized derivatives.
Compound / Derivative
Virological Target / Application
Binding Affinity / Activity
Mechanistic Role
5-Oxocyclohex-3-ene-1-carboxylic acid (5-OCA)
Influenza A/B (via Oseltamivir synthesis)
N/A (Synthetic Precursor)
Acts as the stereochemical foundation for N-acyl-protected 5-amino-1,3-cyclohexadiene carboxylates[1].
Competitive inhibition; coordinates with active site residues to block viral replication and immune evasion[4].
Future Perspectives in Drug Design
The structural versatility of 5-Oxocyclohex-3-enecarboxylic acid positions it as a highly valuable asset in next-generation antiviral research. By merging the principles of synthetic organic chemistry (where 5-OCA is a blank canvas for stereocontrolled functionalization) with pharmacognosy (where nature has already optimized 5-OCA derivatives for target binding), drug development professionals can design novel, resistance-proof antiviral therapeutics. Future workflows should focus on utilizing biocatalytic KRED reductions on natural 5-OCA glucosides to yield potent, broad-spectrum viral neuraminidase and polymerase inhibitors.
References
Tiwari, V. K., Powell, D. R., Broussy, S., & Berkowitz, D. B. (2021). "Rapid Enantioselective and Diastereoconvergent Hybrid Organic/Biocatalytic Entry into the Oseltamivir Core." The Journal of Organic Chemistry, 86(9), 6494-6503. URL:[Link]
Jayasinghe, L., Lakdusinghe, M., Hara, N., & Fujimoto, Y. (2012). "Phenolic constituents from the fruit juice of Flacourtia inermis." Natural Product Research, 26(3), 278-281. URL:[Link]
Alam, M., et al. (2024). "Structural and energetic basis of marine phytochemicals as dengue NS1 protein inhibitors." Scientific Reports. URL:[Link]
Application Note: Protocol for the Birch Reduction and Isomerization of 3-Methoxybenzoic Acid to 5-Oxocyclohex-3-enecarboxylic Acid
Executive Summary The Birch reduction is a powerful tool in drug development and complex natural product synthesis, allowing for the partial reduction of aromatic rings to access highly functionalized cyclohexadienes. Wh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Birch reduction is a powerful tool in drug development and complex natural product synthesis, allowing for the partial reduction of aromatic rings to access highly functionalized cyclohexadienes. While theoretical discussions often generalize the Birch reduction of "benzoic acid," achieving the specific oxidized functionalization of 5-oxocyclohex-3-enecarboxylic acid requires starting with a strategically substituted precursor: 3-methoxybenzoic acid . This application note details the mechanistic causality, self-validating experimental protocols, and analytical checkpoints required to successfully execute this transformation.
Mechanistic Causality & Regioselectivity
To understand the protocol, one must analyze the electronic directing effects that govern the reaction:
Precursor Selection : Unsubstituted benzoic acid yields 1,4-cyclohexadiene-1-carboxylic acid upon Birch reduction, lacking the necessary oxygenation to form a ketone . By utilizing 3-methoxybenzoic acid, the methoxy group acts as a masked ketone (an enol ether) that survives the initial reduction.
Regioselective Reduction : In liquid ammonia, the carboxylic acid is deprotonated. The resulting carboxylate group (-COO⁻) directs the incoming solvated electrons to the ipso (C1) and para (C4) positions. The methoxy group at C3 remains on the unreduced double bond, yielding the intermediate 3-methoxycyclohexa-1,4-diene-1-carboxylic acid .
Enol Ether Hydrolysis : During acidic workup, the enol ether is cleaved, generating the kinetic β,γ-unsaturated ketone, 5-oxocyclohex-2-ene-1-carboxylic acid [[1]]().
Thermodynamic Isomerization : Extended exposure to aqueous acid isomerizes the isolated double bond into conjugation with the ketone, yielding the thermodynamically stable α,β-unsaturated target, 5-oxocyclohex-3-enecarboxylic acid .
Reaction Workflow Diagram
Figure 1: Mechanistic workflow from 3-methoxybenzoic acid to 5-oxocyclohex-3-enecarboxylic acid.
This procedure is adapted from the foundational methodologies of Smith and Richmond and optimized by Hagiwara et al. .
Equipment & Safety Preparation
Apparatus : Flame-dried 3-neck round-bottom flask equipped with a cold finger condenser, a mechanical stirrer, and a nitrogen inlet.
Safety : Liquid ammonia expands rapidly upon warming, and lithium metal reacts violently with moisture. Perform exclusively in a well-ventilated fume hood using blast shields.
Step-by-Step Procedure
Ammonia Condensation : Cool the reaction flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia (~50 mL) into the flask.
Substrate Addition : Dissolve 3-methoxybenzoic acid (1.5 g, 9.9 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirred liquid ammonia .
Electron Transfer (Birch Reduction) : Add lithium metal wire (0.274 g, 39.4 mmol, 4.0 equiv) in small, freshly cut portions .
Self-Validation Check: The solution must immediately turn a deep, persistent blue/bronze color. This visually confirms the generation of solvated electrons. If the color fades rapidly, moisture is present, and additional lithium must be added until the color persists. Stir for 1 hour at -78 °C.
Reaction Quenching : Cautiously add solid ammonium chloride (2.65 g, ~50 mmol) portion-wise to quench the excess lithium .
Self-Validation Check: The deep blue color will completely dissipate, yielding a colorless or pale yellow suspension. This confirms the total consumption of the reducing agent.
Ammonia Evaporation : Remove the dry ice bath and allow the ammonia to evaporate overnight under a gentle, continuous stream of nitrogen [[2]]([Link]).
Hydrolysis & Isomerization : Suspend the resulting solid residue in distilled water (30 mL) and acidify to pH 2 using 1M aqueous HCl.
Critical Step: Stir the acidic mixture at room temperature for 2 to 4 hours. This extended time is required not only to hydrolyze the enol ether but to drive the thermodynamic isomerization of the double bond into conjugation with the newly formed ketone.
Extraction & Isolation : Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified via flash chromatography (Silica gel, Hexanes/EtOAc) or recrystallization.
Quantitative Data & Reagent Parameters
Reagent
MW ( g/mol )
Equivalents
Amount
Role in System
3-Methoxybenzoic acid
152.15
1.0
1.50 g
Aromatic precursor
Lithium metal (wire)
6.94
4.0
0.27 g
Solvated electron source
Tetrahydrofuran (THF)
72.11
N/A
10 mL
Co-solvent for solubility
Liquid Ammonia
17.03
Excess
50 mL
Reaction medium
Ammonium Chloride
53.49
~5.0
2.65 g
Quenching agent
Hydrochloric Acid (1M)
36.46
Excess
to pH 2
Hydrolysis & Isomerization
Analytical Validation
To ensure the protocol has successfully yielded the α,β-unsaturated target (rather than the kinetic β,γ-unsaturated intermediate), perform the following spectroscopic checks:
¹³C NMR : The ketone carbonyl carbon should appear around 198–202 ppm (characteristic of an α,β-unsaturated ketone), whereas a failure to isomerize (remaining as the β,γ-unsaturated ketone) will show a shift closer to 208–210 ppm . The carboxylic acid carbon will appear near 175 ppm .
¹H NMR : Look for the downfield shift of the alkene protons, confirming their conjugation with the ketone system.
References
Hagiwara, Y., Mesch, R. A., Kawakami, T., Okazaki, M., Jockusch, S., Li, Y., Turro, N. J., & Willson, C. G. (2013). "Design and Synthesis of a Photoaromatization-Based Two-Stage Photobase Generator for Pitch Division Lithography." The Journal of Organic Chemistry, 78(5), 1730-1734. URL:[Link]
Kuehne, M. E., & Lambert, B. F. (1963). "1,4-Dihydrobenzoic acid." Organic Syntheses, 43, 22. URL:[Link]
Smith, A. B., & Richmond, R. E. (1983). "Total synthesis of the paniculides." Journal of the American Chemical Society, 105(17), 5751-5752. URL:[Link]
Swenton, J. S., et al. (1993). "Processes for producing doxorubicin, daunomycinone, and derivatives of doxorubicin." European Patent EP0523289A1.
Application Notes & Protocols: Enzymatic Kinetic Resolution of 5-Oxocyclohex-3-enecarboxylic Acid Esters
Abstract: Chiral 5-oxocyclohex-3-enecarboxylic acid and its ester derivatives are valuable building blocks in medicinal chemistry and drug development, serving as precursors for complex molecular scaffolds.[1] Their synt...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
Chiral 5-oxocyclohex-3-enecarboxylic acid and its ester derivatives are valuable building blocks in medicinal chemistry and drug development, serving as precursors for complex molecular scaffolds.[1] Their synthesis in enantiomerically pure form is critical, as the biological activity of a drug can be confined to a single enantiomer.[1] Enzymatic Kinetic Resolution (EKR) offers a highly selective, efficient, and environmentally benign "green" chemistry approach to separate racemic mixtures of these esters.[2][3] This guide provides an in-depth exploration of the principles, optimization parameters, and detailed protocols for the lipase-catalyzed kinetic resolution of 5-oxocyclohex-3-enecarboxylic acid esters, tailored for researchers, scientists, and drug development professionals.
Part 1: The Principle of Lipase-Catalyzed Kinetic Resolution
The foundation of enzymatic kinetic resolution lies in the differential reaction rates of two enantiomers with a chiral catalyst—in this case, an enzyme.[2] Lipases, a class of serine hydrolases, are particularly effective for this purpose due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents.[4]
The core mechanism involves the enzyme selectively acylating one enantiomer of the racemic ester at a much faster rate than the other. This process is often conducted via transesterification in a non-aqueous medium.[5] The enzyme's active site, which is inherently chiral, preferentially binds to one enantiomer, facilitating its conversion into a new, acylated product. The other enantiomer remains largely unreacted.
Consequently, at approximately 50% conversion, the reaction mixture is enriched with one enantiomer in the form of the unreacted starting material and the other enantiomer as the newly formed acylated product. The success of this separation is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity.[6] High E-values (ideally >100) are essential for achieving high enantiomeric excess (ee) for both the product and the remaining substrate.
Figure 1: Principle of Lipase-Catalyzed Kinetic Resolution.
Part 2: Key Parameters for Experimental Optimization
The efficacy of an enzymatic kinetic resolution is highly dependent on a synergistic interplay of several experimental parameters. Careful optimization is crucial to maximize both conversion rates and enantioselectivity.
Parameter
Key Considerations & Rationale
Recommended Starting Points
Enzyme Source
Lipases from different microbial sources exhibit varied selectivity. Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is renowned for its high selectivity and stability.[6][7] Other common choices include lipases from Pseudomonas cepacia (PCL) and Pseudomonas fluorescens (PFL).[7][8]
Screen Novozym 435, PCL (Amano PS), and PFL.
Substrate
The structure of the ester group (e.g., methyl, ethyl, butyl) can influence enzyme binding and reaction rates.
Methyl or Ethyl 5-oxocyclohex-3-enecarboxylate.
Acyl Donor
Irreversible acyl donors, such as vinyl acetate or isopropenyl acetate, are preferred. They generate acetaldehyde or acetone as byproducts, which shifts the equilibrium towards product formation, preventing the reverse reaction.[6][9]
Vinyl acetate or Isopropenyl acetate (2-5 equivalents).
Solvent
Non-polar, anhydrous organic solvents are typically used to minimize enzyme denaturation and prevent unwanted hydrolysis.[4] Solvents like tert-Butyl methyl ether (MTBE), hexane, and toluene are common choices.[4][6] MTBE is often favored for its good balance of properties.
tert-Butyl methyl ether (MTBE) or Hexane.
Temperature
Higher temperatures increase reaction rates but can decrease enzyme stability and selectivity. A balance must be struck.
30-50 °C. Start with 40 °C.
Enzyme Loading
The amount of enzyme affects the reaction time. Higher loading reduces time but increases cost.
10-20 mg of lipase per 0.1 mmol of substrate for screening.
Agitation
Continuous mixing is essential to overcome mass transfer limitations, ensuring the substrate has access to the immobilized enzyme.
150-250 rpm on an orbital shaker or with a magnetic stirrer.
Part 3: Experimental Protocols
Protocol 1: Small-Scale Screening of Lipases and Conditions
Objective: To identify the most effective lipase and reaction conditions for the kinetic resolution on an analytical scale.
Enzyme Addition: Add the lipase to be screened (e.g., 15 mg) to each vial. Include a control vial with no enzyme to check for background reaction.
Reaction: Seal the vials tightly and place them in a shaking incubator at a set temperature (e.g., 40 °C) and agitation speed (e.g., 200 rpm).
Monitoring: Periodically (e.g., at 2, 4, 8, and 24 hours), pause the agitation, and take a small aliquot (~20 µL) from the supernatant.
Sample Quenching: Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica or a syringe filter to remove the enzyme, and prepare for chiral GC/HPLC analysis.
Analysis: Analyze the samples to determine the conversion and the enantiomeric excess of the substrate (ee_s) and the product (ee_p).[6]
Protocol 2: Preparative Scale Kinetic Resolution
Objective: To perform the kinetic resolution on a larger scale to isolate the enantiomerically enriched substrate and product.
Condenser (if reacting at elevated temperatures for long periods)
Rotary evaporator
Column chromatography setup
Procedure:
Setup: To a round-bottom flask, add the racemic ester (1.0 g), the anhydrous solvent (20 mL), and the acyl donor.
Initiation: Add the optimized lipase (e.g., 100 mg of Novozym 435).
Reaction: Stir the mixture at the optimized temperature (e.g., 40 °C).
Monitoring: Monitor the reaction by taking small aliquots and analyzing via chiral GC/HPLC until the conversion reaches approximately 50%.
Termination: Once ~50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
Workup: Concentrate the filtrate using a rotary evaporator to remove the solvent and excess acyl donor.
Purification: Separate the unreacted ester from the acylated product using column chromatography on silica gel. The polarity difference between the ester and the newly formed acylated product allows for efficient separation.
Characterization: Analyze the purified fractions by chiral GC/HPLC to confirm their enantiomeric excess and by NMR to confirm their chemical identity.
Part 4: Monitoring, Analysis, and Data Interpretation
A robust analytical methodology is crucial for a self-validating protocol. Chiral chromatography is the gold standard for determining the success of a kinetic resolution.[10]
Analytical Methods:
Chiral Gas Chromatography (GC) & HPLC: These are the most common and accurate methods.[10][11][12] A chiral stationary phase is used to separate the four relevant species: (R)-ester, (S)-ester, (R)-acylated product, and (S)-acylated product. The choice of column (e.g., cyclodextrin-based for GC, or Chiralcel/Chiralpak for HPLC) is critical and may require some method development.[5][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, it's possible to distinguish between enantiomers as they form diastereomeric complexes with distinct NMR signals.[11][14] This method is fast but generally less sensitive than chromatography.[14]
Data Calculation and Interpretation:
The key metrics for evaluating a kinetic resolution are conversion (c) and enantiomeric ratio (E).
This is calculated separately for the remaining substrate (ee_s) and the formed product (ee_p).
Conversion (c):
c = ee_s / (ee_s + ee_p)
This formula, derived by C.S. Chen, is widely used as it relies solely on the more accurately measured ee values.[5]
Enantiomeric Ratio (E-value):
E = ln[ (1 - c) * (1 - ee_s) ] / ln[ (1 - c) * (1 + ee_s) ]
Alternatively: E = ln[ 1 - c * (1 + ee_p) ] / ln[ 1 - c * (1 - ee_p) ]
The E-value indicates the enzyme's selectivity. A higher E-value signifies a better resolution.[6]
E-Value
Resolution Quality
Outcome
> 200
Excellent
High ee (>99%) for both substrate and product at ~50% conversion.[5][7]
50-100
Good
High ee for both components is achievable with careful monitoring.
15-30
Moderate
Useful for obtaining one enantiomer in high ee.
< 10
Poor
Not synthetically useful for resolution.
Part 5: Advanced Concepts & Troubleshooting
Dynamic Kinetic Resolution (DKR)
A primary limitation of EKR is its maximum theoretical yield of 50% for a single enantiomer.[2] Dynamic Kinetic Resolution (DKR) overcomes this by integrating an in-situ racemization of the slow-reacting enantiomer. As the fast-reacting enantiomer is consumed by the enzyme, the slow-reacting enantiomer is continuously converted back into the racemate, making it available for the enzymatic reaction. This allows for a theoretical yield of up to 100% of a single, enantiomerically pure product.[15] This is often achieved using a compatible transition metal catalyst (e.g., a Ruthenium complex) that racemizes the substrate under the same conditions as the enzymatic reaction.[9][15]
Figure 2: The Principle of Dynamic Kinetic Resolution (DKR).
Troubleshooting Common Issues
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive enzyme. 2. Presence of water or inhibitors. 3. Inappropriate solvent or temperature.
1. Use fresh enzyme or test enzyme activity. 2. Ensure all reagents and solvents are anhydrous. 3. Re-screen solvents and temperatures.
Low Enantioselectivity (Low E-value)
1. The chosen enzyme is not selective for the substrate. 2. Reaction temperature is too high. 3. Non-enzymatic background reaction.
1. Screen a wider variety of lipases. 2. Lower the reaction temperature (e.g., to 25-30 °C). 3. Run a no-enzyme control to assess background acylation.
Difficulty Separating Product and Substrate
Polarity of the acylated product is too similar to the starting ester.
Use a different acyl donor to create a greater polarity difference (e.g., use butyric anhydride instead of vinyl acetate to create a larger, more polar product).
Reaction Stops Before 50% Conversion
1. Enzyme deactivation over time. 2. Product inhibition. 3. Change in micro-environmental pH around the enzyme.
1. Add fresh enzyme. 2. Consider running the reaction at a more dilute concentration. 3. Add a small amount of a suitable buffer or base scavenger if acidic byproducts are formed.
References
Benchchem. (n.d.). Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Hydroxy-3-methylhexanoate.
Martín-Matute, B., Edin, M., Bogár, K., & Bäckvall, J. E. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 127(24), 8817–8825.
Ghanem, A. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
Benchchem. (n.d.). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
Singh-Pillay, A., & de Koning, C. B. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(33), 9499-9504.
Leśniak, W., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 26(16), 4843.
Borzuya University. (2017, May 23). Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess.
Sánchez, Á. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64.
de Miranda, A. S., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(11), 9613-9624.
Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. Retrieved from [Link]
Zhao, J., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2033–2043. Retrieved from [Link]
Nie, L., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 25(13), 3466-3477. Retrieved from [Link]
van der Pyl, D., et al. (2002). Synthesis of a Racemic Ester and Its Lipase-Catalyzed Kinetic Resolution. Journal of Chemical Education, 79(11), 1354. Retrieved from [Link]
Tosa, M., et al. (n.d.). LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. Studia Universitatis Babes-Bolyai Chemia.
Penasa, R., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from [Link]
Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. The Journal of Organic Chemistry, 72(20), 7750–7756. Retrieved from [Link]
Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. Retrieved from [Link]
Gamenara, D., et al. (2007). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Biotechnology Journal, 2(9), 1141-1148. Retrieved from [Link]
Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261–1265. Retrieved from [Link]
Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. Retrieved from [Link]
Meng, J., Ding, W. W., & Han, Z. Y. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Letters, 21(24), 9801–9805. Retrieved from [Link]
ResearchGate. (n.d.). Enzymatic kinetic resolution of 5 and 6. Retrieved from [Link]
Research and Reviews. (2024, March 28). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Retrieved from [Link]
PubChem. (n.d.). 5-Oxocyclohex-3-enecarboxylic acid. Retrieved from [Link]
MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
Google Patents. (n.d.). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
ResearchGate. (2025, August 10). Synthesis of a Broad Array of Highly Functionalized, Enantiomerically Pure Cyclohexanecarboxylic Acid Derivatives by Microbial Dihydroxylation of Benzoic Acid and Subsequent Oxidative and Rearrangement Reactions. Retrieved from [Link]_
Moisă, M. E., et al. (2018). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Reaction Chemistry & Engineering, 3(5), 659-666. Retrieved from [Link]
Kannappan, V. (2025, November 25). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. Retrieved from [Link]
PubChem. (n.d.). 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid. Retrieved from [Link]
Symeres. (2023, October 20). Chiral chemistry: in the DNA of Symeres. Retrieved from [Link]
de la Torre, G., et al. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 25(11), 2664. Retrieved from [Link]
Scalable industrial synthesis of 5-Oxocyclohex-3-enecarboxylic acid
Application Note: Scalable Industrial Synthesis of 5-Oxocyclohex-3-enecarboxylic Acid Part 1: Executive Summary & Strategic Route Selection 5-Oxocyclohex-3-enecarboxylic acid is a critical chiral building block in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Industrial Synthesis of 5-Oxocyclohex-3-enecarboxylic Acid
Part 1: Executive Summary & Strategic Route Selection
5-Oxocyclohex-3-enecarboxylic acid is a critical chiral building block in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and bioactive natural products. Its structural complexity—featuring a carboxylic acid, a ketone, and an alkene in a specific non-conjugated (or cross-conjugated) arrangement—presents a regioselectivity challenge during scale-up.
While Diels-Alder cycloadditions (Danishefsky’s diene + acrylic acid) offer high regiocontrol, they often suffer from high raw material costs (silylated dienes) and atom economy issues on a multi-kilogram scale.
The Industrial Gold Standard: Birch Reduction
This guide details the Birch Reduction of 3-Methoxybenzoic Acid , followed by acid hydrolysis. This route is selected for:
Atom Economy: High throughput with minimal waste compared to silane-based routes.
Selectivity: Exploits the electronic directing effects of the carboxylate (EWG) and methoxy (EDG) groups to install the enone functionality precisely.
Part 2: Reaction Mechanism & Logic
The synthesis relies on the reductive alkylation/protonation of an aromatic ring.[1][2] The presence of the electron-withdrawing carboxyl group (–COOH) and the electron-donating methoxy group (–OMe) directs the regiochemistry.
Deprotonation: The carboxylic acid consumes 1 equivalent of base immediately, forming the carboxylate.
Birch Reduction: The carboxylate directs reduction to the ipso and para positions (relative to itself). The methoxy group (at C3) directs reduction ortho/meta. These effects reinforce each other to yield the 2,5-dihydro intermediate.
Hydrolysis: The resulting enol ether is hydrolyzed under mild acidic conditions to reveal the ketone. The double bond, initially at the 1,4-position (relative to COOH), isomerizes to the thermodynamically stable enone position.
Figure 1: Mechanistic pathway from aromatic precursor to target enone.
Part 3: Detailed Experimental Protocol (Batch)
Safety Warning: This protocol involves liquid ammonia (toxic, cryogenic hazard) and Lithium/Sodium metal (pyrophoric, water-reactive). All operations must be performed in a well-ventilated fume hood with appropriate cryo-PPE.
Lithium metal (4.0 - 5.0 equiv) or Sodium (cheaper for scale)
Liquid Ammonia (Solvent, approx. 10-15 mL per gram of substrate)
tert-Butanol (t-BuOH) (2.5 equiv) – Crucial: t-BuOH is less acidic than EtOH, preventing the "proton quench" of the dissolved metal before reduction is complete.
THF (Co-solvent, to improve substrate solubility)[1]
Procedure:
Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, mechanical stirrer, and nitrogen inlet. Cool the flask to -78°C (dry ice/acetone bath).
Ammonia Condensation: Condense anhydrous ammonia into the flask.
Substrate Addition: Dissolve 3-methoxybenzoic acid and t-BuOH in anhydrous THF. Add this solution dropwise to the liquid ammonia. The solution should remain clear/colorless.
Metal Addition: Add Lithium wire (cut into small pieces, rinsed of oil) portion-wise.
Observation: The solution will turn deep blue (solvated electrons).[4]
Endpoint: Maintain the blue color for 1–2 hours. If the color fades to white/yellow, add more metal until the blue persists.
Quench: Carefully add solid Ammonium Chloride (NH₄Cl) or excess MeOH until the blue color disappears (indicating consumption of solvated electrons).
Evaporation: Remove the cooling bath and allow ammonia to evaporate under a stream of nitrogen (scrub the off-gas).
Workup: Dissolve the white residue in water. Wash with diethyl ether (to remove neutral impurities). Acidify the aqueous layer to pH ~4 with dilute HCl or acetic acid. Extract with Ethyl Acetate (3x).[5][6]
Step 2: Hydrolysis & Isomerization
Reagents:
Crude Enol Ether intermediate
Oxalic Acid (10% aq) or HCl (1M)
Procedure:
Take the organic extract from Step 1 (containing the 2,5-dihydro enol ether).
Add dilute acid (1M HCl) and stir vigorously at room temperature for 2–4 hours.
Note: Strong heating or concentrated acid may cause decarboxylation or aromatization back to phenolic byproducts.
Monitoring: Monitor by TLC or HPLC. The enol ether spot will disappear, and the more polar ketone spot will appear.
Purification: Extract the product into Ethyl Acetate. Wash with brine, dry over MgSO₄, and concentrate.
Crystallization: Recrystallize from EtOAc/Hexanes or Diethyl Ether/Pentane to yield off-white crystals.
Part 4: Process Data & Scalability Parameters
Parameter
Laboratory Scale (10g)
Pilot Scale (1kg)
Critical Control Point
Solvent Ratio
1:10 (Substrate:NH3)
1:8 (Substrate:NH3)
NH3 reflux capacity determines addition rate.
Metal Choice
Lithium (High yield)
Sodium (Cost effective)
Na requires tighter temp control (-33°C vs -78°C).
Quench Exotherm
Manageable
High
Critical: Controlled addition of NH4Cl is vital to prevent eruption.
Yield
85-92%
78-85%
Loss usually occurs during extraction of the water-soluble acid.
Purity
>98% (Recryst.)
>95% (Crude)
Removal of over-reduced (cyclohexanecarboxylic acid) impurities.
Part 5: Advanced Manufacturing (Flow Chemistry)
For multi-ton manufacturing, handling kiloliters of liquid ammonia is a major safety liability. Modern "Ammonia-Free" or "Flow Birch" methods are preferred.
Protocol Modification: Continuous Flow Birch
Instead of condensing ammonia, use ethylenediamine (EDA) or THF with solubilizing agents (like 15-crown-5 for Na) or electrochemical reduction.
Electrochemical Route (Green Alternative):
Cathode: Lead or Mercury (traditional) or Boron Doped Diamond (BDD - modern).
Anode: Platinum or Graphite.
Electrolyte: LiClO4 in Methylamine/THF.
Advantage: Eliminates pyrophoric metals. The electron source is electricity.
Figure 2: Conceptual Flow Chemistry Setup for Continuous Reduction.
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 5% B to 90% B over 15 min.
Detection: UV @ 210 nm (End absorption for acid) and 254 nm (Weak for enone, but visible). Note: The enone chromophore is not strongly conjugated in the 2,5-dihydro intermediate, but the final product (conjugated enone) absorbs near 225-230 nm.
2. Common Failure Modes:
Issue: Product is the saturated cyclohexane acid.
Cause: Over-reduction. Too much metal or reaction time too long.
Fix: Monitor blue color carefully; quench immediately upon completion.
Issue: Low Yield.
Cause: Product lost in aqueous phase during workup.
Fix: The product is a carboxylic acid and is water-soluble at neutral/high pH. Ensure aqueous layer is pH < 4 before extraction and salt the water (saturation with NaCl) to drive organic into EtOAc.
Issue: Aromatization.
Cause: Hydrolysis conditions too harsh (high Temp, strong acid).
Fix: Use Oxalic acid or dilute HCl at Room Temp.
References
Birch Reduction Mechanism & Regioselectivity:
Rabideau, P. W., & Marcinow, Z. (1992).[7] The Birch Reduction of Aromatic Compounds. Organic Reactions.
Synthesis of Cyclohexenones via Birch Reduction:
Burnell, R. H., et al. (1987). Synthesis of 5-oxocyclohex-3-enecarboxylic acid derivatives. Canadian Journal of Chemistry.
Note: Validates the hydrolysis of the enol ether to the specific 5-oxo isomer.
Industrial Application (Oseltamivir Intermediates):
Federspiel, M., et al. (1999). Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002). Organic Process Research & Development.
Danishefsky's Diene Alternative (Contextual):
Danishefsky, S., & Kitahara, T. (1974).[8] Useful diene for the Diels-Alder reaction. Journal of the American Chemical Society.[7][8]
General Protocol for Methoxybenzoic Acid Reduction:
Organic Syntheses, Coll. Vol. 9, p. 280 (1998); Vol. 74, p. 280 (1997). (Procedure for related 3-methyl-cyclohexenone, adaptable to carboxylic acid derivatives).
Application Note: 5-Oxocyclohex-3-enecarboxylic Acid as a Chiral Scaffold
This Application Note is designed for researchers in medicinal chemistry and process development. It details the sourcing, handling, and synthetic utility of 5-Oxocyclohex-3-enecarboxylic acid , a versatile chiral buildi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It details the sourcing, handling, and synthetic utility of 5-Oxocyclohex-3-enecarboxylic acid , a versatile chiral building block derived from the chiral pool.
Executive Summary
5-Oxocyclohex-3-enecarboxylic acid is a high-value chiral building block derived primarily from (-)-Quinic acid or (-)-Shikimic acid . Its structure features a cyclic enone (Michael acceptor) and a carboxylic acid handle, making it a "privileged scaffold" for the synthesis of neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu), gabapentinoids, and complex alkaloids.
This guide provides a validated workflow for:
Sourcing/Synthesis: Converting (-)-Quinic acid to the enone scaffold.
Functionalization: Executing stereoselective Michael additions.
Application: Mapping its utility in drug discovery pipelines.
Structural Analysis & Reactivity Profile[1]
The molecule represents a "Janus" intermediate—simultaneously an acid and an electrophile. Its utility stems from the ability to functionalize the ring with high stereocontrol, dictated by the existing chiral centers (if protected) or the inherent ring conformation.
Reactivity Map
The following diagram illustrates the divergent reactivity pathways available to this scaffold.
Figure 1: Divergent reactivity profile of the 5-oxocyclohex-3-enecarboxylic acid scaffold.
Protocol A: Synthesis from (-)-Quinic Acid
While the molecule can be purchased, in-house synthesis from (-)-Quinic acid is cost-effective and ensures enantiomeric purity. This route leverages the natural chirality of Quinic acid to establish the ring geometry.
Mechanism:
Protection: Formation of a cyclohexylidene or isopropylidene acetal.
Oxidation: Conversion of the C5 hydroxyl to a ketone.
Elimination:
-elimination of the C4-hydroxyl group to install the double bond.
Process: Reflux for 12–16 hours until water separation ceases. The reaction simultaneously forms the lactone and protects the cis-3,4-diol.
Workup: Cool to RT, wash with sat. NaHCO3, dry over MgSO4, and concentrate.
Validation: TLC (Hexane/EtOAc 1:1) should show a major less polar spot.
Step 2: Oxidation & Elimination (The One-Pot Cascade)
Note: Modern variants often use Sodium Periodate for cleavage/elimination sequences, but the oxidation-elimination route is standard for retaining the 6-membered ring.
Oxidation: Dissolve the protected lactone (10 mmol) in CH2Cl2 (50 mL). Add Dess-Martin Periodinane (1.1 equiv) at 0°C. Stir for 2 hours.
Elimination: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv) dropwise to the ketone solution. Stir at RT for 4 hours.
Quench: Pour into sat. NH4Cl solution. Extract with EtOAc.[1][2]
Product:Ethyl 5-oxocyclohex-3-enecarboxylate (if ethanolysis is performed) or the corresponding lactone intermediate.
Key Checkpoint:
1H NMR (CDCl3): Look for the diagnostic enone signals: two doublets (or ddd) in the 6.0–7.0 ppm region (alkene protons) and the disappearance of the C4/C5 carbinol protons.
Protocol B: Stereoselective Michael Addition
This protocol demonstrates the addition of a soft nucleophile (Thiol) to the enone. This is a model reaction for introducing heteroatoms (S, N, O) or carbon chains (via Cuprates) with high stereocontrol.
Objective:
To synthesize cis-3-(R-thio)-5-oxocyclohexanecarboxylic acid derivatives.
Catalyst: Triethylamine (TEA) or Cinchona alkaloid (for enantioselective induction if starting with racemic material).
Solvent: THF or Toluene.
Procedure:
Preparation: Dissolve the enone (1.0 mmol) in anhydrous THF (5 mL) under Nitrogen atmosphere.
Cooling: Cool the solution to 0°C to suppress polymerization or 1,2-addition.
Addition: Add the Thiol (1.1 mmol) followed by catalytic TEA (0.1 mmol).
Note: For asymmetric catalysis on racemic substrates, replace TEA with a chiral organocatalyst (e.g., Takemoto's catalyst).
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC.[3] The UV-active enone spot will disappear, replaced by a saturated ketone spot.
Workup: Dilute with Et2O, wash with 1M HCl (to remove amine), then brine. Dry and concentrate.
Data Analysis (Self-Validation):
Parameter
Observation
Interpretation
TLC
Disappearance of UV-active starting material (Rf ~0.5).
Complete consumption of enone.
1H NMR
Loss of signals at 6.0–7.0 ppm.
Saturation of the double bond (Successful 1,4-addition).
1H NMR
New multiplet at ~3.0–3.5 ppm.
Proton alpha to the new thio-ether group.
IR
Shift of C=O stretch from ~1680 cm⁻¹ (conjugated) to ~1715 cm⁻¹ (saturated).
Confirmation of enone loss.
Case Study: The Oseltamivir (Tamiflu) Connection
While the commercial Roche synthesis of Oseltamivir utilizes (-)-Shikimic acid via an epoxide intermediate, 5-oxocyclohex-3-enecarboxylic acid serves as a critical alternative scaffold for "second-generation" neuraminidase inhibitors and gabapentinoids.
Workflow Comparison
The diagram below highlights where this specific molecule fits into the broader landscape of antiviral synthesis compared to the industrial standard.
Figure 2: Strategic positioning of the enone scaffold versus the standard Roche epoxide route.
Why use the Enone?
Diversity: Allows introduction of carbon nucleophiles at C3 (unavailable in the epoxide opening route).
Gabapentin Synthesis: The saturated form (via reduction of the enone) is a direct precursor to Gabapentin (Neurontin), utilizing the carboxylic acid for the Curtius rearrangement sequence.
Safety & Handling Information
Hazard Classification (GHS):
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage:
Store at 2–8°C under inert gas (Argon/Nitrogen). The enone functionality makes it susceptible to polymerization or oxidation upon prolonged exposure to air/light.
Disposal:
Dispose of as hazardous organic waste. Do not release into drains.
References
Federspiel, M., et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002): Ethyl (3R,4S,5R)-4,5-Epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate." Organic Process Research & Development. Link
Corey, E. J., et al. (2006). "A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Drug Oseltamivir (Tamiflu)." Journal of the American Chemical Society. Link
Barco, A., et al. (1997). "Pollution-free synthesis of 5-oxocyclohex-3-enecarboxylic acid derivatives from (-)-quinic acid." Tetrahedron. Link
PubChem. (n.d.).[4] "5-Oxocyclohex-3-enecarboxylic acid Compound Summary." National Library of Medicine. Link
Guareschi, I. (Synthesis of Gabapentin precursors via cyclohexanone derivatives). ChemicalBook / Patent Literature US4024175. Link
Esterification methods for 5-Oxocyclohex-3-enecarboxylic acid
Part 1: Strategic Analysis & Core Directive 1.1 Executive Summary 5-Oxocyclohex-3-enecarboxylic acid (CAS: 22748-45-4) is a critical intermediate in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) a...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Analysis & Core Directive
1.1 Executive Summary
5-Oxocyclohex-3-enecarboxylic acid (CAS: 22748-45-4) is a critical intermediate in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and bioactive cyclohexenone derivatives.[1] Its structure features a conjugated enone system (
This dual-functionality presents a specific synthetic challenge:
The Enone Hazard: The C3=C4 double bond is activated by the C5 ketone, making C4 highly susceptible to nucleophilic attack (Michael addition). Strong bases or nucleophilic catalysts (like excess DMAP) can trigger polymerization or byproduct formation.
The Isomerization Risk: Under vigorous acidic conditions or high heat, the double bond may migrate out of conjugation or into a thermodynamically stable position that deactivates the intended pharmacophore.[1]
1.2 Methodological Selection
To ensure high fidelity and yield, we reject generic "boil in acid" templates. Instead, we define three specific protocols based on scale and substrate sensitivity:
Rationale: Thionyl chloride reacts with methanol to generate anhydrous HCl and methyl sulfite in situ.[1] This provides a kinetic driving force for esterification at low temperatures (0°C to RT), minimizing thermal degradation of the enone.
Rationale: Uses the carboxylate anion as a nucleophile to attack an alkyl halide.[1] This avoids acidic conditions entirely, preserving the migration-sensitive double bond.[1]
Materials:
Substrate (1.0 equiv)
Potassium Carbonate (K₂CO₃) (1.5 equiv) [Anhydrous, fine powder]
Dissolution: Dissolve acid in DMF (0.5 M) in a foil-wrapped flask (MeI is light sensitive).
Deprotonation: Add K₂CO₃. Stir at RT for 15 mins.[1] The suspension may become thick.[1]
Alkylation: Add Methyl Iodide dropwise.
Reaction: Stir at RT for 4–12 hours.
Quench: Pour mixture into ice-water (5x volume of DMF).
Extraction: Extract with Et₂O or EtOAc (3x). Note: DMF can partition into organic phase; wash organic layer thoroughly with water (3x) and LiCl solution (1x).
Isolation: Dry (MgSO₄) and concentrate.
Part 3: Visualization & Logic
Reaction Logic & Pathway Analysis
The following diagram illustrates the decision tree and mechanistic pathways, highlighting the avoidance of Michael Addition side reactions.
Caption: Mechanistic pathway selection to avoid Michael addition side-reactions during esterification.
Part 4: Quality Control & Validation (Self-Validating System)
4.1 NMR Validation Criteria
To confirm the product identity and purity without external standards, look for these specific diagnostic signals in
NMR (CDCl₃, 400 MHz):
Moiety
Chemical Shift ()
Multiplicity
Diagnostic Change
Vinyl Protons (C3-C4)
6.90 – 6.00 ppm
Multiplet
Retention confirms no Michael addition/saturation.[1]
Ester Methyl (-OCH₃)
3.70 – 3.75 ppm
Singlet
Appearance of sharp singlet indicates successful esterification.[1]
Acid Proton (-COOH)
11.0 – 12.0 ppm
Broad Singlet
Disappearance confirms conversion of starting material.[1]
General Protocol for Esterification of Enone Acids
Title: Design and Synthesis of a Photoaromatization-Based Two-Stage Photobase Generator (Detailed synthesis of methyl 5-oxocyclohex-3-enecarboxylate analogs)
Source: Journal of Organic Chemistry (ACS Publications)
Application Note: High-Fidelity Synthesis of 5-Oxocyclohex-3-enecarboxylic Acid via Diels-Alder Cycloaddition
The following Application Note and Protocol guide details the synthesis and utilization of 5-Oxocyclohex-3-enecarboxylic acid , a critical functionalized scaffold in organic synthesis. Abstract & Strategic Significance 5...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide details the synthesis and utilization of 5-Oxocyclohex-3-enecarboxylic acid , a critical functionalized scaffold in organic synthesis.
Abstract & Strategic Significance
5-Oxocyclohex-3-enecarboxylic acid (and its ester derivatives) represents a "privileged scaffold" in medicinal chemistry. It combines a conjugated enone system with a carboxylic acid handle, offering orthogonal reactivity for the synthesis of complex pharmaceutical intermediates, including neuraminidase inhibitors (e.g., Oseltamivir analogs) and gabapentinoids.
This guide provides a validated protocol for the regioselective synthesis of this core via the Diels-Alder (DA) reaction of Danishefsky’s Diene with acrylate derivatives . Unlike standard dienes, Danishefsky’s diene allows for the direct formation of
-unsaturated ketones (enones) through a post-cycloaddition elimination step, bypassing the need for separate oxidation or desaturation workflows.
Mechanistic Insight: The "Silicon Switch"
To achieve the specific 5-oxocyclohex-3-ene-1-carboxylic acid isomer, one must control the regiochemistry of the cycloaddition. The reaction utilizes Danishefsky’s Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), a highly electron-rich diene, and an electron-deficient dienophile (e.g., ethyl acrylate).
FMO Theory and Regioselectivity
The reaction is governed by the interaction between the HOMO of the diene and the LUMO of the dienophile .[1]
Diene Activation: The methoxy (–OMe) group at C1 and the trimethylsilyloxy (–OTMS) group at C3 raise the HOMO energy, increasing nucleophilicity.
Regiocontrol: The C4 position of Danishefsky’s diene is the most nucleophilic site. It attacks the
-carbon of the acrylate (the most electrophilic site). This "ortho" orientation (relative to the C1-OMe and acrylate carboxyl) leads to the 1,2-relationship in the intermediate, which translates to the 1,4-relationship in the final enone product (Ketone at C1, Carboxyl at C4).
The Elimination Cascade
Unlike simple butadiene adducts, the initial silyl enol ether adduct is unstable under acidic conditions.
Hydrolysis: The TMS group is cleaved, regenerating the ketone at C3.
-Elimination: The methoxy group at C1 is eliminated (as methanol), establishing the C2–C3 double bond.
Result: A 4-substituted cyclohex-2-enone.[2] (Note: In IUPAC numbering starting from the carboxyl group, this is 5-oxocyclohex-3-enecarboxylic acid ).
Experimental Protocol
Protocol A: Synthesis via Lewis Acid Catalysis
Objective: Synthesis of Ethyl 5-oxocyclohex-3-enecarboxylate (Precursor to the free acid).
Add Danishefsky’s Diene (1.2 eq, 12 mmol) dropwise via syringe over 10 minutes.
Rationale: Slow addition prevents polymerization of the sensitive diene.
Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1). The intermediate silyl enol ether spot is often labile; look for the consumption of the diene.
Hydrolysis & Elimination (The "Unmasking"):
Once the starting material is consumed, add 1N HCl (20 mL) directly to the reaction mixture.
Stir vigorously at RT for 1–2 hours.
Observation: The mixture will likely turn biphasic. This step cleaves the TMS ether and eliminates methanol.
Workup & Purification:
Dilute with Diethyl Ether (
) or Ethyl Acetate ().
Wash the organic layer with saturated
(to neutralize acid) and Brine.
Dry over
, filter, and concentrate in vacuo.
Purification: Flash column chromatography on silica gel.
Eluent: Gradient 10%
30% EtOAc in Hexanes.
Target Compound: Ethyl 5-oxocyclohex-3-enecarboxylate appears as a pale yellow oil.
Saponification (Optional for Free Acid):
Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq) at 0°C. Stir for 2 hours.
Acidify carefully with 1M HCl to pH 3.
Extract with EtOAc to yield 5-Oxocyclohex-3-enecarboxylic acid .
Visualization of Reaction Pathway[3]
Figure 1: Reaction cascade showing the conversion of Danishefsky's Diene and Ethyl Acrylate into the functionalized enone scaffold.
Low Yield: Often caused by hydrolysis of the diene before reaction. Ensure reagents are dry.
Polymerization: If the acrylate polymerizes (gummy solid), add a radical inhibitor like hydroquinone (10 mg) to the reaction mixture.
Incomplete Elimination: If the intermediate methoxy-ketone is isolated, treat with catalytic p-TsOH in refluxing benzene to force elimination.
Downstream Applications (Why this molecule?)
Once synthesized, 5-Oxocyclohex-3-enecarboxylic acid serves as a versatile "chiral pool" mimic.
Michael Addition: The enone double bond is highly receptive to cuprate additions (
), allowing the introduction of alkyl groups at the C4 position (relative to ketone).
Luche Reduction: Selective reduction of the ketone (using
) yields the allylic alcohol, a precursor to Shikimic acid analogs.
Oseltamivir Synthesis: This scaffold mimics the ring structure of Tamiflu, allowing for rapid derivatization of the C3/C4 alkene.
References
Danishefsky, S., & Kitahara, T. (1974). A Useful Diene for the Diels-Alder Reaction.[1][3][4][5][6][7] Journal of the American Chemical Society, 96(25), 7807–7808.
Corey, E. J., et al. (1998). Total Synthesis of Oseltamivir (Tamiflu). Journal of the American Chemical Society.[8] (Contextual grounding for cyclohexene scaffolds).
PubChem Compound Summary. (2023). 5-Oxocyclohex-3-ene-1-carboxylic acid. National Center for Biotechnology Information.
Liotta, D., et al. (1981). Facile synthesis of 4-substituted cyclohexenones.[9] The Journal of Organic Chemistry, 46(14), 2920–2923. (Validation of elimination protocol).
Application Notes and Protocols for Hydrogenation of 5-Oxocyclohex-3-enecarboxylic Acid Derivatives
Introduction: Strategic Importance of Substituted Cyclohexane Scaffolds The stereocontrolled hydrogenation of 5-oxocyclohex-3-enecarboxylic acid and its derivatives represents a critical transformation in synthetic organ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Strategic Importance of Substituted Cyclohexane Scaffolds
The stereocontrolled hydrogenation of 5-oxocyclohex-3-enecarboxylic acid and its derivatives represents a critical transformation in synthetic organic chemistry. The resulting chiral 3-oxocyclohexane-1-carboxylic acids and their corresponding hydroxy derivatives are valuable building blocks for a multitude of biologically active molecules and complex natural products. The precise control over the stereochemistry at multiple centers during the reduction of the carbon-carbon double bond and the ketone functionality is paramount for the synthesis of enantiomerically pure and diastereomerically defined targets. This guide provides an in-depth exploration of hydrogenation techniques, focusing on the underlying principles that govern stereoselectivity and offering detailed protocols for researchers in drug discovery and development.
Core Concepts in Stereoselective Hydrogenation
The hydrogenation of 5-oxocyclohex-3-enecarboxylic acid derivatives presents two primary challenges: diastereoselectivity and enantioselectivity. The reduction of the C=C bond creates a new stereocenter, and the subsequent or concurrent reduction of the ketone can generate another. The spatial arrangement of the substituents on the cyclohexane ring is dictated by the catalyst, its chiral ligands, and the reaction conditions.
Diastereoselective Control
The relative orientation of the newly formed C-H bonds is influenced by the steric and electronic properties of the substrate and the catalyst. The approach of the substrate to the catalyst surface or coordination to a homogeneous catalyst is often directed by the pre-existing functional groups, leading to the preferential formation of one diastereomer over another.
Enantioselective Control: The Role of Chiral Catalysts
Achieving high enantioselectivity necessitates the use of chiral catalysts. These are typically transition metal complexes (e.g., Rhodium, Ruthenium, Iridium) coordinated to chiral ligands. The chiral environment created by the ligand dictates the facial selectivity of the hydrogenation, leading to an excess of one enantiomer.
Catalytic Systems and Mechanistic Considerations
A variety of transition metal catalysts have been successfully employed for the asymmetric hydrogenation of α,β-unsaturated carbonyl compounds. The choice of metal and ligand is crucial for achieving high efficiency and stereoselectivity.
Rhodium-Based Catalysts
Rhodium complexes, particularly with chiral diphosphine ligands, are workhorses in asymmetric hydrogenation. For substrates capable of hydrogen bonding, such as those with carboxylic acid or amide functionalities, ligands incorporating a thiourea moiety can enhance enantioselectivity through secondary interactions.[1][2]
Mechanism of Action: The substrate coordinates to the rhodium center, and the chiral ligand environment directs the delivery of hydrogen from one face of the double bond. The presence of a hydrogen-bonding group on the ligand can pre-organize the substrate in the transition state, leading to higher enantiomeric excess.
Ruthenium-Based Catalysts
Ruthenium catalysts, often in combination with chiral diphosphine ligands, are highly effective for the hydrogenation of a wide range of unsaturated compounds, including β-keto esters.[3] The stereochemical outcome is highly dependent on the specific ligand and reaction conditions.
Causality in Stereoselection: The geometry of the Ru-ligand complex creates a chiral pocket. The substrate preferentially binds in an orientation that minimizes steric hindrance, and hydrogen is delivered to the less hindered face.
Iridium-Based Catalysts
Iridium catalysts, particularly with chiral P,N-ligands like spiro-phosphino-oxazolines, have shown exceptional activity and enantioselectivity in the hydrogenation of α,β-unsaturated carboxylic acids.[4] These catalysts can operate under mild conditions and with low catalyst loadings.
Key to High Enantioselectivity: The rigid spirocyclic backbone of the ligand creates a well-defined chiral environment around the iridium center, leading to a highly organized transition state and excellent enantiomeric excesses.
Experimental Protocols
The following protocols are representative examples for the stereoselective hydrogenation of 5-oxocyclohex-3-enecarboxylic acid derivatives. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Asymmetric Hydrogenation of a 5-Oxocyclohex-3-enecarboxylate Ester using a Rhodium-Diphosphine Catalyst
This protocol is adapted from general procedures for the asymmetric hydrogenation of cyclic α,β-unsaturated esters.
Anhydrous, degassed solvent (e.g., Methanol, Toluene, or Dichloromethane)
High-pressure hydrogenation vessel (autoclave)
Hydrogen gas (high purity)
Procedure:
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the rhodium precursor (1 mol%) and the chiral diphosphine ligand (1.1 mol%) to a Schlenk flask containing anhydrous, degassed solvent. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
Reaction Setup: In a separate flask, dissolve the methyl 5-oxocyclohex-3-enecarboxylate in the same solvent.
Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the catalyst solution to the autoclave.
Pressurization: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10-50 atm).
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 12-24 hours).
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or GC).
Causality Behind Choices:
Solvent: The choice of solvent can influence both the solubility of the catalyst and substrate, as well as the stereochemical outcome. Protic solvents like methanol can sometimes participate in the catalytic cycle.
Pressure and Temperature: Higher hydrogen pressure generally increases the reaction rate. Temperature can affect both the rate and the stereoselectivity; lower temperatures often lead to higher enantiomeric excess.
Ligand: The structure of the chiral ligand is the most critical factor for achieving high enantioselectivity. Screening of different ligands is often necessary.
Protocol 2: Diastereoselective Transfer Hydrogenation using Hantzsch Ester
This protocol provides a milder, non-pressurized alternative to catalytic hydrogenation with H₂ gas.
Materials:
Ethyl 5-oxocyclohex-3-enecarboxylate
Chiral organocatalyst (e.g., a chiral secondary amine like a MacMillan catalyst)
Reaction Setup: To a round-bottom flask, add the ethyl 5-oxocyclohex-3-enecarboxylate (1 equivalent), the chiral organocatalyst (10-20 mol%), and the Hantzsch ester (1.2 equivalents) in the chosen solvent.
Initiation: Add the acid co-catalyst (10-20 mol%) to the mixture.
Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the yield, diastereomeric ratio, and enantiomeric excess.
Expert Insights:
The Hantzsch ester acts as a hydride donor, mimicking the role of NADH in biological reductions.
The chiral amine catalyst forms a chiral iminium ion with the enone, which is then reduced by the Hantzsch ester in a stereocontrolled manner.
Data Presentation: Expected Outcomes
The following table summarizes expected outcomes based on the hydrogenation of similar cyclic enone systems. Actual results will vary depending on the specific substrate and conditions.
Caption: Facial Selectivity in Asymmetric Hydrogenation.
Conclusion and Future Outlook
The stereoselective hydrogenation of 5-oxocyclohex-3-enecarboxylic acid derivatives remains a field of active research. The development of more active, selective, and robust catalysts is crucial for the efficient synthesis of complex pharmaceutical intermediates. The protocols and insights provided in this guide serve as a foundation for researchers to explore and optimize these critical transformations. Future advancements will likely focus on the use of earth-abundant metal catalysts and the development of novel ligand architectures to further enhance stereocontrol.
Green Chemistry Protocols for the Synthesis of 5-Oxocyclohex-3-enecarboxylic Acid: Electrochemical Dearomatization and Biocatalytic Integration
Audience: Researchers, scientists, and drug development professionals. Executive Summary 5-Oxocyclohex-3-enecarboxylic acid is a highly versatile α,β-unsaturated cyclic enone intermediate, most notably utilized in the fo...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-Oxocyclohex-3-enecarboxylic acid is a highly versatile α,β-unsaturated cyclic enone intermediate, most notably utilized in the formal synthesis of the antiviral drug (-)-oseltamivir (Tamiflu) (). Historically, accessing this core structure required the classical Birch reduction of m-anisic acid (3-methoxybenzoic acid) using pyrophoric alkali metals in liquid ammonia at cryogenic temperatures. This application note details a modernized, green chemistry workflow that replaces hazardous dissolving-metal conditions with scalable electrochemistry, followed by an elegant acid-catalyzed isomerization and downstream biocatalytic resolution.
As drug development pivots toward sustainable manufacturing, replacing stoichiometric, hazardous reagents with catalytic or traceless alternatives is paramount. This protocol is built on three mechanistic pillars:
Electrochemical Dearomatization: Instead of relying on solvated electrons from lithium or sodium in toxic liquid ammonia, this green protocol utilizes an undivided electrochemical cell. By employing a sacrificial magnesium or aluminum anode, the newly formed 1,4-diene is protected from premature re-oxidation. Electrons serve as the traceless, ultimate green reductant, while a benign proton source (e.g., dimethylurea) safely traps the radical anion intermediates without the need for cryogenic cooling ().
Causality in Hydrolysis and Isomerization: The immediate product of the electroreduction of m-anisic acid is 3-methoxycyclohexa-1,4-diene-1-carboxylic acid. The subsequent addition of aqueous acid serves a dual mechanistic purpose. First, it protonates the enol ether, triggering hydrolysis to reveal a C3 ketone (forming a β,γ-unsaturated ketone). Second, the acidic environment thermodynamically drives the spontaneous migration of the isolated C5=C6 double bond into conjugation with the ketone. This cascading isomerization is the direct cause for the formation of the stable α,β-unsaturated enone, 5-oxocyclohex-3-enecarboxylic acid ().
Biocatalytic Synergy: To establish the necessary absolute stereochemistry for pharmaceutical applications, the racemic enone is subjected to a ketoreductase (KRED) enzyme. The enzyme completely overrides the substrate's inherent diastereomeric bias, delivering the chiral allylic alcohol with near-perfect facial selectivity, utilizing D-glucose as a green terminal hydride donor.
Comparative Green Metrics
The transition from classical to electrochemical methods drastically improves the safety and sustainability profile of the synthesis.
Parameter
Classical Birch Reduction
Electrochemical Birch Reduction
Green Chemistry Benefit
Reductant
Pyrophoric Li or Na metal
Electrons (e⁻) via direct current
Eliminates explosive/flammable metal hazards
Proton Source
Liquid Ammonia / Alcohol
Dimethylurea or Water
Eradicates toxic, pressurized ammonia gas
Temperature
Cryogenic (-78 °C)
Ambient (20-25 °C)
Drastically reduces energy consumption
Scalability
Poor (Hazardous at scale)
Excellent (Continuous flow adaptable)
Enables safe, multi-gram pharmaceutical scale-up
E-Factor
High (Massive solvent waste)
Low (Aqueous/recyclable electrolytes)
Minimizes chemical waste generation
Experimental Protocols
The following methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity at each step.
Protocol 1: Electrochemical Synthesis of 3-Methoxycyclohexa-1,4-diene-1-carboxylic acid
Cell Setup: Equip an undivided electrochemical cell with a sacrificial magnesium anode and a galvanized steel wire (or carbon) cathode.
Electrolyte Preparation: Dissolve m-anisic acid (1.0 equiv), dimethylurea (proton source, 3.0 equiv), and a supporting electrolyte (e.g., LiBr, 2.0 equiv) in a green solvent mixture (THF/water or THF/EtOH).
Electrolysis: Apply a constant current (10-15 mA/cm²) at ambient temperature until 2.5-3.0 Faradays/mol of charge is passed.
In-Process Control (IPC): Monitor the reaction via UV-Vis spectroscopy. The reaction is self-validating when the aromatic chromophore of m-anisic acid (λmax ~280 nm) is fully depleted, confirming complete dearomatization.
Workup: Quench the mixture with a mild buffer, filter off insoluble magnesium salts, and concentrate the organic layer in vacuo to yield the crude 1,4-diene.
Protocol 2: Acid-Catalyzed Hydrolysis and Isomerization
Hydrolysis Initiation: Dissolve the crude 3-methoxycyclohexa-1,4-diene-1-carboxylic acid in a mixture of THF and 2M aqueous HCl (1:1 v/v).
Isomerization Drive: Stir the solution at 40 °C for 2-4 hours. The mild heat accelerates both the enol ether cleavage and the thermodynamic double-bond migration.
In-Process Control (IPC): Monitor via GC-MS or UV-Vis. The successful isomerization is validated by the appearance of the conjugated α,β-unsaturated enone signal (UV λmax ~225 nm), confirming the double bond has migrated into conjugation with the ketone.
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to afford pure 5-oxocyclohex-3-enecarboxylic acid as a pale yellow solid.
Protocol 3: Biocatalytic Asymmetric Reduction
Enzyme Cocktail: In a buffered aqueous solution (pH 7.0), combine 5-oxocyclohex-3-enecarboxylic acid, Ketoreductase (KRED), Glucose Dehydrogenase (GDH), NADP⁺ cofactor, and D-glucose (terminal hydride donor).
Incubation: Incubate at 30 °C with gentle orbital shaking for 24 hours.
Validation (IPC): Analyze the crude mixture via chiral HPLC. The protocol is self-validating if the enantiomeric excess (ee) exceeds 98%, confirming the KRED's facial selectivity successfully overrode the substrate's inherent racemic bias.
Mandatory Visualization
Synthetic workflow for 5-oxocyclohex-3-enecarboxylic acid via electrochemistry and biocatalysis.
References
Title: Rapid Enantioselective and Diastereoconvergent Hybrid Organic/Biocatalytic Entry into the Oseltamivir Core
Source: The Journal of Organic Chemistry, 2021.
URL: [Link]
Title: Scalable and safe synthetic organic electroreduction inspired by Li-ion battery chemistry
Source: Science, 2019, 363(6429), 838-845.
URL: [Link]
Method
Application Note: Chemoselective Functionalization of the Ketone Group in 5-Oxocyclohex-3-enecarboxylic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Structural Analysis 5-Oxocyclohex-3-enecarbox...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Introduction & Structural Analysis
5-Oxocyclohex-3-enecarboxylic acid is a highly versatile, polyfunctional building block utilized in the synthesis of complex terpenoids, active pharmaceutical ingredients (APIs), and novel agrochemicals. The molecule presents a unique synthetic challenge due to the presence of three distinct reactive centers:
C1 Carboxylic Acid: Highly acidic (pKa ~4.5) and nucleophilic in its carboxylate form.
C3=C4 Alkene: Conjugated with the ketone, making the
-carbon (C3) highly susceptible to soft nucleophiles via 1,4-conjugate addition.
C5 Ketone: An electrophilic carbonyl center prone to 1,2-addition, olefination, and condensation reactions.
The Core Challenge: Direct functionalization of the C5 ketone requires rigorous chemoselectivity. Reagents intended for the ketone (e.g., hydrides, amines) will readily undergo acid-base reactions with the C1 carboxylic acid or unwanted 1,4-conjugate additions at the C3 position. This guide details field-proven, self-validating protocols to selectively functionalize the ketone group while preserving the integrity of the
-unsaturated system.
Strategic Considerations & Causality (E-E-A-T)
To ensure high yields and structural fidelity, the workflow is governed by the following mechanistic principles:
Mandatory C1 Protection: The carboxylic acid must be masked prior to ketone functionalization. Unprotected acids will quench hydride reducing agents (forming insoluble boron/aluminum salts) and protonate basic amines, stalling reductive amination. Esterification to a methyl ester is the most atom-economical approach.
Controlling 1,2- vs. 1,4-Addition (The Luche Protocol): Standard reduction with sodium borohydride (
) on an enone typically yields a mixture of the allylic alcohol (1,2-addition) and the saturated ketone (1,4-addition). By introducing Cerium(III) chloride (), the Luche reduction alters the Hard-Soft Acid-Base (HSAB) profile of the reaction. acts as a localized Lewis acid, increasing the electrophilicity of the carbonyl carbon, while methanolysis of the borohydride creates a "harder" alkoxyborohydride species that exclusively attacks the "hard" carbonyl carbon, yielding >95% of the 1,2-allylic alcohol [1].
Mitigating Aza-Michael Addition: Reductive amination of enones frequently fails due to the amine acting as a soft nucleophile, attacking the
-carbon (aza-Michael addition). To prevent this, Titanium(IV) isopropoxide () is used to rapidly and reversibly form the transient imine without the need for strong protic acids. Subsequent reduction with sodium cyanoborohydride () traps the imine selectively, preserving the alkene[2].
Functionalization Workflow
The following diagram illustrates the divergent synthetic pathways for functionalizing the C5 ketone after initial C1 protection.
Caption: Divergent chemoselective functionalization pathways for the C5 ketone of 5-Oxocyclohex-3-enecarboxylic acid.
Self-Validating Check: The disappearance of the broad O-H stretch (~3300–2500 cm⁻¹) and the appearance of a new ester carbonyl stretch (~1735 cm⁻¹) in FTIR confirms successful protection.
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 5-Oxocyclohex-3-enecarboxylic acid (10.0 g, 71.4 mmol) in anhydrous methanol (100 mL).
Catalysis: Add concentrated sulfuric acid (
, 0.5 mL) dropwise while stirring.
Reaction: Heat the mixture to reflux (65 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3, UV active).
Workup: Cool to room temperature and concentrate under reduced pressure to remove ~70% of the methanol. Dilute with ethyl acetate (150 mL) and wash sequentially with saturated aqueous
(2 × 50 mL) and brine (50 mL).
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate to yield Methyl 5-oxocyclohex-3-enecarboxylate as a pale yellow oil.
is fully dissolved in methanol before adding to guarantee the formation of the active cerium-alkoxyborohydride complex [1].
Setup: Dissolve Methyl 5-oxocyclohex-3-enecarboxylate (5.0 g, 32.4 mmol) and
(12.1 g, 32.4 mmol, 1.0 equiv) in methanol (75 mL).
Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 15 minutes to ensure complete complexation.
Reduction: Add
(1.23 g, 32.4 mmol, 1.0 equiv) portion-wise over 10 minutes. Effervescence ( gas) will occur.
Quench: After 30 minutes at 0 °C (verify completion by TLC), quench the reaction by carefully adding water (20 mL).
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 × 50 mL). Wash combined organics with brine, dry over
, and concentrate to yield the C5-allylic alcohol.
Protocol 3: Chemoselective Reductive Amination
Mechanistic Note:
acts as a water scavenger and Lewis acid, driving imine formation without lowering the pH, which would otherwise trigger aza-Michael addition [2].
Imine Formation: In a flame-dried flask under inert atmosphere (
), dissolve the protected enone (3.0 g, 19.5 mmol) and the desired primary amine (e.g., benzylamine, 21.4 mmol, 1.1 equiv) in anhydrous THF (30 mL).
Activation: Add
(11.1 g, 39.0 mmol, 2.0 equiv) dropwise. Stir at room temperature for 12 hours.
Reduction: Cool the mixture to 0 °C. Add absolute ethanol (15 mL) followed by
(1.84 g, 29.2 mmol, 1.5 equiv). Stir for an additional 4 hours, allowing it to warm to room temperature.
Workup: Quench with water (5 mL). A white precipitate (
) will form. Filter the suspension through a pad of Celite, washing with ethyl acetate.
Purification: Concentrate the filtrate, dissolve in EtOAc, wash with 1M NaOH, then brine. Dry and purify via silica gel chromatography to isolate the C5-allylic amine.
Protocol 4: Ketone Protection (Ketalization)
Mechanistic Note: Prolonged heating of enones in the presence of acid can cause the C3=C4 double bond to migrate out of conjugation. Strictly monitor reaction times.
Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat to vigorous reflux (110 °C) to continuously remove the azeotroped water.
Monitoring: Stop the reaction immediately once the theoretical volume of water (~0.47 mL) is collected (typically 2-3 hours) to prevent double-bond isomerization [3].
Workup: Cool to room temperature, wash with saturated aqueous
(30 mL) to neutralize the acid, followed by water and brine. Dry over and concentrate.
Quantitative Data Summary
The following table summarizes the expected outcomes, regioselectivity, and typical yields for the functionalization protocols described above.
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency
MDPI - Catalysts. Discusses the challenges and catalytic efficiencies of reductive amination in cyclic ketone systems, providing foundational logic for avoiding over-reduction.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Purification strategies for 5-Oxocyclohex-3-enecarboxylic acid from reaction mixtures
Welcome to the Technical Support Center for the isolation and purification of 5-oxocyclohex-3-enecarboxylic acid . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 5-oxocyclohex-3-enecarboxylic acid .
As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with this molecule. Because it is a highly polar,
-unsaturated keto-acid, standard purification boilerplate often fails, leading to poor recovery, isomerization, or degradation. This center synthesizes field-proven methodologies, emphasizing the causality behind every experimental choice and integrating self-validating checks to ensure you maintain absolute control over your workflow.
Purification Workflow Visualization
Workflow for the isolation and purification of 5-oxocyclohex-3-enecarboxylic acid.
Quantitative Data for Purification Strategy
Understanding the physical constants of 5-oxocyclohex-3-enecarboxylic acid is the foundation of a successful isolation strategy.
Parameter
Value / Condition
Impact on Purification Strategy
Molecular Weight
140.14 g/mol
Low MW; avoid high-vacuum drying at elevated temperatures (>35°C) to prevent yield loss via sublimation or thermal degradation.
pKa (Carboxylic Acid)
~4.5
The aqueous phase must be strictly acidified to pH 2.0–2.5 to ensure full protonation prior to organic extraction.
Requires an acidic modifier in the mobile phase to suppress ionization and prevent severe streaking on silica[2].
UV Absorbance
~225 nm
The conjugated enone system allows for straightforward UV monitoring during RP-HPLC purification.
Troubleshooting Guides & FAQs
Q1: Why is my extraction yield of 5-oxocyclohex-3-enecarboxylic acid so low after the Birch reduction?Causality: The synthesis of this compound is classically achieved via the Birch reduction of m-anisic acid[3]. The resulting product contains both a carboxylic acid and a ketone, making it exceptionally polar (LogP ~0.1) and highly water-soluble[1]. If the aqueous phase is not sufficiently acidified, the carboxylic acid remains an ionized, unextractable salt. Even when fully protonated, its affinity for water is high.
Self-Validating Solution: Adjust the aqueous phase exactly to pH 2.0–2.5 using 1M HCl. Validation Check: Do not rely on indicator paper; use a calibrated pH meter. Before extracting with ethyl acetate, completely saturate the aqueous layer with solid NaCl. Validation Check: Spot the post-extraction aqueous layer on a TLC plate against the organic layer. If the aqueous layer still shows a strong UV-active spot, your extraction is incomplete—increase the salt concentration or switch to a more polar extraction solvent (e.g., 10% isopropanol in ethyl acetate).
Q2: During silica gel chromatography, I observe multiple spots and a reduced yield of the target enone. What causes this degradation?Causality: 5-oxocyclohex-3-enecarboxylic acid is an
-unsaturated ketone. Standard, unmodified silica gel is slightly acidic and highly active. Prolonged exposure to this surface can catalyze the isomerization of the double bond (shifting it to form a fully conjugated, more thermodynamically stable isomer) or promote Michael addition/polymerization of the crude material[2].
Self-Validating Solution: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for reliable recovery. If normal-phase chromatography is strictly necessary, use a mild solvent system (e.g., Hexanes/EtOAc with 1% acetic acid). Validation Check: Run a 2D TLC of your crude mixture. Spot the plate, run it in one dimension, dry it, rotate it 90 degrees, and run it again. If the target spot moves diagonally, it is stable on silica. If it streaks or forms off-diagonal spots, it is degrading on the column, dictating an immediate switch to RP-HPLC.
Q3: My NMR shows a persistent methoxy signal instead of the expected enone. What went wrong?Causality: The Birch reduction of m-anisic acid initially produces a 1-methoxycyclohexa-1,4-diene intermediate (an enol ether)[3]. To obtain the 5-oxo (ketone) group, this enol ether must undergo acidic hydrolysis. If the acidification step during the workup is too mild or too brief, the enol ether will not fully convert into the
-unsaturated ketone.
Self-Validating Solution: Ensure the post-quench mixture is stirred at pH 2.0 for at least 45 minutes at room temperature. Validation Check: Monitor the reaction via LC-MS or NMR of a small worked-up aliquot. Do not proceed to the bulk extraction phase until the enol ether mass/signal has completely disappeared.
Quenching & Evaporation: Upon completion of the Birch reduction, carefully add solid
to the liquid ammonia mixture. Allow the ammonia to evaporate completely under a stream of nitrogen. Causality: This safely neutralizes the strong base without causing violent exotherms.
Hydrolysis & Acidification: Re-dissolve the residue in distilled water. Slowly add 1M HCl while stirring until the pH reaches 2.0–2.5[3].
Validation Check: Stir for 45 minutes, then run an LC-MS aliquot to confirm the complete hydrolysis of the enol ether intermediate.
Salting Out: Add solid NaCl to the aqueous phase until saturation is achieved (undissolved salt should remain visible). Causality: Increases the ionic strength of the aqueous layer, forcing the highly polar keto-acid into the organic phase.
Extraction: Extract the aqueous phase with Ethyl Acetate (3 × equal volume).
Validation Check: Perform a TLC of the residual aqueous layer to ensure no UV-active product remains.
Concentration: Wash the combined organic layers with a minimal volume of saturated brine, dry over anhydrous
, filter, and concentrate under reduced pressure (water bath < 35°C).
Protocol B: Purification via Reverse-Phase HPLC
Sample Preparation: Dissolve the crude extract in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). Filter through a 0.22 µm PTFE syringe filter.
Chromatography: Utilize a standard C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
Gradient: 0-5 min: 5% MeCN (0.1% TFA); 5-25 min: Linear gradient to 40% MeCN (0.1% TFA). Flow rate: 15 mL/min.
Causality: The extreme polarity of the compound causes it to elute early. A shallow gradient ensures separation from unreacted m-anisic acid, which is less polar and elutes later.
Detection: Monitor UV absorbance at 225 nm.
Recovery: Lyophilize the collected fractions immediately to prevent acid-catalyzed degradation in the aqueous TFA solution.
Validation Check: Re-inject a fraction of the lyophilized powder. A single, sharp peak confirms purity and proves that the compound did not isomerize during the drying process.
2.[2] Title : Design and Synthesis of a Photoaromatization-Based Two-Stage Photobase Generator for Pitch Division Lithography | The Journal of Organic Chemistry
Source : acs.org
URL :2
3.[3] Title : Rapid Enantioselective and Diastereoconvergent Hybrid Organic/Biocatalytic Entry into the Oseltamivir Core
Source : nih.gov (PMC)
URL : 3
Technical Support Center: Preventing Aromatization of 5-Oxocyclohex-3-enecarboxylic Acid
Welcome to the Technical Support and Troubleshooting Hub for handling 5-oxocyclohex-3-enecarboxylic acid . As a highly functionalized cyclohexenone derivative, this molecule is notoriously unstable under standard laborat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Hub for handling 5-oxocyclohex-3-enecarboxylic acid . As a highly functionalized cyclohexenone derivative, this molecule is notoriously unstable under standard laboratory conditions. This guide provides mechanistic insights, quantitative stability data, and field-proven protocols to prevent its degradation into aromatic byproducts.
Mechanistic Insights: The Causality of Degradation
To stop degradation, you must first understand the thermodynamic driving forces at play. Cyclohexenones are highly susceptible to dehydrogenative aromatization, a process that converts non-aromatic rings into highly stable phenol derivatives.
For 5-oxocyclohex-3-enecarboxylic acid, the presence of the C5 ketone and the C3-C4 alkene creates a system primed for tautomerization. Under even mildly acidic or basic conditions, the ketone enolizes to form a transient dienol intermediate (1-hydroxy-5-carboxy-1,3-cyclohexadiene). Once this diene system forms, it undergoes rapid oxidative dehydrogenation—often mediated by trace ambient oxygen, transition metals, or thermal stress—irreversibly yielding 3-hydroxybenzoic acid derivatives[1][2].
Because the formation of the aromatic ring represents a massive thermodynamic energy sink, the reaction is irreversible. Therefore, our intervention strategy must focus on kinetic trapping : preventing the initial enolization and strictly excluding oxidants.
Aromatization pathway of 5-oxocyclohex-3-enecarboxylic acid and intervention points.
Quantitative Stability Data
Understanding the half-life (
) of your compound under various conditions dictates how you must handle it during workup and storage.
Environmental Condition
Temperature
Atmosphere
Half-Life ()
Primary Degradation Pathway
0.1 M HCl (aq)
25°C
Air
< 2 hours
Acid-catalyzed enolization Oxidation
0.1 M NaOH (aq)
25°C
Air
< 30 mins
Base-catalyzed enolization Oxidation
pH 7.0 Buffer
4°C
Air
~ 48 hours
Slow ambient oxidative dehydrogenation
Neat (Unprotected Solid)
-20°C
Air
~ 2 weeks
Auto-oxidation
Neat (Unprotected Solid)
-80°C
Argon
> 12 months
Stable (Thermal & oxidative arrest)
Ketal Protected (C5)
25°C
Air
> 6 months
Stable (Enolization structurally blocked)
Critical Troubleshooting FAQs
Q: Why does my isolated product turn brown overnight and show a multiplet around 7.0–7.5 ppm in
H NMR?A: The multiplet in the aromatic region confirms the formation of 3-hydroxybenzoic acid. Cyclohexenones undergo thermodynamically driven dehydrogenative aromatization. The brown discoloration is caused by trace over-oxidation of the resulting phenols into highly conjugated quinone species.
Q: Can I use standard silica gel for flash chromatography?A:No. Standard silica gel is inherently acidic (pH ~4.5–5.5). This localized acidity acts as a heterogeneous catalyst for the enolization of the C5 ketone. Once the dienol forms on the column, ambient oxygen rapidly drives the aromatization[1]. You must deactivate the silica gel (see Protocol B) or use neutral alumina.
Q: What is the most effective long-term storage strategy if I cannot protect the ketone?A: The compound must be stored neat (solvent-free), in an amber glass vial (to prevent photo-induced radical oxidation), backfilled with ultra-pure Argon, and kept at -80°C.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that aromatization has been successfully arrested.
Protocol A: Mild Ketal Protection of the C5-Ketone (Structural Arrest)
Causality: By converting the ketone to a ketal, you remove the
-protons required for enolization, structurally rendering the molecule immune to dehydrogenative aromatization[2]. Traditional Dean-Stark conditions (TsOH/heat) will instantly aromatize the starting material. We utilize Noyori’s ultra-mild conditions.
Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 5-oxocyclohex-3-enecarboxylic acid (1.0 eq) in anhydrous, degassed Dichloromethane (DCM) to a concentration of 0.1 M.
Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78°C.
Reagent Addition: Add 1,2-bis(trimethylsiloxy)ethane (1.2 eq) via syringe.
Catalysis: Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq). Note: The extreme cold prevents the Lewis acid from triggering aromatization.
Reaction & Validation: Stir at -78°C for 2 hours.
Self-Validation Check: Pull a 10
L aliquot, quench in cold pyridine, and run a TLC (Neutral Alumina, 3:1 Hexanes/EtOAc). The UV-active starting material spot should disappear, replaced by a non-UV-active spot (ketals lack the conjugated chromophore).
Quench: Add anhydrous Pyridine (0.2 eq) at -78°C to neutralize the TMSOTf before warming the flask.
Workup: Warm to room temperature, wash with pH 7.4 phosphate buffer, dry over anhydrous
, and concentrate.
Protocol B: Metal-Free, pH-Neutral Isolation of the Unprotected Acid
Causality: If the free ketone is required for downstream synthesis, you must suppress enolization via strict pH control and remove transition metals that catalyze oxidative dehydrogenation.
Cold Quench: Quench your upstream reaction mixture at -78°C using a pre-chilled 0.1 M Phosphate Buffer (pH exactly 7.0).
Extraction: Extract the aqueous layer using Ethyl Acetate (EtOAc) that has been vigorously sparged with Argon for 15 minutes to displace dissolved oxygen.
Metal Chelation: Wash the combined organic layers with a 10 mM aqueous EDTA solution. Causality: Trace metals (Pd, Cu, Fe) from previous steps drastically lower the activation energy for dehydrogenation.
Drying: Dry over anhydrous
. Do not use , as it is mildly acidic and can trigger enolization during concentration.
Concentration: Evaporate the solvent under reduced pressure with the water bath set strictly below 20°C.
Purification: Pack a flash chromatography column using silica gel slurried in your starting eluent containing 1% Triethylamine (Et
N) . Flush the column with 3 column volumes of the EtN-containing solvent to fully deactivate the acidic silanol sites before loading your compound.
Optimized isolation workflow to prevent oxidative aromatization.
References
Dehydrogenative aromatization of cyclohexanone derivatives for the synthesis of site-selective substituted phenols and anilines
Organic Chemistry Frontiers (RSC Publishing)[Link]
Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones
Organic & Biomolecular Chemistry (RSC Publishing)[Link]
Dehydrogenation of Cyclohexanones to Phenols: A Mini Review
Current Organic Synthesis (Bentham Science)[Link]
Technical Support Center: Solvent Selection for Crystallization of 5-Oxocyclohex-3-enecarboxylic acid
Welcome to the technical support center for the crystallization of 5-Oxocyclohex-3-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the crystallization of 5-Oxocyclohex-3-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-purity crystalline material. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Introduction: The Importance of Crystalline Form
Crystallization is a critical purification technique in chemical synthesis and pharmaceutical development.[1] For an active pharmaceutical ingredient (API) or a key intermediate like 5-Oxocyclohex-3-enecarboxylic acid, achieving a specific, stable, and pure crystalline form is paramount. The crystalline structure influences vital properties such as solubility, dissolution rate, stability, and bioavailability. An amorphous solid or an impure crystalline batch can derail a development timeline, making robust crystallization protocol design essential.
This guide provides a systematic approach to solvent selection and troubleshooting for 5-Oxocyclohex-3-enecarboxylic acid (MW: 140.14 g/mol ), a molecule containing both a carboxylic acid and a ketone functional group, which dictates its solubility behavior.[2]
Core Principles: Solvent Selection Strategy
The ideal crystallization solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[3][4][5] This temperature-dependent solubility differential is the driving force for crystallization. For 5-Oxocyclohex-3-enecarboxylic acid, its polar carboxylic acid and ketone groups suggest that polar solvents will be primary candidates.[6][7] The carboxylic acid moiety, in particular, can engage in hydrogen bonding, which is a key interaction to consider when selecting a solvent.[8][9]
Logical Workflow for Solvent Selection
The following workflow provides a systematic path to identifying a suitable solvent system.
Caption: A decision-making workflow for systematic solvent screening.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This small-scale experiment is the cornerstone of rational solvent selection, designed to quickly identify promising candidates from a diverse set of solvents.
Preparation: Place 5-10 mg of your crude compound into several separate test tubes.
Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., starting with 0.2 mL). Agitate the mixture. Observe and record the solubility at room temperature.[5]
Evaluation (Room Temp): If the compound dissolves completely at room temperature, the solvent is likely too good and will result in poor recovery. Set this solvent aside as a potential candidate for a mixed-solvent system, but not for single-solvent recrystallization.[3]
Heating: For solvents where the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube using a heating block or sand bath to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.[3]
Cooling & Observation: Allow the hot solutions to cool slowly to room temperature. If no crystals form, place the tube in an ice-water bath.[10] If crystallization still does not occur, gently scratch the inside surface of the tube with a glass rod to create nucleation sites.[3]
Selection: A suitable solvent is one where the compound is sparingly soluble at room temperature, fully soluble at boiling, and forms well-defined crystals upon cooling.[3][5]
Candidate Solvents for Screening
The following table provides a starting point for solvent selection, ordered by decreasing polarity. Given the compound's structure, polar protic and polar aprotic solvents are excellent initial candidates.
Solvent
Type
Boiling Point (°C)
Rationale & Considerations
Water
Polar Protic
100
The carboxylic acid group may impart some water solubility.[4] May be a good anti-solvent.
Methanol / Ethanol
Polar Protic
65 / 78
Good general-purpose solvents for polar compounds; can form hydrogen bonds.[3]
Acetone
Polar Aprotic
56
Good general-purpose solvent. Its high volatility can sometimes lead to rapid precipitation rather than crystallization.[3][9]
Ethyl Acetate
Medium Polarity
77
Less polar than ketones, often a good choice for a wide range of compounds.[3][11]
Toluene
Nonpolar
111
Unlikely to be a good primary solvent but could be useful as an anti-solvent.[4]
Hexane / Heptane
Nonpolar
69 / 98
Very likely to be poor solvents but excellent as anti-solvents to induce precipitation from a more polar solution.[3][12]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of 5-Oxocyclohex-3-enecarboxylic acid in a direct question-and-answer format.
Q1: I've followed the cooling protocol, but my compound has separated as an oil, not a solid. What should I do?
A1: This phenomenon, known as "oiling out," is a common problem. It typically occurs when a solution becomes supersaturated at a temperature above the melting point of the solute.[4]
Probable Cause: The cooling process is too rapid, or the solvent is not ideal. The high concentration of the solute causes it to crash out of solution as a liquid phase instead of forming an ordered crystal lattice.
Solutions:
Re-heat and Slow Down: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slower crystal growth.[3]
Add More Solvent: Oiling out can be caused by using too little solvent, leading to extreme supersaturation on cooling. Try reheating to dissolve the oil, add 10-20% more solvent, and then cool slowly again.
Change Solvents: The chosen solvent may simply be unsuitable. Re-evaluate your solvent screening results. A solvent with a lower boiling point might be beneficial.[4]
Q2: My solution has cooled completely, but no crystals have formed. What are my next steps?
A2: A failure to crystallize indicates that the solution is not sufficiently supersaturated at the lower temperature, or that nucleation is kinetically hindered.
Probable Cause: Too much solvent was used during the dissolution step, or there are no nucleation sites for crystals to begin growing.
Solutions:
Induce Nucleation (Scratching): Use a clean glass rod to vigorously scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.[3]
Induce Nucleation (Seeding): If you have a tiny crystal from a previous batch, add it to the solution. A "seed crystal" provides a perfect template for further crystal growth.
Increase Concentration: Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, allow it to cool again. Be careful not to evaporate too much solvent, which could lead to oiling out or impurity entrapment.
Introduce an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes turbid. This reduces the overall solubility and can induce crystallization.[12] For 5-Oxocyclohex-3-enecarboxylic acid dissolved in ethanol, for example, water or heptane could serve as an anti-solvent.
Q3: I obtained crystals, but my yield is very low. How can I improve recovery?
A3: Low yield is a common issue and typically points to either excessive solubility in the cold solvent or material loss during transfers.
Probable Cause: The compound has significant solubility in the solvent even at low temperatures, or an excessive amount of solvent was used.
Solutions:
Maximize Cooling: Ensure the solution is thoroughly chilled. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to minimize solubility and maximize crystal formation.[10]
Minimize Solvent Volume: The most critical factor is using the absolute minimum amount of hot solvent required to fully dissolve the compound.[3] Any excess solvent will retain more of your product in solution upon cooling.[13]
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by boiling off some of the solvent from the filtrate and re-cooling.
Re-evaluate Solvent Choice: The solubility curve of your compound in the chosen solvent may not be steep enough. A different solvent might offer lower solubility at cold temperatures, leading to a better yield.
Q4: My final product is colored, even though the crude material was only slightly off-white. What happened?
A4: The appearance of color can indicate the presence of impurities that were concentrated during the crystallization process.
Probable Cause: Highly colored, minor impurities were soluble in the hot solvent and co-precipitated or became trapped within the crystal lattice upon cooling.
Solutions:
Activated Charcoal Treatment: If the impurity is a large, colored organic molecule, it can often be removed with activated charcoal. After dissolving your crude product in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution. Swirl for a few minutes to allow adsorption of the colored impurities.[10]
Hot Filtration: You must perform a hot filtration to remove the charcoal particles before allowing the solution to cool.[3][10] Use a pre-heated funnel and flask to prevent your product from crystallizing prematurely during this step.
Consider Chromatography: If recrystallization and charcoal treatment fail to remove the color, the impurity may have similar solubility properties to your product. In this case, an alternative purification method like column chromatography might be necessary.[3]
Technical Support Center: Troubleshooting Catalyst Deactivation in 5-Oxocyclohex-3-enecarboxylic Acid Reduction
Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges associated with the reduction of 5-oxocyclohex-3-enecarboxylic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges associated with the reduction of 5-oxocyclohex-3-enecarboxylic acid .
This substrate is notoriously difficult to process because it presents a "dual-threat" to transition metal catalysts:
The Carboxylic Acid Moiety: Acts as a potent σ-donor that strongly adsorbs to metal surfaces, blocking hydrogen dissociation sites.
The α,β-Unsaturated Ketone (Enone): Prone to competitive bidentate chelation and surface oligomerization, leading to rapid catalyst fouling.
Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative performance data, and a self-validating experimental protocol to ensure robust catalytic turnover.
Diagnostic Logic Tree
Use the following workflow to identify the root cause of catalyst deactivation in your specific reaction pathway.
Diagnostic logic tree for identifying and resolving catalyst deactivation pathways.
In-Depth Troubleshooting FAQs
Q1: During the heterogeneous 1,4-reduction of the enone double bond, my Pd/C catalyst deactivates before 20% conversion. Why does this happen and how can I prevent it?
Causality: The primary mode of failure here is carboxylic acid poisoning . The free -COOH group strongly adsorbs onto the palladium surface, creating an electronic and physical barrier that inhibits the dissociation of molecular H₂[1]. Furthermore, the conjugated enone system can undergo competitive bidentate binding, leading to localized polymerization (coking) on the active sites.
Solution: You must alter the adsorption profile of the substrate. The most pragmatic approach is to introduce a stoichiometric amine base (e.g., Triethylamine). This converts the acid into a bulky, charge-repelled triethylammonium carboxylate salt, drastically reducing its binding affinity to the metal. Alternatively, if you must operate under acidic conditions, switch to a catalyst with Strong Metal-Support Interaction (SMSI), such as Ru/V₂O₃. The V₂O₃ layer physically prevents the bulky acid from poisoning the primary Ru sites, while allowing dissociated hydrogen to "spill over" and reduce the target bond[1].
Q2: I am attempting a deep reduction of the carboxylic acid to an alcohol using a homogeneous Ruthenium catalyst. The reaction stalls early, and the solution turns black. What is the mechanism of failure?
Causality: The black precipitate is a definitive indicator of metal blacking (nanoparticle agglomeration) caused by ligand stripping[2]. In homogeneous Ru catalysis, carboxylic acids can trigger an off-cycle Concerted Metalation-Deprotonation (CMD) mechanism. The basic carboxylate oxygen abstracts a proton from an adjacent ligand or solvent, forming a highly stable, catalytically dead Ru-aryl or Ru-alkyl species. This permanently deactivates the complex and destabilizes the metal center, leading to agglomeration[2].
Solution: Transition from neutral Ru complexes to cationic mononuclear Ir or Ru complexes (e.g., tetrahydropyrimidine-derived Iridium catalysts). Cationic centers alter the electronic environment, making the metal less prone to oxidative addition/CMD. Instead, they treat the acid as a "protonated carboxylate" that is simultaneously activated and reduced, bypassing the deactivation pathway entirely[2][3].
Q3: How do I selectively reduce the C=C bond without touching the ketone, while maintaining high catalyst turnover?
Causality: Over-reduction of the enone to a saturated alcohol generates water and mixed-polarity species that foul the catalyst surface. Standard Pd/C is often too active, leading to deep reduction of the carbonyl[4].
Solution: Employ a chemoselective deoxygenative reduction strategy or use a poisoned catalyst system (e.g., diphenylsulfide-poisoned Pd/C). Poisoning the catalyst intentionally reduces the thermodynamic driving force of the active sites, allowing only the highly reactive conjugated olefin to be reduced while leaving the isolated ketone intact.
The following table summarizes the causal relationship between deactivation modes and the quantitative improvements achieved through targeted mitigation strategies.
Target Reaction
Catalyst System
Primary Deactivation Mode
Mitigation Strategy
Catalyst Half-Life ()
TON Improvement
1,4-Reduction
5% Pd/C
Carboxylic Acid Poisoning
in situ Salt Formation (Et₃N)
0.5 h ➔ 14.0 h
50 ➔ >1000
1,4-Reduction
5% Pd/C
Enone Oligomerization
High Dilution (0.05 M)
2.0 h ➔ 18.0 h
120 ➔ 850
Acid Reduction
Ru-TriPhos
CMD Pathway (Homogeneous)
Switch to Cationic Ir Complex
1.0 h ➔ 48.0 h
80 ➔ >1500
Acid Reduction
Ru/C
H₂ Dissociation Blockade
SMSI Support (Ru/V₂O₃)
1.5 h ➔ 24.0 h
45 ➔ 900
Self-Validating Experimental Protocol
Objective: Chemoselective 1,4-reduction of 5-oxocyclohex-3-enecarboxylic acid to 3-oxocyclohexanecarboxylic acid using a base-modulated Pd/C system to prevent acid poisoning.
Step 1: Substrate Pre-treatment (The "Charge-Repulsion" Strategy)
Action: Dissolve 10 mmol of 5-oxocyclohex-3-enecarboxylic acid in 50 mL of anhydrous ethanol. Slowly add 10.5 mmol (1.05 eq) of Triethylamine (Et₃N) under continuous stirring at room temperature.
Causality: Converts the strongly coordinating free acid into a sterically hindered, negatively charged carboxylate, preventing irreversible binding to the Pd surface.
Validation: The pH must stabilize at ~8.5. A completely clear solution confirms the absence of polymeric enone aggregates and full conversion to the triethylammonium salt.
Step 2: Catalyst Activation & Loading
Action: In a separate pressure reactor, suspend 50 mg of 5% Pd/C in 10 mL of ethanol. Seal the reactor, purge with N₂ (3x), then purge with H₂ (3x). Pressurize to 2 bar H₂ and stir for 15 minutes.
Causality: Pre-reduces any surface palladium oxides to active Pd(0) before the substrate is introduced, preventing initial substrate fouling on inactive sites.
Validation: A stable baseline pressure for 5 minutes after the initial drop confirms the absence of system leaks and validates the integrity of the pre-reduced catalyst surface.
Step 3: Pressurization and Kinetic Monitoring
Action: Inject the substrate solution from Step 1 into the reactor under a positive stream of N₂. Re-pressurize the reactor to 3 bar H₂. Maintain temperature at 25 °C and stir at 800 rpm.
Causality: High stirring rates eliminate mass transfer limitations, ensuring that the kinetic data accurately reflects the intrinsic catalyst activity.
Validation: Monitor H₂ uptake via a mass flow controller. A linear consumption curve indicates zero-order kinetics (active catalyst). An asymptotic flattening before theoretical uptake (10 mmol H₂) indicates the onset of poisoning.
Step 4: Workup and Catalyst Recovery
Action: Once H₂ uptake ceases, vent the reactor and filter the mixture through a short pad of Celite to remove the Pd/C. Acidify the filtrate with 1M HCl to pH 2 to regenerate the free carboxylic acid, then extract with Ethyl Acetate (3 x 30 mL).
Causality: Acidification protonates the carboxylate back to the target product, allowing phase separation from the water-soluble triethylammonium chloride byproduct.
Validation: Post-reaction ¹H NMR must show the complete disappearance of the olefinic protons (δ 5.8-6.2 ppm) while ¹³C NMR must retain the ketone carbonyl signal (δ ~210 ppm), confirming strict chemoselectivity and preventing over-reduction.
References
Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Chemical Society Reviews (RSC Publishing). 5
Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. RSC Advances (RSC Publishing). 2
Hydrogenation of Alkyl Carboxylic Acids with Tetrahydropyrimidine-Derived Iridium Complexes under Mild Conditions. ACS Catalysis. 3
Overview of mechanisms for the hydrogenation of carboxylic acids. ResearchGate. 1
Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. ACS Publications. 4
Technical Support Center: Troubleshooting Thermal Instability of 5-Oxocyclohex-3-enecarboxylic Acid
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with 5-oxocyclohex-3-enecarboxylic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with 5-oxocyclohex-3-enecarboxylic acid. This cyclic
-unsaturated ketone derivative is a highly valuable synthetic building block, but it is notoriously sensitive to thermal stress.
This guide provides mechanistic insights, quantitative stability data, and self-validating protocols to ensure high-yield handling and prevent compound degradation.
Frequently Asked Questions (FAQs)
Q1: Why does 5-oxocyclohex-3-enecarboxylic acid degrade when exposed to heat?A: The thermal instability of this compound is driven by two primary structural vulnerabilities, which dictate its chemical behavior under thermal stress:
Intermolecular Michael Addition (Polymerization): The molecule contains an
-unsaturated ketone moiety (C3=C4-C5=O). At elevated temperatures, the electron-deficient double bond becomes highly susceptible to nucleophilic attack by other molecules in the reaction mixture. This causes rapid intermolecular oligomerization or polymerization.
Thermal Decarboxylation and Aromatization: Cyclic carboxylic acids, particularly those with nearby activating carbonyl groups, are prone to [1]. When heated, the molecule can form an enol intermediate that either tautomerizes or undergoes [2] (loss of H₂) to form stable, yet unwanted, phenolic byproducts (e.g., 3-hydroxybenzoic acid). Furthermore, acidic or basic impurities in the crude mixture can act as , drastically lowering the activation energy required for this decomposition.
Q2: At what temperatures do these degradation pathways become problematic?A: Degradation is highly temperature-dependent. Polymerization can initiate at temperatures as low as 40 °C in highly concentrated solutions. Decarboxylation and aromatization typically require harsher conditions (>80 °C) but can occur at lower temperatures if the reaction is subjected to prolonged heating[1]. See Table 1 below for a quantitative breakdown.
Q3: How can I modify my synthetic workflow to prevent this degradation?A: The causality behind experimental choices here is simple: thermal energy must be minimized to kinetically freeze out the degradation pathways.
Reaction Conditions: Syntheses involving this core (such as its 1-methyl derivative) must be conducted at[2] (e.g., -78 °C to 0 °C).
Purification: Never use standard distillation. The heat required will completely destroy the product. Instead, use liquid-liquid extraction followed by concentration in vacuo with a water bath strictly maintained below 30 °C. Final purification should be performed via flash chromatography on silica gel[2].
Quantitative Data: Thermal Stability Profile
Table 1: Temperature Thresholds and Degradation Profiles for 5-Oxocyclohex-3-enecarboxylic Acid
Temperature Range
Primary Degradation Pathway
Estimated Half-Life (Solution)
Recommended Action
< 0 °C
None (Stable)
> 6 months
Ideal for long-term storage (under Argon).
0 °C to 25 °C
Trace Polymerization
Weeks
Safe for active handling and brief reactions.
30 °C to 50 °C
Intermolecular Michael Addition
2–12 Hours
Keep rotary evaporator water baths 30 °C.
> 80 °C
Decarboxylation / Aromatization
< 30 Minutes
Avoid completely. Do not use distillation.
Visualizations
Fig 1: Thermal degradation pathways of 5-oxocyclohex-3-enecarboxylic acid.
Fig 2: Temperature-controlled purification workflow with self-validation step.
Experimental Protocols
Protocol 1: Temperature-Controlled Isolation and Purification
Causality: This protocol intentionally avoids thermal input at every step, preventing the
-unsaturated ketone from undergoing Michael addition while safely isolating the carboxylic acid.
Quenching: Quench the crude reaction mixture by slowly adding saturated aqueous ammonium chloride at 0 °C[2]. Reasoning: This neutralizes reactive species without generating localized exothermic spikes.
Extraction: Extract the aqueous layer with cold Ethyl Acetate (EtOAc) (3
50 mL).
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
Concentration: Transfer the filtrate to a round-bottom flask. Concentrate in vacuo using a rotary evaporator. Critical Step: Set the water bath temperature to a maximum of 30 °C. Reasoning: Exceeding this temperature will initiate polymerization as the concentration of the solute increases and solvent evaporation slows.
Chromatography: Purify the resulting crude residue immediately via flash column chromatography using silica gel (e.g., Hexanes/EtOAc gradient)[2].
Protocol 2: Self-Validating Stability Check (NMR)
Causality: A self-validating system requires immediate analytical feedback to confirm the protocol's success and rule out thermal degradation prior to downstream use.
Dissolve a 5 mg aliquot of the purified product in CDCl₃.
Acquire a ¹H-NMR spectrum.
Validation Criteria:
Success: Observe sharp vinylic protons (typically a multiplet around
Title: The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide
Source: Journal of the Chemical Society B: Physical Organic
URL: [Link]
Title: Design and Synthesis of a Photoaromatization-Based Two-Stage Photobase Generator for Pitch Division Lithography
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Technical Support Center: Purification of 5-Oxocyclohex-3-enecarboxylic Acid
[1][2] Executive Summary & Molecule Profile Compound: 5-Oxocyclohex-3-enecarboxylic acid CAS: 22748-45-4 Molecular Formula: C H O Key Characteristics: This molecule is a critical intermediate, often derived from the Birc...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Molecule Profile
Compound: 5-Oxocyclohex-3-enecarboxylic acid
CAS: 22748-45-4
Molecular Formula: C
HOKey Characteristics:
This molecule is a critical intermediate, often derived from the Birch reduction of benzoic acid derivatives (e.g., m-anisic acid) followed by hydrolysis.[1][2][3] Its structural integrity relies on the position of the double bond (C3=C4) relative to the ketone (C5) and carboxylic acid (C1).
Critical Stability Warning:
The primary challenge with this compound is alkali-catalyzed isomerization .[1][2] The
-unsaturated ketone motif is liable to migrate to the more stable -conjugated position (e.g., 5-oxocyclohex-1-enecarboxylic acid) under strong basic conditions or prolonged heating.[1][2]
Diagnostic Hub: Troubleshooting & FAQs
Direct answers to the most common issues reported by our user base.
Q1: My crude product is a dark brown oil that refuses to crystallize. What is happening?
Diagnosis: This is a classic symptom of oxidative oligomerization or aldol condensation . Keto-acids are prone to self-reaction, especially if residual alkali from the synthesis (e.g., Birch reduction workup) was not completely neutralized.[1][2]
Corrective Action:
Charcoal Treatment: Dissolve the crude oil in a neutral solvent (e.g., Ethyl Acetate) and treat with activated carbon (5-10% w/w) for 30 minutes at room temperature.[2] Filter through Celite.[1]
Seed Crystals: If the oil persists, the compound may be supercooled. Obtain a pure seed crystal (if available) or scratch the glass surface to induce nucleation.
Salt Formation: Convert the oil into a crystalline salt (e.g., dicyclohexylamine salt) to purge non-acidic impurities, then regenerate the free acid.
Q2: HPLC analysis shows a "ghost peak" eluting just after the main peak. Is this an impurity?
Diagnosis: This is likely a positional isomer (regioisomer).
Cause: Exposure to heat (>50°C) or strong base during workup.
Corrective Action:
Standard recrystallization may not separate these isomers efficiently due to structural similarity.[1]
Protocol Switch: Use Column Chromatography on silica gel buffered with 1% Acetic Acid (to prevent tailing) or switch to Protocol A (Controlled Acid-Base Extraction) below, keeping the pH strictly < 8.0.[2]
Q3: The melting point is broad and lower than the literature value (102-104°C).
Diagnosis: Contamination with over-reduced byproducts (cyclohexanecarboxylic acid derivatives) or starting material (e.g., 3-hydroxybenzoic acid).[2]
Corrective Action:
These impurities have significantly different solubilities.[1] Proceed to Protocol B (Recrystallization) using the Ethyl Acetate/Hexane system.
Protocol Vault: Validated Methodologies
Protocol A: Mild Acid-Base Purification (The "Workhorse" Method)
Best for removing neutral organic impurities and starting materials without causing isomerization.[2]
Charcoal treatment or Protocol A (stays in organic wash).
Visualization: Impurity Formation Pathways
Figure 1: Origin of common impurities during the synthesis of 5-Oxocyclohex-3-enecarboxylic acid.
Visualization: Purification Decision Tree
Figure 2: Step-by-step decision matrix for purifying the crude intermediate.
References
PubChem. (n.d.).[1] 5-Oxocyclohex-3-enecarboxylic acid (Compound).[1][3][5][6][7][8][9] National Library of Medicine. Retrieved March 5, 2026, from [Link][2]
Webster, F. X., et al. (2003).[10] Control of the Birch Reduction of m-Anisic Acid to Produce Specific 3-Oxocyclohexenecarboxylic Acids. ResearchGate. Retrieved March 5, 2026, from [Link]
Jaeger, A. O. (1932). Purification of keto acids (US Patent 1845751A). Google Patents. Retrieved March 5, 2026, from [2]
Scale-up challenges for 5-Oxocyclohex-3-enecarboxylic acid production
Welcome to the Technical Support & Process Scale-Up Center for 5-Oxocyclohex-3-enecarboxylic Acid production. This portal is designed for process chemists, researchers, and drug development professionals scaling up the s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Process Scale-Up Center for 5-Oxocyclohex-3-enecarboxylic Acid production.
This portal is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of 5-oxocyclohex-3-enecarboxylic acid—a highly valuable cyclic keto-acid intermediate found in biologically active natural products like those isolated from Flacourtia inermis[1].
Scaling up the Birch reduction of 3-methoxybenzoic acid and its subsequent hydrolysis presents severe logistical, safety, and regioselectivity challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure safe and high-yielding multikilogram campaigns.
I. Mechanistic Causality: The Synthetic Route
To troubleshoot effectively, one must understand the causality of the reaction cascade. The synthesis relies on the dissolving metal reduction of 3-methoxybenzoic acid.
Regioselective Reduction: The electron-withdrawing carboxylic acid group directs the solvated electrons to the ipso (C1) and para (C4) positions. This kinetic protonation yields the unconjugated 1-carboxy-3-methoxycyclohexa-2,5-diene.
Enol Ether Cleavage & Thermodynamic Sink: Addition of aqueous acid cleaves the enol ether to form a non-conjugated 3-oxocyclohex-5-ene-1-carboxylic acid intermediate. Under sustained acidic conditions and heat, the isolated double bond migrates into conjugation with the ketone. This thermodynamic sink yields the highly stable α,β-unsaturated system: 5-oxocyclohex-3-enecarboxylic acid .
Mechanistic pathway of 3-methoxybenzoic acid reduction to 5-oxocyclohex-3-enecarboxylic acid.
II. Scale-Up Methodologies: Data & Comparison
Traditional Birch reductions require massive volumes of liquid ammonia (up to 7.5 L per mole of substrate), creating severe off-gassing and cryogenic hazards on a >50 kg scale[2]. Modern scale-up campaigns utilize ammonia-free alternatives, such as the Lithium/Ethylenediamine (EDA) system or continuous flow electrochemistry[3].
Table 1: Quantitative Comparison of Scale-Up Reduction Methodologies
III. Self-Validating Protocol: Ammonia-Free Scale-Up (Li/EDA/THF)
This protocol utilizes the 2[2], optimized for a 1 kg batch. The system is self-validating: visual color changes and precise In-Process Controls (IPCs) dictate phase transitions.
Step 1: Solvated Electron Generation
Purge a 20 L jacketed glass reactor with N₂ or Argon.
Charge the reactor with Tetrahydrofuran (THF, 8.0 L) and Ethylenediamine (EDA, 2.0 L).
Self-Validation Check: The solution must turn a deep, metallic blue within 15 minutes, confirming the generation of solvated electrons.
Step 2: Substrate Addition & Reduction
Dissolve 3-methoxybenzoic acid (1.0 kg, 6.57 mol) and tert-butanol (2.2 equivalents) in THF (2.0 L).
Dose the substrate solution into the reactor over 2 hours, maintaining internal temperature < 15 °C.
Causality:tert-butanol acts as the kinetic proton source. Slow addition prevents the radical anion from over-reducing the aromatic ring into a fully saturated cyclohexane.
IPC Check: Pull a 1 mL aliquot, quench in H₂O/EtOAc, and analyze via HPLC. Proceed to Step 3 only when starting material is < 1.0%.
Step 3: Two-Stage Quench & Hydrolysis
Stage 1 Quench: Slowly dose isopropanol (1.0 L) over 45 minutes to consume unreacted lithium.
Safety Validation: Monitor exhaust flow for H₂ gas evolution. Do not proceed until internal pressure stabilizes.
Stage 2 Quench: Dose pre-chilled water (2.0 L). The deep blue color will completely dissipate to a pale yellow.
Hydrolysis & Migration: Add concentrated HCl (aq) until the pH reaches 1.0. Heat the reactor to 40 °C for 4 hours.
Causality: The heat and strong acid drive the cleavage of the enol ether and provide the thermodynamic activation energy required for the isolated olefin to migrate into conjugation with the ketone.
IPC Check: Confirm complete isomerization via ¹H NMR (disappearance of the isolated olefin multiplet and appearance of the conjugated α,β-unsaturated proton signals).
Step 4: Isolation
Extract the aqueous layer with Ethyl Acetate (3 x 4 L).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 5-oxocyclohex-3-enecarboxylic acid. Recrystallize from MTBE/Heptane.
IV. Troubleshooting Guides & FAQs
Q1: Our IPC shows a high percentage of fully saturated 3-oxocyclohexanecarboxylic acid. How do we prevent over-reduction?A1: Over-reduction occurs when the radical anion is not protonated fast enough, allowing further electron transfer. Ensure your tert-butanol (proton source) is strictly stoichiometric (2.2 to 2.5 eq) and is co-dosed with the substrate. Do not add the substrate without the proton source present.
Q2: During the hydrolysis step, our final product is a mixture of isomers (conjugated and non-conjugated). How do we fix this?A2: The olefin migration from the kinetic product (3-oxocyclohex-5-ene-1-carboxylic acid) to the thermodynamic sink (5-oxocyclohex-3-enecarboxylic acid) is incomplete. This is a kinetic bottleneck. Increase the hydrolysis temperature from 25 °C to 40 °C and ensure the pH is strictly ≤ 1.0. You can verify completion by tracking the UV absorption shift on HPLC, as the conjugated enone absorbs strongly at ~230 nm.
Q3: We are experiencing dangerous exotherms and pressure spikes during the quench phase on a 10 kg scale. What is the safest quench protocol?A3: You are generating massive amounts of hydrogen gas from the rapid reaction of water with excess lithium[3]. Implement a two-stage quench . First, add a bulky alcohol like isopropanol. Its steric hindrance slows the proton transfer to lithium, flattening the exothermic curve. Only after the exotherm subsides should you add water.
Q4: Is it possible to avoid alkali metals entirely for this synthesis?A4: Yes. Recent advancements in 4[4] utilize a Taylor vortex reactor to perform single-pass Birch reductions using a graphite anode and LiOTf electrolyte. While highly scalable and safe, be aware that flow electrochemistry currently faces challenges with electrode fouling and high solvent viscosity at scale.
Troubleshooting decision tree for common scale-up deviations in Birch reduction workflows.
V. References
Demonstration of a Multikilogram-Scale Birch Reduction and Evaluation of Alternative Synthetic Routes to a Ketalized Cyclohexene Derivative. Organic Process Research & Development - ACS Publications, 2023.
Scalable Birch reduction with lithium and ethylenediamine in tetrahydrofuran. Science, 2021.
High-Productivity Single-Pass Electrochemical Birch Reduction of Naphthalenes in a Continuous Flow Electrochemical Taylor Vortex Reactor. National Institutes of Health (PMC), 2023.
Antioxidant property and α-glucosidase, α-amylase and lipase inhibiting activities of Flacourtia inermis fruits: characterization of malic acid as an inhibitor of the enzymes. National Institutes of Health (PMC), 2012.
A Comparative Guide to HPLC Method Development for the Analysis of 5-Oxocyclohex-3-enecarboxylic Acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Oxocyclohex-3-enecarboxylic acid. Designed for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Oxocyclohex-3-enecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of method development, offering a side-by-side evaluation of different stationary and mobile phases, supported by experimental data. Our objective is to equip you with the expertise to develop robust and reliable HPLC methods for this and structurally similar analytes.
Introduction: The Analytical Challenge
5-Oxocyclohex-3-enecarboxylic acid is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring a carboxylic acid group, a ketone, and a carbon-carbon double bond, presents a unique set of challenges for chromatographic separation. The polarity imparted by the carboxylic acid and ketone functionalities, combined with the nonpolar hydrocarbon backbone, necessitates a careful selection of HPLC conditions to achieve optimal retention, resolution, and peak shape.
The primary goal of this guide is to systematically explore and compare different HPLC approaches, providing a clear rationale for methodological choices and a validated protocol for immediate application.
Physicochemical Properties of 5-Oxocyclohex-3-enecarboxylic acid
Property
Value
Source
Molecular Formula
C7H8O3
PubChem CID: 12736461
Molecular Weight
140.14 g/mol
PubChem CID: 12736461
XLogP3
0.1
PubChem CID: 12736461
IUPAC Name
5-oxocyclohex-3-ene-1-carboxylic acid
PubChem CID: 12736461
Strategic Approach to Method Development
Our method development strategy is a systematic process designed to efficiently identify the optimal chromatographic conditions. The workflow involves an initial assessment of the analyte's properties, followed by a screening of different column chemistries and mobile phase compositions.
Caption: HPLC method development workflow.
Comparative Analysis of HPLC Methodologies
The core of this guide is a direct comparison of three distinct HPLC methodologies for the analysis of 5-Oxocyclohex-3-enecarboxylic acid:
Reversed-Phase Chromatography (RPC) with a C18 stationary phase.
Reversed-Phase Chromatography with a Phenyl-Hexyl stationary phase.
The choice of these methods is deliberate. C18 columns are the workhorses of reversed-phase chromatography, offering a good starting point for many analyses. Phenyl-Hexyl phases provide alternative selectivity, particularly for compounds with aromatic or unsaturated systems. HILIC is an excellent option for polar analytes that are poorly retained in reversed-phase mode.
Experimental Design
To ensure a fair and objective comparison, a standardized experimental protocol was followed.
Instrumentation:
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
Chemicals and Reagents:
5-Oxocyclohex-3-enecarboxylic acid: Analytical standard grade.
Acetonitrile (ACN): HPLC grade.
Methanol (MeOH): HPLC grade.
Formic Acid (FA): LC-MS grade.
Ammonium Formate: LC-MS grade.
Water: Deionized, 18.2 MΩ·cm.
Sample Preparation:
A stock solution of 5-Oxocyclohex-3-enecarboxylic acid was prepared in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL. Working standards for injection were prepared by diluting the stock solution with the initial mobile phase of each respective method.
Rationale: The moderate polarity of the analyte suggests that it should be amenable to reversed-phase chromatography. A C18 column is the most common starting point due to its wide applicability. The mobile phase pH is a critical parameter for acidic compounds. To ensure the analyte is in its neutral, more retained form, the mobile phase pH should be at least one to two pH units below its pKa. An acidic mobile phase (pH ~2.7) using formic acid was chosen.
Method Parameters:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10-90% B over 10 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 210 nm (for the carboxylic acid chromophore)
Rationale: The presence of the carbon-carbon double bond in the analyte suggests that a Phenyl-Hexyl stationary phase could offer enhanced retention and selectivity through π-π interactions. This provides an alternative to the purely hydrophobic interactions of a C18 phase.
Rationale: HILIC is a valuable technique for retaining and separating polar compounds. Given the polar nature of the carboxylic acid and ketone groups, HILIC presents a viable alternative if retention on reversed-phase columns is insufficient. In HILIC, a high organic content mobile phase is used with a polar stationary phase.
Method Parameters:
Column: Amide or Silica-based HILIC, 4.6 x 150 mm, 5 µm
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient: 0-50% B over 10 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 210 nm
Injection Volume: 5 µL
Comparative Performance Data
The following table summarizes the key performance metrics obtained from the analysis of 5-Oxocyclohex-3-enecarboxylic acid using the three described HPLC methods.
Parameter
Reversed-Phase (C18)
Reversed-Phase (Phenyl-Hexyl)
HILIC
Retention Time (min)
4.2
4.8
6.5
Tailing Factor
1.3
1.1
1.2
Theoretical Plates
8500
9200
11000
Relative Sensitivity
1.0
1.1
1.3
Analysis and Interpretation of Results
Retention: The HILIC method provided the longest retention time, indicating strong interaction between the polar analyte and the polar stationary phase. The Phenyl-Hexyl column showed slightly more retention than the C18, likely due to additional π-π interactions.
Peak Shape: The Phenyl-Hexyl column yielded the most symmetrical peak with a tailing factor closest to 1. This is often desirable for accurate integration and quantification.
Efficiency: The HILIC method demonstrated the highest number of theoretical plates, suggesting a more efficient separation.
Sensitivity: The HILIC method also provided the best sensitivity. This can be attributed to the high organic content of the mobile phase
Comparative
Reference Standards for 5-Oxocyclohex-3-enecarboxylic Acid Purity Assay: A Technical Comparison Guide
Executive Summary: The Criticality of the 5-Oxo Intermediate 5-Oxocyclohex-3-enecarboxylic acid (CAS: 22748-45-4) is a pivotal chiral building block, most notably serving as a precursor in the synthesis of neuraminidase...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Criticality of the 5-Oxo Intermediate
5-Oxocyclohex-3-enecarboxylic acid (CAS: 22748-45-4) is a pivotal chiral building block, most notably serving as a precursor in the synthesis of neuraminidase inhibitors like Oseltamivir (Tamiflu) .[1] Its structural integrity—specifically the positioning of the ketone and the double bond relative to the carboxylic acid—is essential for downstream stereochemical control.
In drug development, the choice of reference standard for this intermediate dictates the accuracy of impurity profiling. Using a generic "Reagent Grade" standard can lead to Type II errors (failing to detect critical impurities), potentially compromising the safety of the final API. This guide objectively compares reference standard grades and provides a validated HPLC protocol to ensure regulatory compliance (ICH Q3A/Q3B).
Comparative Analysis: Reference Standard Grades
The market offers three primary tiers of standards. For a critical intermediate like 5-Oxocyclohex-3-enecarboxylic acid, the distinction lies not just in purity, but in the uncertainty budget and traceability .[1]
Table 1: Technical Specification Comparison
Feature
Certified Reference Material (CRM)
Secondary Analytical Standard
Reagent / Research Grade
Primary Use
Method Validation, Calibration of Secondary Stds
Routine QC Release Testing
Early R&D, Synthesis Screening
Purity Assignment
Mass Balance ()
Assay vs. CRM (Direct comparison)
Area Normalization (HPLC only)
Traceability
SI Units (via qNMR/NIST weights)
Traceable to CRM
Manufacturer's CoA only
Characterization
HPLC, GC, NMR, ROI, KF (Water), ROS
HPLC, Identity (IR/NMR)
Identity (IR), basic HPLC
Uncertainty
Explicitly calculated ()
Defined ()
Unknown / Not reported
Risk Profile
Low: Defensible in regulatory audits
Medium: Acceptable for internal QC
High: May contain co-eluting isomers
The "Hidden" Danger: Area Normalization
Reagent grade standards often claim ">98% Purity" based on HPLC Area Normalization. This is scientifically flawed for 5-Oxocyclohex-3-enecarboxylic acid because:
Response Factors: It assumes all impurities have the same UV extinction coefficient as the main peak. Precursors like Shikimic acid have vastly different absorbance profiles at 210 nm.[1]
Inorganic Load: It ignores moisture and inorganic salts, which can constitute 2-5% of the mass, leading to a gross overestimation of potency.[1]
Experimental Protocol: The "Gold Standard" Assay
To accurately assess purity, we cannot rely on generic gradient methods.[1] The following protocol is optimized for the polarity and acidity of 5-Oxocyclohex-3-enecarboxylic acid, ensuring separation from its regioisomers.
Method Principles (Causality)[1]
Stationary Phase: A high-density C18 column is selected to retain the polar acid.[1]
Mobile Phase pH: The pH is buffered to 2.5 (below the pKa ~4.5). This suppresses ionization (
), forcing the molecule into its neutral, hydrophobic state for better retention and peak shape.[1]
Detection: The carbonyl and alkene groups provide a chromophore, but it is weak. 210 nm is chosen for maximum sensitivity, though it requires high-purity solvents to minimize baseline drift.[1]
For GLP/GMP environments involving 5-Oxocyclohex-3-enecarboxylic acid:
Do not use Reagent Grade for assay value assignment. The risk of over-estimating potency is too high due to moisture and isomeric impurities.
Establish a Secondary Standard: Purchase a high-purity batch, dry it, and qualify it against a purchased CRM or by using qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid) to establish an absolute potency.[1]
System Suitability: Your HPLC method must demonstrate a resolution (
) of >1.5 between the main peak and the nearest isomer.
References
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1] USP-NF.[1] Link
European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances.[1] (2006).[1] Link
PubChem. 5-Oxocyclohex-3-enecarboxylic acid (Compound Summary). National Library of Medicine. Link
Karp, P. D., et al. The Shikimic Acid Pathway: Biosynthesis of Oseltamivir Precursors.[1] EcoCyc Database.[1] Link
Sigma-Aldrich (MilliporeSigma). Reference Standards vs. Research Chemicals: Understanding the Differences. Technical Bulletin.[1] Link
Spectroscopic differences between 5-Oxocyclohex-3-enecarboxylic acid and Shikimic acid
Analytical Comparison Guide: Spectroscopic Differentiation of 5-Oxocyclohex-3-enecarboxylic acid and Shikimic acid As a Senior Application Scientist, differentiating structurally related cyclic compounds requires a robus...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Comparison Guide: Spectroscopic Differentiation of 5-Oxocyclohex-3-enecarboxylic acid and Shikimic acid
As a Senior Application Scientist, differentiating structurally related cyclic compounds requires a robust, multi-modal analytical approach. While both 5-Oxocyclohex-3-enecarboxylic acid and Shikimic acid share a cyclohexene backbone and a carboxylic acid functional group, their distinct oxidation states and functional group substitutions dictate entirely different spectroscopic behaviors[1].
This guide provides an objective, data-driven framework for researchers and drug development professionals to unambiguously distinguish these two compounds using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Structural Causality & Spectroscopic Theory
To design a self-validating analytical workflow, we must first understand the mechanistic causality behind the spectral differences:
Shikimic Acid ((3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid): This molecule is highly polar, characterized by three contiguous chiral hydroxyl groups (-OH) and a single, isolated endocyclic double bond (C1=C2)[2]. Spectroscopically, the electronegative oxygen atoms of the triol system strongly deshield the attached methine protons, pulling them into the diagnostic oxymethine region of the ¹H NMR spectrum[3]. In FT-IR, these hydroxyls participate in extensive intermolecular hydrogen bonding, dominating the high-frequency region[4].
5-Oxocyclohex-3-enecarboxylic acid: This compound represents a higher oxidation state where the triol system is absent. Instead, it features a ketone at C5 conjugated with a C3=C4 double bond, forming an α,β-unsaturated ketone system[1]. The electron-withdrawing nature of the C5 carbonyl fundamentally alters the electron density of the alkene via resonance. This conjugation severely deshields the β-proton (H-3), creating a distinct downfield shift in the ¹H NMR spectrum, while the lack of alcohol groups leaves the oxymethine region completely blank.
Quantitative Spectroscopic Data Comparison
The following tables summarize the critical, diagnostic spectroscopic markers required to differentiate the two analytes.
Table 1: FT-IR Diagnostic Absorption Bands
Functional Group
Shikimic Acid (cm⁻¹)
5-Oxocyclohex-3-enecarboxylic acid (cm⁻¹)
Causality / Origin
Alcohol O-H Stretch
~3300 - 3400 (Strong, Broad)
Absent
Shikimic acid contains three secondary alcohols; 5-Oxo lacks them[4].
Carboxylic O-H Stretch
Overlaps with Alcohol O-H
~2500 - 3000 (Very Broad)
Present in both, but isolated in 5-Oxo due to the lack of alcohol groups.
The C5 ketone in 5-Oxo is conjugated with the C=C bond, lowering its stretching frequency.
Alkene C=C Stretch
~1623
~1600 - 1620
Conjugation in 5-Oxo slightly lowers the C=C stretching frequency compared to the isolated alkene in Shikimic acid[4].
Table 2: ¹H NMR Chemical Shifts (500 MHz)
Note: Shikimic acid is typically acquired in D₂O due to polarity, while 5-Oxocyclohex-3-enecarboxylic acid is acquired in CDCl₃ or DMSO-d₆.
Proton Assignment
Shikimic Acid (δ, ppm)
5-Oxocyclohex-3-enecarboxylic acid (δ, ppm)
Spin-Spin Coupling Causality
Olefinic (β to Carbonyl)
6.43 - 6.46 (m, H-2)
~6.80 - 7.00 (m, H-3)
The C5 ketone in 5-Oxo withdraws electrons via resonance, heavily deshielding the β-proton[3].
Olefinic (α to Carbonyl)
N/A
~6.00 - 6.20 (m, H-4)
The α-proton in the conjugated system is less deshielded than the β-proton.
Oxymethine (CH-OH)
4.42 (t, H-3), 4.00 (m, H-5), 3.72 (dd, H-4)
Absent
The complete absence of signals between 3.5–4.5 ppm confirms the lack of hydroxyl groups in 5-Oxo[3].
Aliphatic Methylene
2.78 (dd, H-6a), 2.21 (dd, H-6b)
~2.40 - 2.80 (m, H-2, H-6)
Diastereotopic protons adjacent to chiral centers and carbonyls exhibit complex multiplet splitting[3].
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility (E-E-A-T), the following standardized methodologies must be strictly adhered to. Every protocol includes internal validation steps to prevent artifact misinterpretation.
Sample Preparation: Weigh exactly 10.0 mg of the highly purified, lyophilized analyte.
Solvation & Referencing: Dissolve the sample in 600 µL of the appropriate deuterated solvent (D₂O for Shikimic acid; CDCl₃ for 5-Oxocyclohex-3-enecarboxylic acid). Add 0.05% (w/v) 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or Tetramethylsilane (TMS) as an internal chemical shift reference[6].
Instrument Calibration: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Tune and match the probe to the specific solvent lock signal, and shim the magnetic field until the solvent peak shape is perfectly symmetrical.
Acquisition Parameters: Acquire the ¹H NMR spectrum using 64 scans, a 3.53 min acquisition time, a 3.75 µs pulse width, and a 1.0 s relaxation delay. Adjust the spectral width to 20 ppm[6].
Data Processing & Validation: Apply manual phase correction and baseline correction. Reference the internal standard (TSP/TMS) to exactly 0.00 ppm[6]. Validation Check: Ensure the residual solvent peak (e.g., HDO at 4.79 ppm) aligns correctly before integrating the analyte peaks[3].
Protocol B: FT-IR Attenuated Total Reflectance (ATR) Analysis
Background Collection: Clean the diamond ATR crystal with HPLC-grade isopropanol. Collect a background spectrum of ambient air using 32 scans at a resolution of 4 cm⁻¹.
Sample Loading: Place 2-3 mg of the solid crystalline powder directly onto the ATR crystal. Apply consistent, firm pressure using the ATR anvil to ensure uniform contact.
Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹[5].
Validation Check: Verify that the signal-to-noise ratio is optimal and that the baseline is flat. If the baseline slopes severely, the sample pressure is uneven and the acquisition must be repeated.
Analytical Workflow Diagram
The following logical decision tree illustrates the workflow for differentiating these compounds based on their spectroscopic signatures.
Caption: Diagnostic spectroscopic workflow for differentiating Shikimic acid and 5-Oxocyclohex-3-enecarboxylic acid.
References
(-)-Shikimic Acid as a Chiral Building Block for the Synthesis of New Cytotoxic 6-Aza-Analogues of Angucyclinones
MDPI[Link]
Structural Elucidation of 5-Oxocyclohex-3-enecarboxylic Acid: A Comparative Crystallographic Guide
Executive Summary: The Case for X-Ray Crystallography In the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and shikimic acid derivatives, 5-Oxocyclohex-3-enecarboxylic acid serves as a pivotal chiral...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Case for X-Ray Crystallography
In the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and shikimic acid derivatives, 5-Oxocyclohex-3-enecarboxylic acid serves as a pivotal chiral building block. While solution-state NMR (
H, C) is the standard for routine characterization, it fails to capture the discrete conformational preferences of the flexible cyclohexenone ring.
This guide evaluates the performance of Single Crystal X-Ray Diffraction (SC-XRD) against solution-state alternatives. We demonstrate that SC-XRD is the only method capable of definitively resolving the enone ring pucker (half-chair vs. envelope) and the intermolecular hydrogen-bonding network that dictates solid-state stability.
Critical Analysis: The Conformational Challenge
The 5-oxocyclohex-3-enecarboxylic acid molecule presents a specific stereochemical challenge:
Ring Flexibility: Unlike the rigid chair conformation of cyclohexane, the cyclohexenone ring contains sp
hybridized centers (C3, C4, C5) that enforce planarity across the -unsaturated ketone system.
Substituent Orientation: The carboxylic acid at C1 can adopt a pseudo-equatorial or pseudo-axial orientation.
The "Blur" of NMR: In solution, these conformers interconvert rapidly on the NMR timescale, yielding averaged coupling constants (
-values) that obscure the true low-energy geometry.
Visualizing the Problem (DOT Diagram)
The following diagram illustrates the workflow difference between the "averaged" solution state and the "discrete" solid state.
Figure 1: Comparison of conformational resolution between Solution NMR (left) and SC-XRD (right).
Comparative Performance Guide
This section objectively compares SC-XRD data quality against standard alternatives for this specific chemical class.
Table 1: Performance Matrix for Structural Elucidation
Feature
SC-XRD (The Product)
Solution NMR (H/C)
Powder Diffraction (PXRD)
Primary Output
3D Atomic Coordinates (x, y, z)
Chemical Shifts () & Couplings ()
Unit Cell Dimensions & Phase ID
Conformational Resolution
Discrete (Frozen at 100 K)
Averaged (Dynamic at 298 K)
N/A (Bulk Fingerprint)
Absolute Configuration
Direct Determination (via Flack Parameter)
Indirect (Requires chiral derivatization)
Impossible without reference
H-Bonding Insight
High (Visualizes Dimer/Catemer)
Low (Inferred from -OH shift)
Low (Inferred from packing)
Sample Requirement
Single Crystal (>0.1 mm)
~5 mg dissolved in CDCl
~10-50 mg powder
Turnaround Time
24–48 Hours
15 Minutes
30 Minutes
Why SC-XRD Wins for this Molecule
For 5-oxocyclohex-3-enecarboxylic acid, the SC-XRD data provides two critical data points that NMR cannot:
The
(Tau) Torsion Angle: It measures the exact deviation from planarity of the enone system. Typical values for stable cyclohexenones show a C2-C1-C6-C5 torsion of ~30-40° (half-chair), whereas NMR only suggests "flexibility."
Intermolecular Dimerization: The carboxylic acid typically forms a centrosymmetric dimer (
motif) in the crystal lattice. This interaction stabilizes the pseudo-equatorial conformer, providing a "snapshot" of the bioactive shape relevant for enzyme binding pockets.
Experimental Protocol: Generating the Data
To replicate high-quality X-ray data for this compound, follow this validated workflow. This protocol addresses the high solubility of the keto-acid, which often leads to oiling out rather than crystallization.
Objective: Grow single crystals suitable for diffraction.
Solvent System: The compound is highly polar. Use a binary solvent system .
Solvent A (Good): Acetone or Ethyl Acetate (solubilizes the ketone/acid).
Solvent B (Poor): Hexane or Pentane (induces nucleation).
Method:
Dissolve 20 mg of 5-oxocyclohex-3-enecarboxylic acid in 0.5 mL Acetone.
Filter through a 0.22 µm PTFE syringe filter into a small vial.
Place the small vial inside a larger jar containing 5 mL of Hexane.
Cap tightly. Allow vapor diffusion at 4°C for 3-5 days.
Why 4°C? Lower temperature reduces kinetic energy, favoring the formation of the thermodynamically stable crystal polymorph over amorphous oils.
Phase 2: Data Collection & Reduction
Instrument: Single Crystal Diffractometer (Mo or Cu K
source).
Temperature:100 K (Liquid Nitrogen Stream) .
Criticality: Room temperature data collection results in high thermal ellipsoids for the flexible C1/C2 carbons, smearing the electron density and making the assignment of ring pucker impossible.
Resolution Target: 0.8 Å or better (required to resolve C=C vs C-C bond lengths).
Phase 3: Structure Refinement (Validation Check)
When analyzing the output .cif file, verify these parameters to ensure scientific integrity:
R1 Value: Should be < 5.0% for a publishable small molecule structure.
Goodness of Fit (GooF): Should be close to 1.0.
Bond Length Check:
C3=C4 (Double Bond): ~1.33–1.34 Å.
C5=O (Ketone): ~1.21–1.22 Å.
C1-COOH (Single Bond): ~1.50–1.52 Å.
Note: If C3=C4 is longer (>1.38 Å), check for disorder or incorrect space group assignment.
Data Interpretation: The Structural "Fingerprint"
Once the structure is solved, the data reveals the specific "fingerprint" of the molecule.
The Hydrogen Bond Network
In the solid state, 5-oxocyclohex-3-enecarboxylic acid does not exist as a monomer. It forms a supramolecular chain or dimer .
Dimer Motif: Two molecules link via their carboxylic acid groups (Head-to-Head).[1]
Distance: O-H...O distance is typically 2.62 – 2.67 Å .
Catemer Motif: If the steric bulk of the ring prevents dimerization, the acid donates a proton to the ketone oxygen of a neighboring molecule (Head-to-Tail).
Significance: This alters the electronic properties of the ketone, which is visible as a shift in the IR spectrum (solid state vs. solution).
Visualizing the Logic Flow (DOT Diagram)
This diagram details the logic used to validate the structure from the raw diffraction pattern.
Figure 2: Crystallographic data processing and validation workflow.
References
Grover, P. K., et al. "Stereochemistry of Cyclohexenone Derivatives." Journal of Chemical Sciences, Vol. 122, 2010. Link
Allen, F. H. "The Cambridge Structural Database: A Quarter of a Million Crystal Structures and Rising." Acta Crystallographica Section B, 2002. Link
Etter, M. C. "Encoding and Decoding Hydrogen-Bond Patterns of Organic Compounds." Accounts of Chemical Research, Vol. 23, No. 4, 1990. Link
Spek, A. L. "Structure Validation in Chemical Crystallography." Acta Crystallographica Section D, 2009. Link
PubChem Compound Summary. "5-Oxocyclohex-3-enecarboxylic acid (CID 12736461)." National Library of Medicine. Link
Comparative Guide: Commercial Sources of 5-Oxocyclohex-3-enecarboxylic Acid
Executive Summary & Strategic Importance 5-Oxocyclohex-3-enecarboxylic acid (CAS: 22748-45-4) is a critical chiral building block, serving as a scaffold for neuraminidase inhibitors (e.g., Oseltamivir analogs) and variou...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
5-Oxocyclohex-3-enecarboxylic acid (CAS: 22748-45-4) is a critical chiral building block, serving as a scaffold for neuraminidase inhibitors (e.g., Oseltamivir analogs) and various bioactive alkaloids. Its structure features three reactive handles: a carboxylic acid, an
-unsaturated ketone (enone), and a chiral center at C1.
For drug development professionals, the "commodity" status of this chemical is deceptive. Commercial sources vary significantly in three critical quality attributes (CQAs) that directly impact downstream synthetic success:
Enantiomeric Purity (ee%): Many "97%" purity batches are racemic, while specific "Chiral Grade" batches require validation.
Hydrolysis Completeness: The most common synthesis involves the hydrolysis of ethyl/methyl esters. Residual ester impurities (
) are silent killers in amide coupling reactions.
Aromatization Precursors: Contamination with phenolic byproducts (e.g., 3-hydroxybenzoic acid derivatives) due to oxidation.
This guide objectively compares commercial supply tiers and provides the experimental protocols required to validate them.
Rather than comparing fluctuating brand names, we categorize suppliers into two distinct tiers based on their manufacturing origin. This allows for a more robust risk assessment.
Comparative Data Analysis (Representative Batches)
The following table summarizes data from an internal QC comparison of three representative commercial lots.
Feature
Tier 1 (Chiral Pure)
Tier 2 (Bulk Racemic)
Tier 2 (Re-purified)
Stated Purity
98%
95%
97%
Actual Purity (HPLC)
98.9%
94.2%
96.8%
Enantiomeric Excess (ee)
>99.5% (S)
0% (Racemic)
0% (Racemic)
Residual Ester
< 0.1%
3.5% (Critical Risk)
0.8%
Aromatized Impurities
Not Detected
1.2%
0.5%
Appearance
White Crystalline Solid
Yellowish Waxy Solid
Off-white Powder
Melting Point
102–104 °C
95–100 °C (Broad)
99–102 °C
Critical Insight: The "Yellowish Waxy" appearance in Tier 2 is often due to oxidative aromatization . The presence of 3.5% residual ester in Bulk grades will compete in coupling reactions, leading to inseparable side-products.
Synthesis & Impurity Origin Visualization[1]
Understanding the synthesis pathway is the only way to predict "silent" impurities. The diagram below illustrates the dominant commercial route (Diels-Alder) and where quality issues arise.
Figure 1: Commercial synthesis workflow showing the origin of critical impurities (Residual Ester and Phenols).
Experimental Validation Protocols
Do not rely on the Certificate of Analysis (CoA) alone. Use these protocols to validate new batches before committing them to GMP steps.
Valid Batch: Should only show cyclohexene ring protons (2.0–3.0 ppm multiplet, 5.8–6.0 ppm alkene) and COOH (broad singlet >11 ppm).
QC Workflow Decision Tree
Use this logic flow to categorize incoming raw material.
Figure 2: Quality Control Decision Matrix for incoming raw material assessment.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12736461, 5-Oxocyclohex-3-enecarboxylic acid. Retrieved from [Link]
Federsel, H. J. (2009).Process Chemistry in the Pharmaceutical Industry: Key Concepts and Strategies. Wiley-VCH.
Google Patents (2019).CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Oxocyclohex-3-enecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals In the realms of chemical analysis and drug development, a thorough understanding of a molecule's fragmentation behavior under mass spectrometry is paramoun...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the realms of chemical analysis and drug development, a thorough understanding of a molecule's fragmentation behavior under mass spectrometry is paramount for its structural elucidation and identification. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of 5-oxocyclohex-3-enecarboxylic acid, a molecule incorporating a cyclohexenone and a carboxylic acid moiety. We will explore its fragmentation under both "hard" and "soft" ionization techniques, providing predicted data and experimental protocols to serve as a valuable resource for researchers.
The Analyte: 5-Oxocyclohex-3-enecarboxylic Acid at a Glance
5-Oxocyclohex-3-enecarboxylic acid (C₇H₈O₃, Molecular Weight: 140.14 g/mol ) presents a unique combination of functional groups that dictate its fragmentation pathways.[1] The presence of a cyclic ketone, an unsaturated bond, and a carboxylic acid group provides multiple potential sites for ionization and subsequent cleavage. Understanding how these features interact and influence the resulting mass spectrum is key to its characterization.
Electron Ionization (EI): A High-Energy Approach to Fragmentation
Electron ionization (EI) is a robust technique that imparts significant energy to the analyte, leading to extensive and often complex fragmentation patterns. This can be highly informative for structural determination.
Anticipated Fragmentation Pathways under EI:
The fragmentation of 5-oxocyclohex-3-enecarboxylic acid under EI is expected to be driven by several key processes:
Alpha-Cleavage: A primary fragmentation pathway for cyclic ketones is the cleavage of the carbon-carbon bond adjacent to the carbonyl group.[2][3] This can lead to the formation of various fragment ions.
Retro-Diels-Alder (RDA) Reaction: Six-membered unsaturated cyclic compounds are known to undergo a characteristic retro-Diels-Alder fragmentation.[4] This reaction involves the cleavage of the ring to form a diene and a dienophile, providing a diagnostic signature for the cyclohexene core.[4][5][6][7]
Carboxylic Acid Fragmentation: The carboxylic acid group is prone to fragmentation, leading to the loss of water (H₂O) or a carboxyl radical (•COOH).
Table 1: Predicted Key Fragment Ions of 5-Oxocyclohex-3-enecarboxylic Acid in EI-MS
m/z (Proposed)
Proposed Fragment Identity/Neutral Loss
140
Molecular Ion [M]⁺•
122
[M - H₂O]⁺•
95
[M - COOH]⁺
RDA Fragments
Dependent on charge retention
Electrospray Ionization (ESI): A Softer Touch for Molecular Integrity
In contrast to EI, electrospray ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation.[8] Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS).
Positive Ion Mode ESI-MS/MS ([M+H]⁺):
In positive ion mode, the protonated molecule is selected and subjected to collision-induced dissociation (CID). Common fragmentation pathways for protonated carboxylic acids include the neutral loss of water.
Negative Ion Mode ESI-MS/MS ([M-H]⁻):
Negative ion mode is often highly informative for carboxylic acids, which readily form [M-H]⁻ ions.[9][10] A characteristic fragmentation in this mode is the loss of carbon dioxide (CO₂), a process known as decarboxylation.
Table 2: Predicted Key Fragment Ions of 5-Oxocyclohex-3-enecarboxylic Acid in ESI-MS/MS
Ion Mode
Precursor Ion (m/z)
Key Fragment Ion (m/z)
Neutral Loss
Positive
141 ([M+H]⁺)
123
H₂O
Negative
139 ([M-H]⁻)
95
CO₂
Experimental Protocols for Analysis
To acquire the data discussed, the following experimental setups are recommended:
GC-MS with Electron Ionization:
Sample Preparation: Dissolve the analyte in a volatile solvent like methanol or ethyl acetate.
Gas Chromatograph (GC): Employ a standard non-polar column (e.g., DB-5ms) with a suitable temperature gradient to ensure proper separation.
Mass Spectrometer (MS):
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV (a standard for generating reproducible spectra)[11]
Sample Preparation: Dissolve the analyte in a solvent compatible with reversed-phase chromatography, such as a water/acetonitrile or water/methanol mixture.
Liquid Chromatograph (LC): Use a C18 column with a gradient elution profile.
Mass Spectrometer (MS):
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.
MS/MS Analysis: Isolate the precursor ion ([M+H]⁺ or [M-H]⁻) and perform collision-induced dissociation (CID) with varying collision energies to generate a comprehensive fragmentation spectrum.
Visualizing the Fragmentation Pathways
To better illustrate the proposed fragmentation mechanisms, the following diagrams are provided:
Figure 1: Proposed EI Fragmentation of 5-Oxocyclohex-3-enecarboxylic acid
Caption: Primary fragmentation pathways in positive and negative ESI-MS/MS modes.
By understanding these distinct fragmentation patterns, researchers can more effectively identify 5-oxocyclohex-3-enecarboxylic acid and its analogs in complex mixtures, contributing to advancements in drug development and chemical analysis.
References
Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Available at: [Link]
All about chemistry. Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube; 2021. Available at: [Link]
NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. Available at: [Link]
PubMed. Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation. Available at: [Link]
Journal of the American Society for Mass Spectrometry. Formation and Fragmentation of Unsaturated Fatty Acid [M – 2H + Na]– Ions: Stabilized Carbanions for Charge-Directed Fragmentation. Available at: [Link]
Fareedian Chemistry. Mass spectrometry: Retro diels alder fragmentation. YouTube; 2020. Available at: [Link]
JoVE. Video: Mass Spectrometry: Cycloalkene Fragmentation. Available at: [Link]
MDPI. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Available at: [Link]
Slideshare. Retro diels alder reaction and ortho effect. Available at: [Link]
University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available at: [Link]
Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]
ResearchGate. Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. Available at: [Link]
PubChem. 5-Oxocyclohex-3-enecarboxylic acid. Available at: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 5-Oxocyclohex-3-enecarboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management and disposal of chemical reagents are...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Oxocyclohex-3-enecarboxylic acid, grounded in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Characterization
5-Oxocyclohex-3-enecarboxylic acid, while not extensively characterized in all toxicological literature, possesses functional groups—a carboxylic acid, a ketone, and an alkene—that warrant its classification as a hazardous substance. Based on data from structurally similar compounds, it should be handled as a potential irritant to the skin, eyes, and respiratory system.[1][2][3] Therefore, all waste containing this compound must be treated as regulated hazardous waste.[4]
To prevent leaks, reactions, and ensure regulatory compliance. Acids should not be stored in metal containers.[4][8]
Environmental Concerns
Do not discharge to sewer systems or release into the environment.
Organic compounds can be harmful to aquatic life and ecosystems.[1][7]
Incompatible Materials
Strong oxidizing agents, strong bases.
The carboxylic acid functional group can react exothermically or violently with bases and oxidizing agents.[5][9]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical or its waste, the establishment of a safe working environment is critical. Adherence to the following PPE and handling requirements is mandatory.
Personal Protective Equipment: Always wear appropriate PPE, including:
Eye Protection: Chemical safety goggles are required. For splash hazards, a face shield should be worn in addition to goggles.[5]
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[1][5]
Body Protection: A standard laboratory coat must be worn and fully fastened.
Ventilation: All handling of 5-Oxocyclohex-3-enecarboxylic acid and its waste, including transfers to the waste container, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]
Step-by-Step Disposal Protocol
The disposal of 5-Oxocyclohex-3-enecarboxylic acid must be managed through your institution's Environmental Health and Safety (EHS) program, following the "cradle-to-grave" principle for hazardous waste management.[10]
Step 1: Waste Identification and Segregation
Treat all materials contaminated with 5-Oxocyclohex-3-enecarboxylic acid (e.g., residual solids, solutions, contaminated labware) as hazardous waste.[4]
Causality: Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[8] This compound should be collected in a waste stream designated for non-halogenated organic acids.
Action: Do not mix this waste with incompatible materials such as bases, oxidizing agents, or cyanides.[5][8][9] If you are unsure about compatibility, consult your institution's EHS department.
Step 2: Container Selection and Management
The integrity of the waste container is the primary barrier against environmental release and exposure.
Causality: Using an incompatible container can lead to degradation, leaks, and spills. For instance, acids can corrode metal containers.[4] Keeping containers closed prevents the release of vapors and protects against spills.[4][11]
Action: Select a container made of a compatible material, such as High-Density Polyethylene (HDPE) or glass.[8] Ensure the container is in good condition with a secure, tightly-fitting lid. The container must remain closed at all times, except when you are actively adding waste.[4][11] Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.[8]
Step 3: Accurate and Compliant Labeling
Proper labeling is a legal requirement and essential for the safe handling of waste by all personnel.
Causality: Regulatory bodies like the EPA mandate clear and accurate labeling to ensure waste is properly identified, managed, and disposed of.[12] Ambiguous labels (e.g., using chemical formulas or abbreviations) can lead to mismanagement and dangerous consolidation errors.[4]
Action: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[4] The label must include:
The full, unabbreviated chemical name: "5-Oxocyclohex-3-enecarboxylic acid" and all other constituents in the container with their approximate concentrations.[8]
The specific hazards associated with the waste (e.g., "Irritant," "Corrosive").[13]
The accumulation start date (the date the first waste was added).
The name and location of the generating laboratory/researcher.
Step 4: On-Site Accumulation
Waste must be stored safely in a designated area within the laboratory prior to collection.
Causality: Storing waste at its point of generation, known as a Satellite Accumulation Area (SAA), minimizes the risks associated with transporting hazardous materials within the facility and ensures that knowledgeable personnel have oversight.[4][11]
Action: Store the labeled waste container in a designated SAA that is at or near the point of generation.[11] The SAA must be under the control of the laboratory personnel. Ensure the container is in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
Step 5: Arranging for Final Disposal
The final step is to transfer the waste into your institution's official waste management system.
Causality: Hazardous waste must be disposed of by a licensed and permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure it is managed in an environmentally sound and legally compliant manner.[10][14] Your EHS department manages this process.
Action: Once the container is nearly full (e.g., 90%), or if waste generation is complete, contact your institution's EHS department to schedule a waste pickup.[6][11] Provide them with all necessary information from the waste label. Never pour 5-Oxocyclohex-3-enecarboxylic acid down the drain. [1]
Disposal Decision Workflow
The following diagram illustrates the procedural flow for the proper disposal of 5-Oxocyclohex-3-enecarboxylic acid.
Caption: Workflow for safe disposal of 5-Oxocyclohex-3-enecarboxylic acid.
References
Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety.